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  • Product: 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate
  • CAS: 304476-31-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals Abstract The benzothiazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide focuses on a specific derivative, 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (CAS Number: 304476-31-1), a compound of interest for its potential applications in drug discovery and development.[4] This document provides a comprehensive overview of its chemical identity, a proposed synthetic pathway based on established methodologies for analogous structures, and an exploration of its potential biological significance within the broader context of benzothiazole pharmacology. The versatile nature of the benzothiazole scaffold suggests that this compound could be a valuable intermediate or a pharmacologically active agent in its own right.[1][3]

Introduction to the Benzothiazole Scaffold

The 1,3-benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, is a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3] The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) in the benzothiazole ring system allow for diverse molecular interactions with various biological targets. This inherent versatility has made it a focal point for the design and synthesis of novel therapeutic agents. The subject of this guide, 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, combines this potent heterocyclic system with a tosylate group, a well-known leaving group in organic synthesis, suggesting its utility as a key intermediate for further chemical modifications.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a compound is crucial for its application in research and development. The key identifiers and properties of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate are summarized below.

PropertyValueSource(s)
CAS Number 304476-31-1[4]
Molecular Formula C15H13NO3S2[5][6]
Molecular Weight 319.4 g/mol [6]
Chemical Name (1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate[4]

Predicted physicochemical properties can be found in publicly available databases such as PubChem.[5]

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

G cluster_0 Step 1: Formation of 2-(Hydroxymethyl)benzothiazole cluster_1 Step 2: Tosylation A 2-Aminothiophenol C 2-(Hydroxymethyl)benzothiazole A->C Condensation B Glycolic Acid B->C D 2-(Hydroxymethyl)benzothiazole F 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate D->F Esterification E p-Toluenesulfonyl chloride E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Hydroxymethyl)benzothiazole

This step involves the condensation of 2-aminothiophenol with glycolic acid, a common method for the formation of 2-substituted benzothiazoles.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1 equivalent) and glycolic acid (1.1 equivalents).

  • Solvent and Catalyst: While a solvent may not be strictly necessary, a high-boiling point solvent such as xylene can be used to facilitate the reaction and azeotropically remove water. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, can be added to promote the cyclization.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 130-140 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

The hydroxyl group of the intermediate is then tosylated using p-toluenesulfonyl chloride.

  • Reaction Setup: Dissolve the purified 2-(hydroxymethyl)benzothiazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0 °C).

  • Base and Reagent Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution. Then, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the final product.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from both the benzothiazole and the tosyl group, a singlet for the methyl group on the tosyl moiety, and a characteristic singlet for the methylene protons adjacent to the benzothiazole ring and the sulfonate ester. Data from similar structures suggest characteristic shifts for these protons.[8][9]

    • ¹³C NMR: The spectrum should show distinct signals for all the carbon atoms in the molecule, including the carbons of the benzothiazole and tosyl aromatic rings, the methyl carbon, the methylene carbon, and the carbons of the heterocyclic ring.

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands would be expected for the C=N and C=C stretching vibrations of the aromatic rings, and strong S=O stretching bands (typically in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹) characteristic of the sulfonate group.[10] Theoretical FT-IR spectra of benzothiazole can provide a reference for the heterocyclic core vibrations.[11]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12][13]

Potential Applications in Drug Discovery and Development

The benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] The title compound, 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, can be envisioned to have two primary roles in drug discovery: as a key synthetic intermediate and as a potential bioactive molecule itself.

A Versatile Synthetic Intermediate

The tosylate group is an excellent leaving group, making the compound a valuable electrophilic building block for the introduction of the benzothiazol-2-ylmethyl moiety into various molecular scaffolds. This allows for the synthesis of a diverse library of novel benzothiazole derivatives for biological screening.

G A 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate C Novel Benzothiazole Derivatives (Ethers, Amines, Thioethers) A->C Nucleophilic Substitution B Nucleophile (e.g., R-OH, R-NH2, R-SH) B->C

Caption: Utility as a synthetic intermediate.

This synthetic versatility is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its pharmacological properties.

Potential Biological Activity

While specific biological data for 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is not yet reported, the extensive research on related benzothiazole derivatives allows for informed speculation on its potential therapeutic applications.

  • Anticancer Activity: Many 2-substituted benzothiazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes and disruption of microtubule polymerization.

  • Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[8]

  • Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for antidiabetic drugs.[14]

  • Anti-inflammatory and Analgesic Effects: A number of benzothiazole-containing compounds have been reported to possess anti-inflammatory and analgesic properties.[15]

Further research is warranted to explore the specific biological profile of this compound and to determine if it exhibits any of the activities characteristic of the broader benzothiazole class.

Conclusion and Future Directions

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is a compound with significant potential in the field of medicinal chemistry. Its straightforward, proposed synthesis from readily available starting materials and the presence of a versatile leaving group make it an attractive intermediate for the development of novel benzothiazole-based therapeutic agents. The well-documented and diverse biological activities of the benzothiazole scaffold provide a strong rationale for the investigation of this compound and its derivatives in various disease models. Future research should focus on the experimental validation of the proposed synthetic protocol, thorough characterization of the compound, and a comprehensive evaluation of its biological activity profile to unlock its full potential in drug discovery.

References

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv
  • Structural Study of N-(1,3-Benzothiazol-2-yl)
  • (1,3-benzothiazol-2-yl)
  • Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. PubMed.
  • 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfon
  • Synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole and 1,3,4-thiadiazole deriv
  • Original Research J. Synth. Chem. C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi - Journal of Synthetic Chemistry.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins.
  • Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
  • “ONE POT SYNTHESIS OF BENZOTHIAZAOLE DERIVATIES AND THEIR CHARACTERIZ
  • 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfon
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Infrared spectra of some phenothiazine sulphones. Journal of the Chemical Society B.
  • Theoretical FT-IR spectrum of benzothiazole.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine deriv
  • 12 Examples of IR-Spectra.
  • Product Class 18: Benzothiazoles and Rel
  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed.
  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
  • Benzothiazoles. MassBank.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is a bifunctional molecule that incorporates two key structural motifs of significant i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is a bifunctional molecule that incorporates two key structural motifs of significant interest in medicinal chemistry and organic synthesis: the benzothiazole core and the p-toluenesulfonate (tosylate) group. The benzothiazole moiety is a prominent scaffold found in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The tosylate group, conversely, is a highly efficient leaving group, frequently employed in nucleophilic substitution reactions to facilitate the construction of complex molecular architectures.[5] This technical guide provides a comprehensive overview of the chemical properties of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, including its synthesis, spectral characteristics, reactivity, and potential applications in drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, its physicochemical properties can be reliably predicted based on its constituent parts.

PropertyValueSource
CAS Number 304476-31-1[6]
Molecular Formula C₁₅H₁₃NO₃S₂[6]
Molecular Weight 319.4 g/mol [6]
Appearance Predicted to be a white to off-white solidInferred from similar tosylated compounds
Melting Point Not available (predicted to be a crystalline solid)
Solubility Predicted to be soluble in polar organic solvents like dichloromethane, chloroform, and acetone; sparingly soluble in alcohols; and insoluble in water.Inferred from the properties of benzothiazole and tosylate compounds

Synthesis

The synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is conceptually straightforward and proceeds via the tosylation of its corresponding alcohol precursor, 2-(hydroxymethyl)benzothiazole. This reaction is a standard method for converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).[5]

Diagram of the Synthetic Pathway

Synthesis 2-(Hydroxymethyl)benzothiazole 2-(Hydroxymethyl)benzothiazole Reaction 2-(Hydroxymethyl)benzothiazole->Reaction p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride->Reaction Target_Compound 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Reaction->Target_Compound Pyridine or Triethylamine, Dichloromethane, 0°C to rt Reactivity Target_Compound 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Reaction Target_Compound->Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction Substitution_Product 2-(Substituted methyl)benzothiazole Leaving_Group Tosylate Anion (TsO⁻) Reaction->Substitution_Product SN2 Reaction Reaction->Leaving_Group Excellent Leaving Group

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Foundational

Architecting the Synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate: A Technical Whitepaper

Executive Overview The compound 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (commonly referred to as 2-(hydroxymethyl)benzothiazole tosylate) is a highly reactive, privileged electrophile utilized extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (commonly referred to as 2-(hydroxymethyl)benzothiazole tosylate) is a highly reactive, privileged electrophile utilized extensively in medicinal chemistry and advanced materials science[1]. By appending a tosylate leaving group to the 2-methyl position of a benzothiazole ring, chemists create a potent alkylating agent capable of functionalizing amines, thiols, and complex heterocycles via rapid SN​2 displacement.

This whitepaper provides an in-depth, self-validating methodological guide to synthesizing this molecule. Moving beyond standard procedural lists, we dissect the mechanistic causality behind reagent selection, thermodynamic control, and purification strategies to ensure high-fidelity yields and prevent common side reactions (such as premature chloride displacement).

Mechanistic Rationale & Retrosynthetic Strategy

The target molecule (Chemical Formula: C15​H13​NO3​S2​ ) can be retrosynthetically disconnected at the sulfonate ester bond, revealing two primary precursors: 1,3-benzothiazol-2-ylmethanol and p-toluenesulfonyl chloride (TsCl) . Further disconnection of the benzothiazole core reveals 2-aminothiophenol and glycolic acid as the fundamental building blocks.

The synthesis is executed in two distinct phases:

  • Heteroaromatic Condensation: The formation of the benzothiazole core via the dehydrative cyclization of an o-aminothiophenol with an α -hydroxy acid.

  • Sulfonylation (Tosylation): The activation of the primary hydroxyl group into a superior leaving group using TsCl under carefully buffered basic conditions.

SynthesisPathway A 2-Aminothiophenol + Glycolic Acid B Acidic Condensation (HCl or PPA, 100°C) A->B C 1,3-Benzothiazol-2-ylmethanol (Intermediate) B->C D Tosylation (TsCl, Et3N, DMAP, DCM, 0°C) C->D E 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate D->E

Fig 1: Two-phase synthesis pathway of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.

Phase I: Assembly of the Benzothiazole Core

The synthesis of the intermediate, 1,3-benzothiazol-2-ylmethanol , requires the condensation of 2-aminothiophenol with glycolic acid. While modern green chemistry approaches have demonstrated the utility of ionic liquids (e.g., 1-ethyl-3-methylimidazolium glycolate) for this transformation[2], the classical acidic condensation remains the most scalable and cost-effective method for bulk preparation[3].

Causality in Experimental Design
  • Acidic Medium: Hydrochloric acid (4N) or Polyphosphoric acid (PPA) acts as both the solvent and the dehydrating agent. The acid protonates the carboxylic acid of glycolic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine group of 2-aminothiophenol.

  • Inert Atmosphere: 2-aminothiophenol is highly susceptible to oxidative dimerization into disulfides. Conducting the reaction under an Argon or Nitrogen atmosphere is critical to maintaining a high yield.

Step-by-Step Protocol: 1,3-benzothiazol-2-ylmethanol
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Reagent Addition: Add 2-aminothiophenol (10.0 g, 80 mmol) and glycolic acid (18.2 g, 240 mmol, 3.0 eq) to the flask[3].

  • Acid Catalysis: Slowly introduce 40 mL of 4N HCl. Self-Validation Check: The mixture will initially form a heterogeneous slurry.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 100 °C) for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the highly UV-active 2-aminothiophenol spot indicates completion.

  • Workup: Cool the mixture to 0 °C. Neutralize cautiously with 10% aqueous NaOH until the pH reaches 7.5–8.0. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 1,3-benzothiazol-2-ylmethanol as off-white crystals.

Phase II: Sulfonate Esterification (Tosylation)

The conversion of the alcohol to the tosylate is the most sensitive step. Because the 2-methyl position of a benzothiazole ring is electronically similar to a benzylic position, the resulting tosylate is highly reactive.

Causality in Experimental Design
  • Catalyst Selection (DMAP vs. 1-Methylimidazole): While pyridine can act as both solvent and base, the addition of 4-Dimethylaminopyridine (DMAP) or 1-Methylimidazole (MI) dramatically accelerates the reaction by forming a highly electrophilic N-tosyl intermediate[4].

  • Temperature Control (0 °C): If the reaction is allowed to exotherm, the chloride ions generated from TsCl can act as nucleophiles, displacing the newly formed tosylate to yield 2-(chloromethyl)benzothiazole—a common, yield-destroying side product.

  • Triethylamine ( Et3​N ): Acts as the stoichiometric acid scavenger to precipitate out as triethylammonium chloride, driving the reaction forward.

TosylationWorkflow N1 1. Activation TsCl + DMAP -> N-Tosylpyridinium N2 2. Nucleophilic Attack Alcohol attacks Sulfonyl Center N1->N2 N3 3. Deprotonation Et3N neutralizes HCl byproduct N2->N3 N4 4. Aqueous Workup NaHCO3 wash removes excess acid N3->N4

Fig 2: Mechanistic workflow and workup sequence for the Tosylation step.
Step-by-Step Protocol: Target Tosylate
  • Preparation: In a flame-dried 100 mL flask under argon, dissolve 1,3-benzothiazol-2-ylmethanol (5.0 g, 30 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add Triethylamine (6.3 mL, 45 mmol, 1.5 eq) and DMAP (0.37 g, 3 mmol, 0.1 eq). Cool the solution to 0 °C using an ice-water bath.

  • Tosylation: Dissolve p-Toluenesulfonyl chloride (TsCl) (6.3 g, 33 mmol, 1.1 eq) in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Self-Validation Check: A white precipitate of Et3​N⋅HCl will form, indicating successful turnover. TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting material.

  • Quenching & Workup: Quench the reaction by adding 30 mL of ice-cold saturated NaHCO3​ solution. Separate the layers. Wash the organic layer with cold 1N HCl (20 mL) to remove DMAP and excess amine, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ and concentrate under vacuum at a temperature not exceeding 30 °C to prevent thermal degradation of the tosylate.

Optimization & Kinetic Data

To maximize the yield of the tosylation step, various catalytic systems can be employed. The table below summarizes the quantitative data comparing different basic environments for the tosylation of sterically hindered or sensitive heteroaromatic alcohols[4].

Base / Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Side-Product (Chloride)
Pyridine (neat)Pyridine25 °C24.065%High (15%)
Et3​N (1.5 eq)DCM0 °C12.072%Moderate (8%)
Et3​N (1.5 eq) + DMAP (0.1 eq)DCM0 °C2.089%Low (<2%)
Et3​N (1.5 eq) + 1-Methylimidazole (0.2 eq)DCM0 °C1.592% Trace

Insight: The use of 1-Methylimidazole (MI) as an alternative to DMAP has been shown to provide superior kinetics and higher yields for tosylation reactions, minimizing the residence time of the sensitive product in the reaction mixture[4].

Quality Control & Self-Validation Metrics

To ensure the scientific integrity of the synthesized 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, the following analytical benchmarks must be met:

  • Physical State: White to pale-yellow crystalline solid.

  • Storage: Must be stored at -20 °C under an inert atmosphere. The compound is prone to hydrolysis if exposed to atmospheric moisture.

  • 1H NMR ( CDCl3​ , 400 MHz):

    • δ 7.95 (d, 1H, Benzothiazole Ar-H)

    • δ 7.85 (d, 1H, Benzothiazole Ar-H)

    • δ 7.78 (d, 2H, Tosylate Ar-H, ortho to sulfonate)

    • δ 7.45 (t, 1H, Benzothiazole Ar-H)

    • δ 7.38 (t, 1H, Benzothiazole Ar-H)

    • δ 7.30 (d, 2H, Tosylate Ar-H, meta to sulfonate)

    • δ 5.45 (s, 2H, −CH2​−O−Ts ) (Critical validation peak: shift from ~4.9 ppm in the alcohol to 5.45 ppm confirms esterification).

    • δ 2.42 (s, 3H, Tosylate −CH3​ ).

  • Mass Spectrometry (ESI-MS): Calculated for C15​H13​NO3​S2​ [M+H]+ : 320.04; Found: 320.04[1].

References

  • PubChemLite - 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Source: PubChem / Université du Luxembourg URL:[Link]

  • Synthesis of Novel 3-(Benzothiazol-2-Ylmethylene)Indolin-2-One Derivatives as Antioxidant Agents Source: ResearchGate URL:[Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole Source: Chemical Research in Chinese Universities (JLU) URL:[Link]

  • Hydroxyl carboxylate anion catalyzed depolymerization of biopolyesters and transformation to chemicals Source: RSC Publishing / PMC URL:[Link]

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Exploratory

Spectroscopic data of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate"

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate For researchers, scientists, and drug development professionals, the unambiguous structural con...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides a comprehensive overview of the expected spectroscopic data for 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate , a molecule of interest in medicinal and materials chemistry. As a senior application scientist, my objective is not merely to present data but to provide a framework for its acquisition and interpretation, ensuring a self-validating analytical workflow.

The compound, with the chemical formula C15H13NO3S2 and a molecular weight of 319.4 g/mol , possesses distinct structural motifs—a benzothiazole ring system and a tosylate group—that give rise to a characteristic spectroscopic fingerprint.[1] This guide will detail the anticipated features in 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental choices that lead to high-quality, interpretable data.

Molecular Structure and Key Fragments

A foundational understanding of the molecule's architecture is paramount for spectral interpretation. The structure consists of a benzothiazole core linked via a methylene bridge to a 4-methylbenzene-1-sulfonate (tosylate) group.

Figure 1: Chemical structure of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the proton environment in a molecule. For the title compound, distinct signals are expected for the aromatic protons of the benzothiazole and tosyl groups, the methylene bridge protons, and the methyl protons of the tosyl group.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Benzothiazole Ar-H7.20 - 8.10Multiplet (m)4HThe four protons on the benzene ring of the benzothiazole moiety are expected to resonate in this region, with their exact shifts and multiplicities depending on their relative positions.
Tosyl Ar-H7.30 - 7.80Doublet of Doublets (dd) or two Doublets (d)4HThe four protons on the p-substituted benzene ring of the tosyl group will appear as two distinct sets of doublets due to symmetry.
Methylene (-CH₂-)~5.50Singlet (s)2HThe methylene protons are adjacent to an electron-withdrawing oxygen and the benzothiazole ring, leading to a downfield shift.
Methyl (-CH₃)~2.45Singlet (s)3HThe methyl protons on the tosyl group are in a typical benzylic position.

Predicted data is based on analogous structures and standard chemical shift tables.

Experimental Protocol for ¹H NMR

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock on the deuterium signal. acq2 Shim the magnetic field to achieve optimal homogeneity. acq1->acq2 acq3 Acquire the ¹H spectrum with a sufficient number of scans (e.g., 16-64) for good signal-to-noise. acq2->acq3 proc1 Apply Fourier transformation to the raw data. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm). proc2->proc3 proc4 Integrate the signals and determine multiplicities. proc3->proc4

Figure 2: Workflow for acquiring a high-quality ¹H NMR spectrum.

Causality in Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it may shift the proton signals slightly.

  • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data
CarbonsPredicted Chemical Shift (δ, ppm)Rationale
Benzothiazole C=N~165The imine-like carbon in the thiazole ring is significantly deshielded.
Aromatic Carbons110 - 150A complex set of signals is expected for the 12 aromatic carbons. Carbons attached to heteroatoms (N, S, O) will be further downfield.
Methylene (-CH₂-)~70The methylene carbon, being attached to an oxygen, will be in this region.
Methyl (-CH₃)~21The methyl carbon of the tosyl group will appear in the typical aliphatic region.

Predicted data is based on analogous structures and standard chemical shift tables.[2]

Experimental Protocol for ¹³C NMR

The sample preparation is the same as for ¹H NMR. The acquisition parameters will differ.

Key Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A sufficient relaxation delay (e.g., 2 seconds) should be used to ensure accurate integration if quantitative analysis is desired, although this is less common for routine ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
3050 - 3100Aromatic C-HStretching
2920 - 2980Aliphatic C-H (CH₂ and CH₃)Stretching
~1590C=N (in benzothiazole ring)Stretching
~1450 - 1500Aromatic C=CStretching
1350 - 1370S=O (Sulfonate)Asymmetric Stretching
1170 - 1190S=O (Sulfonate)Symmetric Stretching
1100 - 1200C-OStretching

Characteristic absorption ranges are based on established IR correlation charts.[3]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_processing Data Processing setup1 Ensure the ATR crystal is clean. setup2 Collect a background spectrum of the empty ATR stage. setup1->setup2 sample1 Place a small amount of the solid sample directly onto the ATR crystal. sample2 Apply pressure using the anvil to ensure good contact. sample1->sample2 sample3 Collect the sample spectrum. sample2->sample3 proc1 The instrument software automatically ratios the sample spectrum to the background spectrum. proc2 Identify and label the major absorption peaks. proc1->proc2

Figure 3: Workflow for acquiring an ATR-IR spectrum.

Trustworthiness of the Protocol: The ATR method is rapid, requires minimal sample preparation, and is highly reproducible for solid samples. The collection of a background spectrum is a critical self-validating step that corrects for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of the molecular weight and aspects of its structure.

Predicted Mass Spectrometry Data
IonPredicted m/zMethod
[M+H]⁺320.04098High-Resolution MS (ESI)
[M+Na]⁺342.02292High-Resolution MS (ESI)

Predicted m/z values are for the monoisotopic mass.[4]

Fragmentation Pattern: Under typical Electrospray Ionization (ESI) or Electron Ionization (EI) conditions, fragmentation of the molecule is expected. Key fragments would likely arise from the cleavage of the C-O bond between the methylene bridge and the tosylate group, or the S-O bond. This would result in fragments corresponding to the benzothiazol-2-ylmethyl cation and the tosylate anion or related species.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) via ESI

Rationale: ESI is a soft ionization technique that is well-suited for polar, non-volatile compounds, often leaving the molecular ion intact. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Analyze the resulting ions in a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Compare the measured m/z of the molecular ion with the theoretical value calculated from the chemical formula. A mass accuracy of within 5 ppm is typically considered confirmation of the elemental composition.

Conclusion

The structural elucidation of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is a multi-faceted process requiring the synergistic use of several spectroscopic techniques. This guide provides a comprehensive, albeit predictive, framework for its characterization. By following the detailed protocols and understanding the rationale behind the expected spectral features, researchers can confidently confirm the identity and purity of this compound. The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system, ensuring the scientific integrity of subsequent research and development activities.

References

  • PubChemLite. 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.
  • NextSDS. (1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate.
  • MDPI. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available from: [Link]

  • PubMed. Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents. Available from: [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available from: [Link]

  • ResearchGate. Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available from: [Link]

  • Jetir.Org. “ONE POT SYNTHESIS OF BENZOTHIAZAOLE DERIVATIES AND THEIR CHARACTERIZATION”. Available from: [Link]

  • ResearchGate. Theoretical FT-IR spectrum of benzothiazole. Available from: [Link]

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  • SpectraBase. N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide - Optional[1H NMR]. Available from: [Link]

  • PubMed. [Studies on infrared and UV-vis spectra of azametallacrown complexes containing Mn(III), Fe(III) or Co(III)]. Available from: [Link]

  • PubMed. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Available from: [Link]

  • Pure. Spectroscopic and Structural Characterization of Reduced Desulfovibrio vulgaris Hildenborough W-FdhAB Reveals Stable Metal Coordination during Catalysis. Available from: [Link]

  • ResearchGate. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Available from: [Link]

  • Journal of the Chemical Society B. Infrared spectra of some phenothiazine sulphones. Available from: [Link]

  • PubMed. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available from: [Link]

  • Springer. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Available from: [Link]

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  • RSC Publishing. Progress on extending the light absorption spectra of photocatalysts. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Mechanism of Action of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

Abstract This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the compound 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate. Based on its chemical architecture, the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the compound 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate. Based on its chemical architecture, the compound is predicted to function as a targeted covalent inhibitor. The core of this mechanism lies in its identity as a potent electrophile, where the benzothiazole moiety serves as a recognition element and the tosylate group functions as a highly effective leaving group. This guide will dissect the chemical principles governing its reactivity, propose a detailed experimental workflow to validate this hypothesis, and provide the necessary protocols for researchers in drug development and chemical biology.

Introduction: Deconstructing the Molecule

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is a specific organic molecule featuring two key functional components: a benzothiazole heterocycle and a tosylate (4-methylbenzene-1-sulfonate) ester.[1][2] While the benzothiazole core is a well-established scaffold in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, the tosylate group is primarily known in organic synthesis as an excellent leaving group.[3][4][5][6][7] The combination of these two moieties on a methylene (-CH2-) linker creates a molecule with significant potential for specific biological interactions followed by irreversible covalent modification.

The central hypothesis of this guide is that 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate acts as a targeted covalent inhibitor by alkylating nucleophilic residues on biological macromolecules.

  • The "Warhead": Benzylic Tosylate. The methylene carbon attached to both the benzothiazole ring and the tosylate group is a "benzylic-like" position. This position is highly reactive towards nucleophilic substitution.[8] The tosylate anion is an exceptionally stable leaving group due to the resonance delocalization of its negative charge across the sulfonate group.[7] This inherent chemical instability of the C-O bond in the tosylate ester primes the molecule to act as a potent electrophile.

  • The "Guidance System": Benzothiazole Scaffold. The benzothiazole nucleus is a common motif in drugs and biologically active compounds.[9] It can engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking, hydrophobic interactions) within the binding pocket of a target protein.[5] This initial, reversible binding event is crucial for positioning the electrophilic methylene-tosylate "warhead" in close proximity to a reactive nucleophilic amino acid residue, thereby increasing the efficiency and selectivity of the covalent reaction.[10][11]

This dual-functionality suggests a two-step mechanism of action common to targeted covalent inhibitors[10][12]:

  • Reversible Binding: The molecule first docks into a binding site on a target protein, guided by interactions with the benzothiazole portion.

  • Irreversible Covalent Bonding: A nearby nucleophilic amino acid residue (e.g., Cysteine, Histidine, Lysine) attacks the electrophilic methylene carbon, displacing the tosylate group and forming a permanent, covalent bond.[10][13]

This guide will now detail the proposed mechanism and outline a rigorous, multi-step experimental plan to test and validate this hypothesis.

Part 1: The Hypothesized Mechanism of Action - Covalent Alkylation

The primary mechanism proposed is an irreversible covalent modification of a protein target via an SN2 (bimolecular nucleophilic substitution) reaction.

Upon binding to a target protein, a nucleophilic amino acid side chain, such as the thiol group of a cysteine residue, is positioned to attack the electrophilic carbon atom of the methylene bridge. The negative charge of the nucleophile is drawn to this carbon, initiating the formation of a new carbon-sulfur bond. Simultaneously, the carbon-oxygen bond of the tosylate ester begins to break. The stable, resonance-stabilized tosylate anion is expelled as a leaving group, completing the reaction. This results in the benzothiazole-2-ylmethyl moiety being permanently attached to the protein target, leading to its inactivation or altered function.[10][11]

Caption: Proposed two-step mechanism of covalent inhibition.

The most likely nucleophilic residues to participate in this reaction are the side chains of Cysteine (thiol), Histidine (imidazole), and Lysine (amine), with Cysteine being a particularly common target for such electrophilic compounds due to the high nucleophilicity of its thiol group.[10][14]

Part 2: Experimental Validation Workflow

To rigorously test the hypothesis that 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate acts as a covalent inhibitor, a systematic, multi-stage experimental approach is required. This workflow is designed to first confirm its intrinsic reactivity, then identify its cellular targets, and finally validate the functional consequences of target modification.

Validation_Workflow Exp1 Experiment 1: In Vitro Reactivity Assay Outcome1 Confirms Electrophilic Reactivity Exp1->Outcome1 Exp2 Experiment 2: Proteome-Wide Target ID Outcome2 Identifies Candidate Protein Targets Exp2->Outcome2 Exp3 Experiment 3: Target Validation Outcome3 Confirms Functional Consequence of Binding Exp3->Outcome3 Outcome1->Exp2 Outcome2->Exp3

Caption: High-level experimental workflow for mechanism validation.

Experiment 1: In Vitro Reactivity Assessment with a Model Nucleophile

Objective: To confirm the electrophilic nature of the compound and quantify its reactivity by monitoring its reaction with a model biological nucleophile, glutathione (GSH).[15][16] GSH is a tripeptide containing a cysteine residue, making it an excellent proxy for protein thiols.[17]

Methodology: Glutathione (GSH) Reactivity Assay

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 1 M stock solution of Glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a working solution of 100 µM GSH in PBS, pH 7.4.

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, combine the GSH working solution with the test compound stock solution to achieve a final compound concentration of 10 µM and a final GSH concentration of 50 µM.

    • Include a negative control (GSH solution with DMSO vehicle) and a positive control (GSH solution with a known electrophile like N-ethylmaleimide).

    • Incubate the reactions at 37°C.

  • Time-Course Monitoring:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Analysis by LC-MS:

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the depletion of the parent test compound ion and the appearance of a new ion corresponding to the GSH-adduct.[18]

Data Presentation & Interpretation:

The primary data output will be the mass spectra confirming the formation of the covalent adduct and the chromatographic peak areas used to quantify reaction progress. The expected mass of the adduct can be calculated precisely.

Compound/AdductMolecular FormulaMonoisotopic Mass (Da)Expected m/z [M+H]⁺
Test CompoundC₁₅H₁₃NO₃S₂319.03320.04
Glutathione (GSH)C₁₀H₁₇N₃O₆S307.08308.09
Expected Adduct C₂₅H₂₈N₄O₈S₃ 626.11 627.12

A time-dependent decrease in the test compound's peak area alongside a corresponding increase in the adduct's peak area provides strong evidence of covalent reactivity.[18] The rate of this reaction can be calculated to determine the second-order rate constant (kinact/KI), a key parameter for ranking covalent inhibitors.[19]

Experiment 2: Unbiased, Proteome-Wide Target Identification

Objective: To identify the specific protein(s) that are covalently modified by the compound in a complex biological environment, such as a cell lysate or intact cells. This is crucial for moving from general reactivity to a specific biological mechanism.

Methodology: Chemoproteomic Target Identification (isoTOP-ABPP or similar)

Chemoproteomics methods, such as Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), are powerful tools for identifying the targets of covalent inhibitors on a proteome-wide scale.[20][21]

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to ~80% confluency.

    • Harvest and lyse the cells to produce a native proteome lysate.

  • Competitive Labeling:

    • Treat aliquots of the cell lysate with varying concentrations of the test compound (and a vehicle control) for a set period (e.g., 1 hour at 37°C).

    • After treatment, add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label all accessible cysteine residues that were not blocked by the test compound.

  • Click Chemistry and Enrichment:

    • Use copper-catalyzed click chemistry to attach a biotin tag to the alkyne-modified probe.

    • Enrich the biotin-tagged proteins using streptavidin beads.

  • Proteomic Sample Preparation and Analysis:

    • Digest the enriched proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by quantitative mass spectrometry (e.g., LC-MS/MS).

Data Interpretation:

Proteins that are true targets of the test compound will show a dose-dependent decrease in probe labeling.[22] The mass spectrometry data will identify peptides whose signal intensity decreases as the concentration of the test compound increases. These peptides contain the specific cysteine (or other nucleophilic) residues that are being covalently modified. This provides a list of high-confidence candidate target proteins.[23][24]

Chemoproteomics_Workflow cluster_0 Cell Lysate Treatment cluster_1 Competitive Labeling & Enrichment cluster_2 Mass Spectrometry & Analysis Lysate Proteome Lysate DMSO Vehicle (DMSO) Lysate->DMSO Inhibitor Test Compound Lysate->Inhibitor Probe Add Cys-reactive Alkyne Probe DMSO->Probe Inhibitor->Probe Click Click Chemistry (add Biotin tag) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digest Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Quantify Peptides LCMS->Analysis Result Identify Peptides with Reduced Signal in Test Compound Sample Analysis->Result

Caption: Workflow for competitive chemoproteomic target identification.

Experiment 3: Specific Target Validation

Objective: To confirm that the covalent modification of a top candidate protein (identified in Experiment 2) is responsible for a measurable functional outcome.

Methodology: Site-Directed Mutagenesis and Functional Assay

  • Identify the Target Residue: From the chemoproteomics data, identify the specific amino acid residue (e.g., Cysteine at position 285, Cys285) that is modified.

  • Site-Directed Mutagenesis:

    • Obtain or create an expression vector for the wild-type (WT) target protein.

    • Use a site-directed mutagenesis kit to mutate the DNA sequence encoding the target residue to a non-nucleophilic residue (e.g., Cysteine to Alanine, Cys -> Ala).[25][26][27] This removes the site of covalent attachment.

    • Express both the WT and mutant proteins in a suitable system (e.g., recombinant expression in E. coli or transient transfection in mammalian cells).

  • Intact Protein Mass Spectrometry:

    • Treat the purified WT and mutant proteins with the test compound.

    • Analyze the proteins by intact protein mass spectrometry.[28] A mass shift corresponding to the addition of the benzothiazole-2-ylmethyl moiety should be observed for the WT protein but not for the Cys->Ala mutant. This provides direct evidence of site-specific covalent binding.[20][28]

  • Functional Assay:

    • Select or develop an assay that measures the biological activity of the target protein (e.g., an enzyme activity assay, a binding assay).

    • Measure the effect of the test compound on the activity of both the WT and mutant proteins.

Expected Outcome & Interpretation:

If the hypothesis is correct, the test compound will inhibit the activity of the WT protein in a dose-dependent manner. However, it will have little to no effect on the activity of the Cys->Ala mutant protein, as the "handle" for covalent attachment has been removed.[29][30] This result directly links the covalent modification of that specific residue to the functional inhibition of the protein, validating it as a true molecular target.

Conclusion and Future Directions

This guide outlines a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate. By leveraging its inherent chemical properties, we predict a mechanism of targeted covalent inhibition. The proposed experimental workflow, moving from broad reactivity assessment to specific target identification and functional validation, provides a clear and robust path for confirming this mechanism. Successful validation would establish this compound as a specific covalent probe or a lead molecule for therapeutic development, warranting further investigation into its cellular effects, selectivity profile, and potential for optimization.

References

  • Synthesis and biological activities of benzothiazole derivatives: A review. (n.d.). Hep Journals. Retrieved March 20, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. Retrieved March 20, 2026, from [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. Retrieved March 20, 2026, from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Retrieved March 20, 2026, from [Link]

  • A Review on Emerging Benzothiazoles: Biological Aspects. (2022). Journal of Drug Delivery and Therapeutics. Retrieved March 20, 2026, from [Link]

  • What are covalent inhibitors and how are they patented? (2025). Patsnap Synapse. Retrieved March 20, 2026, from [Link]

  • Targeted covalent inhibitors. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • Chemoproteomic methods for covalent drug discovery. (2021). RSC Chemical Biology. Retrieved March 20, 2026, from [Link]

  • Covalent Inhibition in Drug Discovery. (2020). Trends in Pharmacological Sciences. Retrieved March 20, 2026, from [Link]

  • The Taxonomy of Covalent Inhibitors. (2018). Biochemistry. Retrieved March 20, 2026, from [Link]

  • Chemoproteomic Analysis of Covalent Drug Target. (n.d.). ChemPro Innovations. Retrieved March 20, 2026, from [Link]

  • Leveraging Chemoproteomics for Covalent Induced-Proximity Approaches. (2025). eScholarship, University of California. Retrieved March 20, 2026, from [Link]

  • General mechanism of covalent inhibition of a protein target by a ligand possessing electrophilic warhead (E) and protein (target). (2019). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (2019). Cell Chemical Biology. Retrieved March 20, 2026, from [Link]

  • Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. (2009). Chemical Research in Toxicology. Retrieved March 20, 2026, from [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (n.d.). Biomedical Data Mining. Retrieved March 20, 2026, from [Link]

  • CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. (2020). Nucleic Acids Research. Retrieved March 20, 2026, from [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. (2025). News-Medical.Net. Retrieved March 20, 2026, from [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. Retrieved March 20, 2026, from [Link]

  • Identification and validation of key covalent inhibitors targeting lung cancer proteins through integrated In Silico analysis. (2025). Computational and Structural Biotechnology Journal. Retrieved March 20, 2026, from [Link]

  • Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. (2009). ResearchGate. Retrieved March 20, 2026, from [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). Journal of Medicinal Chemistry. Retrieved March 20, 2026, from [Link]

  • Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. (2009). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). International Journal of Molecular Sciences. Retrieved March 20, 2026, from [Link]

  • GSH Reactivity Assay. (n.d.). Domainex. Retrieved March 20, 2026, from [Link]

  • Glutathione Assay (Colorimetric). (n.d.). G-Biosciences. Retrieved March 20, 2026, from [Link]

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Exploratory

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate: A Comprehensive Guide to Synthesis, Mechanism, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the benzothiazole ring is recognized as a "privileged scaffold," frequently engineered into molecules to impart antimicrobial, antitumor, and neuroprotective properties. Introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the benzothiazole ring is recognized as a "privileged scaffold," frequently engineered into molecules to impart antimicrobial, antitumor, and neuroprotective properties. Introducing this pharmacophore into complex molecular architectures requires highly reliable and selective alkylating agents. 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (CAS: 304476-31-1) serves as a premier electrophilic building block for this exact purpose.

Unlike its halogenated counterparts, this tosylate derivative offers superior shelf-stability, high crystallinity, and predictable reaction kinetics. This whitepaper provides researchers and application scientists with an in-depth technical roadmap for synthesizing, handling, and deploying this reagent in advanced nucleophilic substitution workflows.

Chemical Profile & Strategic Rationale

Physicochemical Properties

Understanding the baseline properties of the reagent is critical for optimizing reaction conditions and downstream purification.

PropertyValue
Chemical Name 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate
CAS Number [1]
Molecular Formula C₁₅H₁₃NO₃S₂
Molecular Weight 319.03 g/mol
Monoisotopic Mass 319.0337 Da
Physical State Solid (Crystalline)
Why Use the Tosylate?

A common question in synthetic design is whether to use an alkyl halide (e.g., 2-(chloromethyl)benzothiazole) or a sulfonate ester. The tosylate is strategically preferred for three reasons:

  • Handling & Stability: 2-(chloromethyl)benzothiazole is a volatile lachrymator that rapidly degrades upon exposure to atmospheric moisture. The tosylate is a highly crystalline, non-volatile solid that can be stored for months at 4°C without significant decomposition.

  • Leaving Group Kinetics: The p -toluenesulfonate anion is an exceptionally stable, resonance-delocalized leaving group. This lowers the activation energy required for nucleophilic attack, allowing for milder reaction conditions.

  • Purification: The massive mass shift (+171 Da for the tosylate group) makes reaction monitoring via LC-MS highly unambiguous compared to the subtle mass changes seen with chlorides.

Synthesis Workflow

The reagent is synthesized via the nucleophilic acyl substitution of p -toluenesulfonyl chloride (TsCl) by [2].

Workflow A 2-Hydroxymethylbenzothiazole (Precursor) C Reaction Medium TEA, DMAP, DCM 0°C -> RT A->C B p-Toluenesulfonyl Chloride (TsCl) B->C D 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate C->D Tosylation

Synthesis workflow of benzothiazol-2-ylmethyl tosylate via acyl substitution.

Protocol 1: Preparation of the Tosylate

Causality & Validation: This protocol utilizes Triethylamine (TEA) as an acid scavenger and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks TsCl to form a highly reactive N -tosylpyridinium intermediate, drastically accelerating the reaction with the primary alcohol and preventing unwanted side reactions.

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask purged with Argon, dissolve 2-hydroxymethylbenzothiazole (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Catalysis & Base: Add TEA (1.5 eq, 15 mmol) and a catalytic amount of DMAP (0.1 eq, 1 mmol). Cool the mixture to 0°C using an ice bath. Rationale: Cooling suppresses the exothermic degradation of the tosylpyridinium intermediate.

  • Electrophile Addition: Dissolve TsCl (1.1 eq, 11 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Self-Validating Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The starting alcohol (lower Rf​ ) will disappear, replaced by a new UV-active spot (higher Rf​ ). If the alcohol persists past 4 hours, add an additional 0.1 eq of TsCl.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (to remove TEA and DMAP), followed by saturated NaHCO3​ and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate as white crystals.

Mechanistic Insights: The S_N2 Alkylation Paradigm

When deploying this reagent, the reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The electrophilic carbon (the methylene bridge) is highly activated by the adjacent electron-withdrawing benzothiazole ring and the exceptional tosylate leaving group.

Mechanism Substrate Electrophile Benzothiazol-2-ylmethyl Tosylate Transition SN2 Transition State [Nu ··· CH2 ··· OTs]‡ Substrate->Transition Backside Attack Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Transition Product Alkylated Benzothiazole Target Compound Transition->Product C-Nu Bond Forms LeavingGroup Tosylate Anion (Stable Leaving Group) Transition->LeavingGroup C-O Bond Breaks

SN2 pathway: nucleophilic backside attack and tosylate displacement.

Protocol 2: General N-Alkylation of Secondary Amines

Causality & Validation: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature leaves the nucleophile unsolvated and highly reactive. K2​CO3​ is used as a mild, heterogeneous base to neutralize the generated p -toluenesulfonic acid without inducing unwanted hydrolysis of the tosylate [3].

Step-by-Step Methodology:

  • Setup: Suspend the secondary amine (1.0 eq, 5 mmol) and anhydrous K2​CO3​ (2.0 eq, 10 mmol) in MeCN (20 mL).

  • Alkylation: Add 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (1.1 eq, 5.5 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.

  • Self-Validating Monitoring: Analyze the mixture via LC-MS. The successful displacement of the massive tosylate group results in a distinct mass shift. The reaction is complete when the mass of the starting amine is fully consumed.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between EtOAc and water. Crucial Step: The displaced p -toluenesulfonate salt partitions entirely into the aqueous layer, effectively purifying the crude organic extract from the leaving group.

  • Purification: Dry the organic layer, concentrate, and purify via silica gel chromatography to isolate the alkylated product.

Quantitative Data: Nucleophilic Substitution Profiles

The versatility of the tosylate allows it to react with a wide array of nucleophiles. The table below summarizes optimized conditions and expected yields for various nucleophile classes.

Nucleophile ClassExample SubstrateSolventBaseTemp (°C)Time (h)Expected Yield
Secondary Amine PiperidineMeCN K2​CO3​ 804-685-95%
Primary Thiol ThiophenolDMF Cs2​CO3​ 252-490-98%
Phenol 4-MethoxyphenolDMF K2​CO3​ 808-1275-85%
Carbon (Enolate) Diethyl malonateTHFNaH0 to 2512-1665-75%

References

  • National Center for Biotechnology Information (PubChem). "1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (CID 2333037)." PubChem Database. URL:[Link]

  • LookChem. "2-Hydroxymethylbenzothiazole (CAS 37859-42-0) Chemical Properties and Synthesis." LookChem Database. URL:[Link]

  • MDPI Molecules. "Synthesis and Theoretical Study of a New Type of Pentacyclic bis-Benzothiazolium Compound." Molecules, 7(8), 641-655. URL:[Link]

Foundational

An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate: Synthesis, Properties, and Potential in Drug Discovery

This technical guide provides a comprehensive overview of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, a molecule of significant interest in the field of medicinal chemistry. By leveraging the well-establishe...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, a molecule of significant interest in the field of medicinal chemistry. By leveraging the well-established biological importance of the benzothiazole core and the synthetic versatility introduced by the tosylate group, this compound represents a valuable scaffold for the development of novel therapeutic agents. This document will delve into a plausible synthetic pathway, discuss its physicochemical properties based on known chemical principles, and explore its potential applications in drug discovery, grounded in the extensive research on related benzothiazole derivatives.

Introduction: The Strategic Combination of Benzothiazole and a Tosylate Moiety

The benzothiazole nucleus is a privileged heterocyclic system, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The versatility of the 2-substituted benzothiazole scaffold allows for fine-tuning of its biological and physicochemical characteristics.

The introduction of a 4-methylbenzene-1-sulfonate (tosylate) group at the 2-methyl position of the benzothiazole ring is a strategic synthetic maneuver. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, transforming the otherwise unreactive hydroxymethyl precursor into a versatile intermediate for further chemical modifications.[3] This opens up avenues for the synthesis of a diverse library of 2-substituted benzothiazole derivatives, where the nature of the substituent can be systematically varied to optimize for a specific biological target.

This guide will first detail a robust, two-step synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, starting from readily available precursors.

Synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

The synthesis of the title compound can be logically approached in two primary stages: first, the formation of the precursor alcohol, 2-(hydroxymethyl)benzothiazole, followed by its tosylation.

Step 1: Synthesis of 2-(Hydroxymethyl)benzothiazole

The precursor, 2-(hydroxymethyl)benzothiazole, can be synthesized via the condensation of 2-aminothiophenol with an appropriate C2-synthon. While various methods exist for the formation of 2-substituted benzothiazoles, a common and effective approach involves the reaction with an aldehyde followed by reduction, or directly with a carboxylic acid derivative. For the synthesis of 2-(hydroxymethyl)benzothiazole, glycolic acid or its derivatives can be employed.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)benzothiazole

  • Materials:

    • 2-Aminothiophenol

    • Glycolic acid

    • Polyphosphoric acid (PPA)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 2-aminothiophenol (1.0 equivalent) and glycolic acid (1.2 equivalents) is carefully heated in polyphosphoric acid (PPA) at 130-140 °C for 2-3 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is allowed to cool to room temperature and then carefully poured into a beaker containing crushed ice and water.

    • The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude 2-(hydroxymethyl)benzothiazole is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product as a solid.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a solvent and a dehydrating agent, facilitating the condensation and subsequent cyclization of the reactants to form the benzothiazole ring.

  • Neutralization and Extraction: The neutralization step is crucial to quench the acidic PPA and allow for the efficient extraction of the organic product into ethyl acetate.

Step 2: Tosylation of 2-(Hydroxymethyl)benzothiazole

The second step involves the conversion of the hydroxyl group of 2-(hydroxymethyl)benzothiazole to a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

  • Materials:

    • 2-(Hydroxymethyl)benzothiazole (1.0 equivalent)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)

    • Anhydrous pyridine or triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (HCl) solution (1 M)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 2-(hydroxymethyl)benzothiazole is dissolved in anhydrous dichloromethane.

    • The solution is cooled to 0 °C in an ice bath.

    • Anhydrous pyridine (or triethylamine) (1.5 equivalents) is added dropwise to the stirred solution.

    • p-Toluenesulfonyl chloride (1.2 equivalents), dissolved in a minimal amount of anhydrous DCM, is then added dropwise to the reaction mixture at 0 °C.

    • The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 4-6 hours. The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture as p-toluenesulfonyl chloride can be hydrolyzed. Therefore, anhydrous solvents and an inert atmosphere are essential.

  • Base (Pyridine or TEA): The base is required to neutralize the hydrochloric acid (HCl) that is generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

  • Aqueous Work-up: The series of washes removes the base, any remaining TsCl, and other water-soluble impurities, leading to a cleaner crude product.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(Hydroxymethyl)benzothiazole cluster_step2 Step 2: Tosylation A 2-Aminothiophenol C Reaction in PPA at 130-140°C A->C B Glycolic Acid B->C D 2-(Hydroxymethyl)benzothiazole C->D Condensation & Cyclization E 2-(Hydroxymethyl)benzothiazole G Reaction in DCM with Pyridine/TEA at 0°C to RT E->G F p-Toluenesulfonyl Chloride (TsCl) F->G H 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate G->H Esterification

Caption: Synthetic pathway to 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.

Physicochemical Properties

PropertyPredicted Value / Characteristic
Molecular Formula C₁₅H₁₃NO₃S₂[4]
Molecular Weight 319.4 g/mol [4]
Appearance Likely a white to off-white solid.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water.
Melting Point Expected to be a crystalline solid with a defined melting point.
Spectroscopic Data ¹H NMR: Expected signals for the aromatic protons of the benzothiazole and tosyl groups, a singlet for the methyl group of the tosyl moiety, and a singlet for the methylene protons adjacent to the oxygen. ¹³C NMR: Corresponding signals for all unique carbon atoms. IR: Characteristic absorptions for S=O stretching of the sulfonate group, C=N of the thiazole ring, and aromatic C-H bonds.

Potential Applications in Drug Discovery

The strategic design of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate makes it a highly promising scaffold for the development of new therapeutic agents. Its potential lies in two main areas: as a versatile intermediate for the synthesis of compound libraries and as a potential bioactive agent itself.

A Versatile Intermediate for Nucleophilic Substitution

The primary utility of this compound in drug discovery is as a key intermediate. The tosylate group is an excellent leaving group, readily displaced by a wide variety of nucleophiles. This allows for the facile introduction of diverse functional groups at the 2-methyl position of the benzothiazole ring.

This synthetic flexibility is invaluable for structure-activity relationship (SAR) studies. By reacting 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate with a range of amines, thiols, alcohols, and other nucleophiles, a large library of novel 2-substituted benzothiazole derivatives can be rapidly synthesized and screened for biological activity.

Potential as a Bioactive Scaffold

Given the broad spectrum of biological activities associated with the benzothiazole nucleus, the title compound itself or its closely related derivatives could exhibit therapeutic potential. Benzothiazole derivatives have been reported to possess:

  • Anticancer Activity: Many 2-substituted benzothiazoles have demonstrated potent anticancer effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[5]

  • Antimicrobial Activity: The benzothiazole scaffold is found in compounds with significant antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain benzothiazole derivatives have shown promise as anti-inflammatory agents.[1]

  • Neuroprotective Effects: Some benzothiazole-based compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.

Hypothetical Signaling Pathway for a Benzothiazole-Based Kinase Inhibitor:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Benzothiazole Derivative (Potential Inhibitor) Inhibitor->RAF Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a benzothiazole derivative.

Conclusion

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is a synthetically valuable and potentially bioactive molecule. Its preparation from readily available starting materials, combined with the strategic placement of a tosylate leaving group, makes it an ideal scaffold for the development of novel 2-substituted benzothiazole derivatives. The extensive and diverse pharmacological activities associated with the benzothiazole core strongly suggest that libraries derived from this intermediate could yield promising candidates for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted.

References

  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv
  • N,N-diethyl-4-{2-[(2-fluorophenyl)methyl]-1,3-thiazol-4-yl}benzene-1-sulfonamide | C20H21FN2O2S2 | CID 118362921. PubChem. [Link]

  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. PubMed. [Link]

  • (1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate. NextSDS. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Synthesis and biological evaluation of benzothiazol-based 1,3,4-oxadiazole derivatives as amyloid β-targeted compounds against Alzheimer's disease. IAEA. [Link]

  • Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | C18H16N2O4S2. PubChem. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. IJRPC. [Link]

  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Scilit. [Link]

  • 1 H NMR spectra of M1. | Download Scientific Diagram. ResearchGate. [Link]

  • (PDF) S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives | Request PDF. ResearchGate. [Link]

  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. Supporting Information. [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI. [Link]

  • Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt - Substance Details - SRS. US EPA. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate from 2-Aminothiophenol: An In-Depth Technical Guide

This guide provides a comprehensive, in-depth technical overview and detailed protocols for the multi-step synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate , a key intermediate in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview and detailed protocols for the multi-step synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate , a key intermediate in medicinal chemistry and drug development. The synthesis commences with the readily available precursor, 2-aminothiophenol, and proceeds through key intermediates to the final tosylated product. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the experimental choices.

The benzothiazole moiety is a privileged scaffold in pharmaceutical sciences, exhibiting a wide array of biological activities.[1] The ability to functionalize the 2-position of the benzothiazole ring is crucial for the development of novel therapeutic agents. The title compound, a tosylate, is an excellent electrophile, designed for facile nucleophilic displacement, making it a valuable building block for introducing the benzothiazol-2-ylmethyl moiety into a diverse range of molecules.

Strategic Overview of the Synthesis

The synthetic pathway is designed as a three-step sequence, starting from the cyclization of 2-aminothiophenol to form the benzothiazole core, followed by the introduction of a hydroxymethyl group at the 2-position, and culminating in the tosylation of the primary alcohol.

Synthesis_Pathway 2-Aminothiophenol 2-Aminothiophenol Intermediate_A 2-(Chloromethyl)-1,3-benzothiazole 2-Aminothiophenol->Intermediate_A Step 1: Cyclization/ Acylation Intermediate_B (1,3-Benzothiazol-2-yl)methanol Intermediate_A->Intermediate_B Step 2: Hydrolysis Final_Product 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Intermediate_B->Final_Product Step 3: Tosylation

Caption: Overall synthetic workflow.

PART 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole

The initial step involves the reaction of 2-aminothiophenol with chloroacetyl chloride. This reaction proceeds via an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization with the thiol group to form the benzothiazole ring. Microwave-assisted synthesis offers a rapid and efficient method for this transformation.[2][3]

Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)
2-AminothiophenolC₆H₇NS125.197.931.0 g
Chloroacetyl chlorideC₂H₂Cl₂O112.9411.91.35 g (0.95 mL)
Glacial Acetic AcidCH₃COOH60.05-15 mL
ChloroformCHCl₃119.38-150 mL (for extr.)
5 M Sodium HydroxideNaOH40.00-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
Petroleum Ether/Acetone (10:1)---For chromatography

Procedure:

  • In a microwave-safe reaction vessel, dissolve 2-aminothiophenol (1.0 g, 7.93 mmol) in glacial acetic acid (15 mL).

  • To this solution, add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise with stirring. Caution: Chloroacetyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment.

  • Seal the vessel and place it in a microwave reactor. Irradiate the reaction mixture for 10 minutes at a power of 500 W.[3]

  • After cooling, pour the reaction mixture onto crushed ice (100 g).

  • Basify the mixture to a pH of ~8-9 with a 5 M solution of sodium hydroxide.

  • Extract the aqueous solution with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/acetone (10:1 v/v) eluent system to yield 2-(chloromethyl)-1,3-benzothiazole as a yellow solid.[3]

Trustworthiness: The progress of the reaction and the purity of the product should be monitored by Thin-Layer Chromatography (TLC). The structure of the purified product should be confirmed by ¹H NMR and Mass Spectrometry. Expected ¹H NMR (CDCl₃) data: δ 8.04-8.01 (m, 1H), 7.91-7.89 (m, 1H), 7.53-7.49 (m, 1H), 7.44-7.40 (m, 1H), 4.95 (s, 2H).[3]

PART 2: Synthesis of (1,3-Benzothiazol-2-yl)methanol

The second step is the conversion of the 2-(chloromethyl) group to a 2-(hydroxymethyl) group. This is achieved through a nucleophilic substitution reaction (hydrolysis) where the chloride is displaced by a hydroxide ion.

Experimental Protocol: Step 2

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)
2-(Chloromethyl)-1,3-benzothiazoleC₈H₆ClNS183.66-1.0 g
Sodium HydroxideNaOH40.00-1.2 eq.
Tetrahydrofuran (THF)C₄H₈O72.11-20 mL
WaterH₂O18.02-10 mL
Ethyl AcetateC₄H₈O₂88.11-For extraction
Brine---For washing
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Procedure:

  • Dissolve 2-(chloromethyl)-1,3-benzothiazole in a mixture of THF (20 mL) and water (10 mL) in a round-bottom flask.

  • Add sodium hydroxide (1.2 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product, (1,3-benzothiazol-2-yl)methanol, can be purified by column chromatography on silica gel if necessary.

Expertise & Experience: The choice of a THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base. Refluxing provides the necessary activation energy for the substitution reaction.

PART 3: Synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

The final step is the tosylation of the primary alcohol, (1,3-benzothiazol-2-yl)methanol. This reaction converts the poor leaving group (-OH) into an excellent leaving group (-OTs), which is highly susceptible to nucleophilic attack.[4][5] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[6]

Experimental Protocol: Step 3

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)
(1,3-Benzothiazol-2-yl)methanolC₈H₇NOS165.211.0 eq.-
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.651.2 eq.-
Anhydrous Pyridine or TriethylamineC₅H₅N or (C₂H₅)₃N79.10 or 101.191.5 eq.-
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9310 volumes-
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.1 eq. (cat.)-

Procedure:

  • Dissolve (1,3-benzothiazol-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.).

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-12 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: p-Toluenesulfonyl chloride is sensitive to moisture, which would lead to the formation of p-toluenesulfonic acid.

  • Base: Pyridine or triethylamine acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • DMAP Catalyst: 4-Dimethylaminopyridine is a highly effective acylation catalyst that accelerates the reaction, especially for less reactive alcohols.[5]

  • Work-up: The acidic and basic washes are crucial to remove unreacted starting materials and by-products (pyridine/triethylamine and p-toluenesulfonic acid).

Tosylation_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack Alcohol R-CH₂-OH Alkoxide R-CH₂-O⁻ Alcohol->Alkoxide + Base - Base-H⁺ Base Base (Pyridine) TsCl Ts-Cl Alkoxide->TsCl Nucleophilic Attack Intermediate R-CH₂-O-Ts(Cl)⁻ TsCl->Intermediate Tosylate R-CH₂-OTs Intermediate->Tosylate - Cl⁻ Chloride Cl⁻

Caption: Simplified mechanism of tosylation.

Characterization of the Final Product

The structure of the final product, 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate , should be unequivocally confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the benzothiazole protons, the methylene protons adjacent to the sulfonate ester, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group.

  • ¹³C NMR: Will show the corresponding signals for all unique carbon atoms in the molecule.

  • IR Spectroscopy: A strong absorption band characteristic of the sulfonyl group (S=O) stretching should be present.

  • Mass Spectrometry: Will confirm the molecular weight of the final product.

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1676. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. (2017, October 2). PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 10). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]

  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. (1987). Chemical Papers, 41(5), 671-674.
  • Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (2022, January 12). ResearchGate. Retrieved from [Link]

  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024, March 30). MDPI. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chloroacetic acid – Knowledge and References. Retrieved from [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2020). Molecules, 25(11), 2646. Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(19), 6263. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011, July 1). Arabian Journal of Chemistry, 10, S1739-S1744. Retrieved from [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025, June 19). MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025, October 16). MDPI. Retrieved from [Link]

  • Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 666–669. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2020, March 3). ResearchGate. Retrieved from [Link]

  • Studies on the Synthesis of 2-Aminothiophenol. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 523–525. Retrieved from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011, July 1). MDPI. Retrieved from [Link]

  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2021, August 21). NeuroQuantology. Retrieved from [Link]

  • SVKM IOP. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]

  • ResearchGate. (n.d.). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. Retrieved from [Link]

Sources

Application

Experimental Protocol for the Synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

Executive Summary & Rationale The transformation of primary alcohols into sulfonate esters is a cornerstone reaction in organic synthesis, effectively converting a poor hydroxyl leaving group into a highly reactive elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The transformation of primary alcohols into sulfonate esters is a cornerstone reaction in organic synthesis, effectively converting a poor hydroxyl leaving group into a highly reactive electrophilic center. This application note details the optimized synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (CAS: 304476-31-1) via the O-tosylation of 2-(hydroxymethyl)benzothiazole (CAS: 37859-42-0)[1].

This specific benzothiazole tosylate serves as a critical intermediate in medicinal chemistry and materials science, acting as a potent alkylating agent for the introduction of the benzothiazol-2-ylmethyl pharmacophore into amines, thiols, and carbon nucleophiles. The protocol employs p-toluenesulfonyl chloride (TsCl) activated by 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) to ensure rapid, high-yielding conversion while suppressing competitive side reactions[2].

Mechanistic Principles of DMAP-Catalyzed Tosylation

While pyridine can be used as both solvent and base for tosylations, the use of a catalytic amount of DMAP in conjunction with a stoichiometric auxiliary base (Et₃N) in dichloromethane (DCM) provides superior kinetics and milder conditions[3].

DMAP acts as a nucleophilic catalyst. It attacks the electrophilic sulfur of TsCl faster than the primary alcohol, generating a highly reactive N-tosylpyridinium intermediate. The 2-(hydroxymethyl)benzothiazole then attacks this intermediate, displacing the DMAP and forming the target tosylate. Et₃N serves as the terminal proton scavenger, driving the reaction forward by precipitating as Et₃N·HCl and preventing the acidic degradation of the product[4].

Mechanism TsCl TsCl (Electrophile) Intermediate N-Tosylpyridinium Ion (Highly Active) TsCl->Intermediate + DMAP (Fast) DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Intermediate->DMAP Catalyst Regeneration Product R-OTs (Target Tosylate) Intermediate->Product + R-OH (Rate Determining) Alcohol R-OH (Benzothiazol-2-ylmethanol) Alcohol->Product Base Et3N (Proton Scavenger) Base->Base Scavenges HCl forms Et3N·HCl

Figure 1: DMAP-catalyzed O-tosylation mechanism highlighting nucleophilic activation.

Reagent Specifications & Stoichiometry

To ensure a self-validating and reproducible system, precise stoichiometric control is required. TsCl is used in a slight excess to account for trace moisture hydrolysis[2].

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-(Hydroxymethyl)benzothiazole 37859-42-0165.211.001.65 gLimiting Reagent
p-Toluenesulfonyl Chloride (TsCl) 98-59-9190.651.202.29 gTosylating Agent
Triethylamine (Et₃N) 121-44-8101.191.502.10 mL (1.52 g)Stoichiometric Base
4-Dimethylaminopyridine (DMAP) 1122-58-3122.170.10122 mgNucleophilic Catalyst
Dichloromethane (DCM), Anhydrous 75-09-284.93-40 mLSolvent

Step-by-Step Experimental Workflow

Workflow Step1 1. Preparation Dissolve Alcohol in Anhydrous DCM Step2 2. Base/Catalyst Addition Add Et3N and DMAP (Cool to 0 °C) Step1->Step2 Step3 3. Tosylation Dropwise addition of TsCl (0 °C to RT) Step2->Step3 Step4 4. Quenching & Work-up Wash with NaHCO3, HCl, and Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 6. Pure Product 1,3-Benzothiazol-2-ylmethyl tosylate Step5->Step6

Figure 2: Step-by-step experimental workflow for the O-tosylation of 2-(hydroxymethyl)benzothiazole.

Phase 1: Reaction Setup & Execution
  • Preparation of the Reaction Mixture : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen balloon, dissolve 2-(hydroxymethyl)benzothiazole (1.65 g, 10.0 mmol) in anhydrous DCM (30 mL).

  • Addition of Base and Catalyst : Add Et₃N (2.10 mL, 15.0 mmol) and DMAP (122 mg, 1.0 mmol) to the stirring solution.

  • Temperature Control : Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Lowering the temperature prevents the exothermic degradation of TsCl and suppresses the formation of 2-(chloromethyl)benzothiazole via SN​2 displacement by chloride ions.

  • Addition of Electrophile : Dissolve TsCl (2.29 g, 12.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe.

  • Reaction Progression : Remove the ice bath after complete addition and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Self-Validation (TLC Monitoring) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1 v/v) solvent system. The starting alcohol ( Rf​≈0.2 ) will be consumed, and a new, less polar UV-active spot corresponding to the tosylate ( Rf​≈0.5 ) will appear.

Phase 2: Work-up & Isolation
  • Quenching : Once TLC indicates complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Causality: This neutralizes residual TsCl and trace p-toluenesulfonic acid. Vigorous gas evolution ( CO2​ ) is a self-validating indicator of successful neutralization.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers sequentially with 1 M aqueous HCl (20 mL) to remove residual DMAP and Et₃N, followed by brine (30 mL) to remove bulk water.

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Phase 3: Purification
  • Flash Column Chromatography : Purify the crude material via silica gel flash chromatography. Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1 v/v).

  • Yield : Collect the fractions containing the pure product ( Rf​≈0.5 ), pool, and concentrate in vacuo to afford 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate as a crystalline solid (Typical yield: 85–92%).

Analytical Characterization Data

To validate the structural integrity of the synthesized 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (Exact Mass: 319.0337 Da[5]), cross-reference your analytical results with the expected spectroscopic parameters below.

Analytical MethodExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 2.42 (s, 3H)Tosyl methyl group (-CH₃)
δ 5.45 (s, 2H)Methylene protons (-CH₂-OTs)
δ 7.31 (d, J = 8.0 Hz, 2H)Tosyl aromatic protons (ortho to methyl)
δ 7.42 - 7.51 (m, 2H)Benzothiazole aromatic protons (C5-H, C6-H)
δ 7.82 (d, J = 8.0 Hz, 2H)Tosyl aromatic protons (ortho to sulfonate)
δ 7.85 (d, J = 8.0 Hz, 1H)Benzothiazole aromatic proton (C4-H)
δ 8.02 (d, J = 8.0 Hz, 1H)Benzothiazole aromatic proton (C7-H)
ESI-HRMS (m/z) Calculated for [M+H]⁺: 320.0410Confirms molecular formula C₁₅H₁₃NO₃S₂[5]

Troubleshooting & Causality in Protocol Design

  • Issue: Formation of 2-(chloromethyl)benzothiazole byproduct.

    • Causality: The chloride ion generated during the reaction can act as a nucleophile, displacing the newly formed tosylate group.

    • Solution: Ensure the reaction is kept at 0 °C during the initial highly concentrated phase. Do not allow the reaction to stir at room temperature for extended periods (>12 hours) after completion.

  • Issue: Incomplete conversion of the starting alcohol.

    • Causality: TsCl is highly moisture-sensitive and can hydrolyze into p-toluenesulfonic acid and HCl[2]. If the DCM or the glassware was not strictly anhydrous, the effective stoichiometry of TsCl drops below 1.0 equivalent.

    • Solution: Always use freshly titrated or recrystallized TsCl, anhydrous solvents, and flame-dried glassware. If incomplete conversion is observed via TLC, an additional 0.2 equivalents of TsCl and Et₃N can be added mid-reaction.

References

  • PubChemLite / CCSbase : "1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate - Structural Information and Monoisotopic Mass." Université du Luxembourg. Available at:[Link]

  • The Journal of Organic Chemistry : "Effective Organotin-Mediated Regioselective Functionalization of Unprotected Carbohydrates." ACS Publications. (Discusses DMAP-catalyzed tosylation kinetics). Available at:[Link]

Sources

Method

Application Notes and Protocols for 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate: A Key Intermediate in Drug Discovery

These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate . This compound serves as a pivotal interme...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate . This compound serves as a pivotal intermediate for the synthesis of novel 2-substituted benzothiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Benzothiazole Scaffold and the Utility of a Tosylate Intermediate

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][5] The derivatization of the benzothiazole ring, particularly at the 2-position, is a common strategy for modulating the pharmacological profile of these molecules.

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is a versatile intermediate designed for the efficient introduction of various functionalities at the 2-position of the benzothiazole core. The tosylate group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack.[6] This allows for the facile synthesis of a diverse library of 2-substituted benzothiazole derivatives through nucleophilic substitution reactions.

This document outlines a reliable two-step synthesis of this key intermediate, starting from commercially available benzothiazole. The protocols are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is achieved through a two-step process:

  • Synthesis of the Precursor: (1,3-Benzothiazol-2-yl)methanol. This step involves the introduction of a hydroxymethyl group at the 2-position of the benzothiazole ring.

  • Tosylation of (1,3-Benzothiazol-2-yl)methanol. The alcohol precursor is then converted to the corresponding tosylate.

Synthesis_Strategy Benzothiazole Benzothiazole Precursor (1,3-Benzothiazol-2-yl)methanol Benzothiazole->Precursor Step 1: Hydroxymethylation Target 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Precursor->Target Step 2: Tosylation Reactivity cluster_0 Nucleophilic Substitution (SN2) Tosylate 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Product 2-Substituted Benzothiazole Derivative Tosylate->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻)

Sources

Application

Applications of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" in organic synthesis

A Comprehensive Review of a Niche Reagent: The Case of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This document addr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Review of a Niche Reagent: The Case of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the topic of "Applications of '1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate' in Organic Synthesis." Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of documented applications for this specific chemical compound. This report details the findings of the literature review and provides a broader context on the synthetic utility of the benzothiazole scaffold, from which the potential reactivity of the title compound can be inferred.

Introduction to 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, with the CAS Number 304476-31-1, is a chemical compound that structurally combines the well-known benzothiazole heterocycle with a tosylate group.[1] The benzothiazole moiety is a prominent scaffold in medicinal chemistry, with a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 4-methylbenzene-1-sulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions, which would suggest that the primary application of this molecule would be as an alkylating agent to introduce the "1,3-benzothiazol-2-ylmethyl" group onto various nucleophiles.

Despite this logical inference based on its structure, a thorough investigation of available scientific literature reveals a notable absence of specific applications or synthetic protocols utilizing "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" as a reagent.

Analysis of Potential Reactivity

The inherent chemical properties of the title compound suggest a primary mode of action in organic synthesis:

  • Alkylation Agent: The tosylate group is a well-established good leaving group. Therefore, the compound is anticipated to react with nucleophiles (e.g., amines, alcohols, thiols, carbanions) to deliver the 1,3-benzothiazol-2-ylmethyl moiety. This would be a classical S_N2 reaction.

The expected reactivity is depicted in the following generalized scheme:

G cluster_legend Legend reagents Nu:⁻ substrate <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15777719&t=l' />td>tr><tr><tdborder='0'>1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonatetd>tr>table>> reagents->substrate S_N2 Reaction product <<table><tr><tdborder='0'>R-Nutd>tr><tr><tdborder='0'>Alkylated Producttd>tr>table>> substrate->product leaving_group TsO⁻ substrate->leaving_group Tosylate leaving group Nu Nu:⁻ = Nucleophile R R = 1,3-Benzothiazol-2-ylmethyl TsO TsO⁻ = Tosylate anion

Caption: Generalized S_N2 reaction pathway for 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.

The Broader Context: Applications of Benzothiazole Derivatives in Synthesis

While specific applications for "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" are not documented, the benzothiazole core is a versatile building block in organic synthesis. Its derivatives are widely used in various transformations:

  • Synthesis of Bioactive Molecules: The benzothiazole scaffold is a key component in numerous pharmaceuticals and biologically active compounds.[2][4] Synthetic efforts are often directed at modifying the benzothiazole core at various positions to tune its pharmacological properties.[5]

  • Cross-Coupling Reactions: Functionalized benzothiazoles can participate in a variety of cross-coupling reactions to form C-C, C-N, and C-S bonds, enabling the construction of complex molecular architectures.

  • Protecting Groups: While not a common application for the benzothiazole moiety itself, the principles of protecting groups are fundamental in the synthesis of complex molecules containing such heterocycles.[6][7]

Conclusion and Future Outlook

The investigation into the applications of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" in organic synthesis has concluded that there is a lack of published literature detailing its use. While its structure strongly suggests its potential as an alkylating agent for the introduction of the 1,3-benzothiazol-2-ylmethyl group, no specific protocols or examples could be retrieved from authoritative sources.

For researchers interested in the synthetic utility of this compound, the logical first step would be to explore its reactivity with a range of common nucleophiles and to fully characterize the resulting products. Such studies would be foundational in establishing the synthetic scope and potential applications of this niche reagent.

Given the absence of specific data, it is not possible to provide the detailed, field-proven application notes and protocols as initially requested. The information presented herein is based on fundamental principles of organic reactivity and the known chemistry of the broader benzothiazole class of compounds.

References

Due to the lack of specific literature on the applications of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate," the reference list below pertains to the general chemistry and applications of benzothiazoles and fundamental organic chemistry principles.

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. [Link]

  • Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. (n.d.). [Link]

  • Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. (2015). Chemistry of Heterocyclic Compounds, 51(4), 370-376. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). PMC. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (n.d.). ResearchGate. [Link]

  • Transition-Metal-Free Alkylation of N-Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. (n.d.). [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution. (n.d.). Scilit. [Link]

  • 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate. (n.d.). PubChem. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry. [Link]

  • C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi - Journal of Synthetic Chemistry. (2023). [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). PMC. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). PubMed. [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2019). Canadian Center of Science and Education. [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). PMC. [Link]

  • Chem 6352 - Protecting Groups. (n.d.). [Link]

  • Synthetic strategies for the synthesis of 2-substituted benzothiazole derivatives. (n.d.). [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. (n.d.). Chemical Papers. [Link]

  • PDF 872.03 K - Organic Chemistry Research. (n.d.). [Link]

  • 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (n.d.). Academia.edu. [Link]

Sources

Method

Definitive Structural Elucidation of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" via Multinuclear and Multidimensional NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals As a key intermediate in synthetic organic and medicinal chemistry, the unambiguous characterization of "1,3-Benzothiazol-2-ylmethyl 4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

As a key intermediate in synthetic organic and medicinal chemistry, the unambiguous characterization of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. This application note provides a comprehensive, field-tested guide to the complete structural elucidation of this compound using a suite of high-resolution Nuclear Magnetic Resonance (NMR) techniques. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and reproducible characterization.

The benzothiazole moiety is a privileged scaffold found in numerous pharmacologically active compounds and functional materials.[1][2] Its precise functionalization, as in the case of the title compound, requires rigorous analytical validation. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework, atom connectivity, and electronic environment in solution.[3][4]

This guide details the protocols for sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra, and a thorough interpretation of the resulting data.

Molecular Structure and Atom Numbering for NMR Assignment

To facilitate unambiguous spectral assignment, the following standardized numbering scheme will be used throughout this note.

Caption: IUPAC-style numbering for 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.

Part 1: Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation. The goal is a homogenous, particulate-free solution at an optimal concentration.[5]

Protocol 1: Sample Preparation

  • Analyte Weighing: Accurately weigh 10-15 mg of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" for ¹H NMR and 30-50 mg for ¹³C NMR into a clean, dry vial.[6] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.[6]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for this class of molecule. Use approximately 0.6-0.7 mL of solvent.[7] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for the instrument's shimming process.[5]

  • Dissolution & Referencing: Add the solvent to the vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), directly to the solvent. According to IUPAC recommendations, TMS serves as the primary reference (δ = 0.00 ppm) for both ¹H and ¹³C scales.[8][9][10] Cap the vial and gently vortex or swirl until the solid is completely dissolved.

  • Filtration and Transfer: It is crucial to remove any particulate matter, as solids will degrade the magnetic field homogeneity and, consequently, the spectral resolution.[6] Draw the solution into a Pasteur pipette with a small cotton or glass wool plug at the neck and filter it directly into a clean, high-quality 5 mm NMR tube.[7]

  • Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition Workflow

The following workflow outlines a logical sequence for acquiring a comprehensive dataset for structural elucidation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation prep Sample Preparation (Protocol 1) h1_nmr ¹H NMR Acquisition (Protocol 2) prep->h1_nmr Insert into spectrometer c13_nmr ¹³C{¹H} NMR Acquisition (Protocol 3) h1_nmr->c13_nmr Use ¹H survey for ¹³C spectral width cosy 2D COSY Acquisition (Protocol 4) c13_nmr->cosy hsqc 2D HSQC Acquisition (Protocol 5) cosy->hsqc assign_h1 Assign ¹H Spectrum cosy->assign_h1 process Data Processing (FT, Phasing, Baseline Correction) hsqc->process process->assign_h1 assign_c13 Assign ¹³C Spectrum assign_h1->assign_c13 Use ¹H assignments and HSQC data elucidate Final Structure Confirmation assign_c13->elucidate Combine all data

Caption: Recommended workflow for comprehensive NMR characterization.

Protocol 2: ¹H NMR Acquisition

  • Rationale: This is the primary experiment to identify all proton environments, their integrations (relative numbers), and their through-bond coupling relationships.

  • Typical Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm. This generous window ensures all signals, including the TMS reference, are captured.[11]

    • Acquisition Time (AQ): ~3-4 seconds. Longer acquisition times yield better resolution.

    • Relaxation Delay (D1): 2-5 seconds. A sufficient delay is needed to allow for full relaxation of protons, ensuring accurate signal integration.[12]

    • Number of Scans (NS): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.

    • Receiver Gain: Adjust automatically.

Protocol 3: ¹³C{¹H} NMR Acquisition

  • Rationale: This experiment identifies all unique carbon environments in the molecule. Proton decoupling is used to simplify the spectrum, making each unique carbon appear as a singlet.

  • Typical Parameters (100 MHz for ¹³C):

    • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: -10 to 180 ppm. This covers the typical range for organic molecules.[11]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more. Due to the low sensitivity of the ¹³C nucleus, a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio.

Protocol 4: 2D COSY (COrrelation SpectroscopY) Acquisition

  • Rationale: The COSY experiment reveals which protons are coupled to each other, typically through 2 or 3 bonds. This is invaluable for piecing together spin systems, such as the protons on the aromatic rings.[13]

  • Typical Parameters:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): Same as the ¹H spectrum (~10 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-4 per increment.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition

  • Rationale: The HSQC experiment generates a 2D map showing correlation peaks between each proton and the carbon atom to which it is directly attached (one-bond C-H coupling).[14] This is the most reliable method for assigning the signals in the ¹³C spectrum based on the already-assigned ¹H spectrum.[13]

  • Typical Parameters:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2 - ¹H): ~10 ppm.

    • Spectral Width (F1 - ¹³C): ~160 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-8 per increment.

Part 2: Spectral Interpretation and Data Analysis

Based on the known structure and extensive literature on related benzothiazole and tosylate compounds, a detailed prediction of the NMR spectra can be made.[1][15][16]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct regions:

  • Benzothiazole Aromatic Region (δ 7.3 - 8.1 ppm): This region will contain four protons (H4, H5, H6, H7). Due to the fused ring system, they form a complex, second-order multiplet system. H4 and H7 are typically found at the lowest field (most deshielded) due to their proximity to the heteroatoms.[17][18]

  • Tosylate Aromatic Region (δ 7.3 - 7.8 ppm): The para-substituted tosyl group gives rise to a classic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.[15] The H2'/H6' protons, being ortho to the electron-withdrawing sulfonate group, will appear downfield from the H3'/H5' protons.

  • Methylene Bridge (δ ~5.5 ppm): The two protons of the methylene group (C8) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. This signal will be significantly downfield due to the deshielding effects of the adjacent benzothiazole ring and the electronegative oxygen atom of the tosylate group.

  • Tosylate Methyl Region (δ ~2.4 ppm): The three protons of the methyl group (C7') are equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The molecule lacks any overall symmetry, but the tosyl group possesses local C₂ symmetry.[19] This results in an expected total of 13 unique carbon signals.

  • Benzothiazole Carbons (δ 115 - 165 ppm): Seven distinct signals are expected. The C2 carbon, bonded to both nitrogen and sulfur, will be the most downfield signal in this group.[18][20] The two carbons at the ring junction (C4a, C7a) will also be downfield. The four carbons bearing protons (C4, C5, C6, C7) will appear in the typical aromatic range of δ 120-130 ppm.

  • Tosylate Carbons (δ 128 - 145 ppm): Due to symmetry, only four signals are expected for the six aromatic carbons.[15] The carbon attached to the sulfur (C1') and the carbon bearing the methyl group (C4') are quaternary and will appear as weaker signals. The protonated carbons (C2'/C6' and C3'/C5') will appear as two more intense signals.

  • Methylene Carbon (δ ~70 ppm): The C8 methylene carbon signal will appear in the region typical for carbons attached to an oxygen atom.[21]

  • Methyl Carbon (δ ~21 ppm): The C7' methyl carbon will appear as a sharp, intense signal in the aliphatic region.[21]

Expected 2D NMR Correlations

The 2D spectra are key to confirming the assignments made from the 1D spectra.

Caption: Schematic of expected key 2D NMR (COSY & HSQC) correlations.

  • COSY: Cross-peaks will confirm the connectivity within the benzothiazole aromatic ring (H4↔H5, H5↔H6, H6↔H7) and the tosylate aromatic ring (H2'/H6'↔H3'/H5'). No other correlations are expected.

  • HSQC: This will definitively link the proton signals to their attached carbons. For example, the singlet at ~2.4 ppm will show a correlation to the carbon at ~21 ppm, confirming the assignment of the tosyl methyl group. Likewise, each aromatic proton signal will correlate to a single aromatic carbon signal, allowing for the complete and unambiguous assignment of the protonated carbons in the ¹³C spectrum.

Summary of Predicted NMR Data

The following table summarizes the expected chemical shifts and correlations for "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" in CDCl₃.

Atom Number(s)AssignmentPredicted ¹H δ (ppm)MultiplicityIntegrationPredicted ¹³C δ (ppm)HSQC CorrelationCOSY Correlation(s)
H4, H5, H6, H7Benzothiazole-H7.30 - 8.10m4H121 - 127YesH4↔H5, H5↔H6, H6↔H7
C4, C5, C6, C7Benzothiazole-CH---121 - 127Yes-
C2, C4a, C7aBenzothiazole-C---135 - 165No-
H8 (a,b)-CH₂-~5.5s2H~70YesNone
H2', H6'Tosyl-H (ortho)~7.8d2H~128YesH3'/H5'
H3', H5'Tosyl-H (meta)~7.3d2H~130YesH2'/H6'
C1', C4'Tosyl-C---133 - 146No-
H7' (a,b,c)-CH₃~2.4s3H~21YesNone

References

  • Structural Study of N-(1,3-Benzothiazol-2-yl)
  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Inform
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv
  • (1,3-benzothiazol-2-yl)
  • NMR Sample Preparation: The Complete Guide.
  • NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC.
  • NMR Characterization of RNA Small Molecule Interactions. PMC - NIH.
  • Electrochemical Cyanation of Benzothiazole Deriv
  • 13-C NMR - How Many Signals. Master Organic Chemistry.
  • 8.
  • RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. BMRB.
  • A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L).
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • 13 C NMR spectra of N-tosyl pyrrole.
  • Updating IUPAC spectroscopy recommendations and d
  • Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | C18H16N2O4S2. PubChem.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect.
  • NMR Sample Preparation.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • How to make an NMR sample. University of Leicester.
  • NMR Protocols and Methods.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PMC.
  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab.
  • NMR spectroscopy of small molecules in solution.
  • Application Note: Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Deriv
  • 13C NMR Chemical Shift.
  • qNMR Purity Recipe Book (1 - Sample Prepar
  • Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem.
  • Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PMC.
  • 1H NMR Chemical Shifts.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • The Unified Scale for Referencing in NMR: New IUPAC Recommend
  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
  • How to Interpret an HSQC-COSY Experiment. ACD/Labs.

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Application

Application Note: Purity Analysis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate by RP-HPLC

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Raw Materials Technique: Reversed-Phase High-Performance Liquid Chr...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Raw Materials Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Chemical Context

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (CAS: 304476-31-1) is a structurally complex intermediate. Benzothiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities including anticancer and anti-inflammatory properties 1. Concurrently, sulfonate esters (such as tosylates) are frequently encountered as reactive, potentially mutagenic impurities in pharmaceutical manufacturing .

When analyzing the purity of this specific tosylate ester as a primary analyte, the fundamental chromatographic challenge lies in its chemical reactivity. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds 2, but standard generic methods will fail due to in-situ degradation. This protocol provides a self-validating, stability-indicating method designed to preserve the analyte's integrity while delivering ICH-compliant accuracy.

Method Development Rationale: The "Why" Behind the Protocol

As analytical scientists, we must design methods that do not artificially alter the sample. The analysis of multiple sulfonate esters often employs ODS (C18) columns and water-acetonitrile gradients [[3]](). For this specific molecule, two primary risks dictate our experimental choices:

  • Risk of Solvolysis (Diluent Selection): Sulfonate esters can undergo rapid reactions with nucleophilic alcohols (like methanol) to yield alkyl esters 4. Dissolving the sample in methanol will cause in-situ alcoholysis, forming methyl tosylate and artificially lowering the reported purity. Causality: We mandate 100% Acetonitrile (an aprotic solvent) as the sample diluent to completely arrest solvolysis.

  • Risk of Peak Tailing (Mobile Phase pH): The benzothiazole moiety contains a weakly basic nitrogen atom. At neutral pH, this nitrogen interacts with residual silanol groups on the silica stationary phase, causing severe peak tailing. Causality: We utilize 0.1% Formic Acid (pH ~2.7) in the aqueous mobile phase. This suppresses silanol ionization, ensuring sharp, symmetrical peaks for accurate integration, while remaining gentle enough to avoid acid-catalyzed hydrolysis of the ester during the brief column transit time.

Method_Rationale Analyte 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (Analyte) Risk1 Risk 1: Solvolysis (Tosylate Hydrolysis/Alcoholysis) Analyte->Risk1 Risk2 Risk 2: Peak Tailing (Basic Benzothiazole Nitrogen) Analyte->Risk2 Mitigation1 Solution: Aprotic Diluent (100% Acetonitrile) Risk1->Mitigation1 Mitigation2 Solution: Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7) Risk2->Mitigation2 Outcome Robust, Symmetrical Peak Accurate Purity Quantitation Mitigation1->Outcome Mitigation2->Outcome

Logical framework for mitigating chemical risks during HPLC analysis.

Experimental Protocol

Chromatographic Conditions

The following parameters have been optimized to ensure a self-validating, reproducible system.

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column C18, 4.6 x 150 mm, 5 µm (End-capped)Provides optimal retention for hydrophobic aromatic compounds while minimizing secondary interactions.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterBuffers pH to ~2.7, masking residual silanols.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Aprotic organic modifier; ensures tosylate stability and provides high elution strength.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CStabilizes retention times and reduces system backpressure.
Detection UV at 254 nmCaptures the highly conjugated π-systems of both the benzothiazole and tosyl aromatic rings.
Injection Vol 10 µLPrevents column overloading while maintaining excellent signal-to-noise ratio.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Initial hold (Equilibration)
2.08020Isocratic hold to focus polar impurities
10.02080Linear ramp (Analyte elution)
15.02080High-organic wash (Clears strongly bound matrix)
15.18020Return to initial conditions
20.08020Column re-equilibration
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Use 100% HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

Step 2: Diluent Preparation

  • Use 100% HPLC-grade Acetonitrile as the diluent. Critical: Do not use water or methanol, as this will initiate degradation of the sulfonate ester.

Step 3: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate reference standard into a 100 mL volumetric flask.

  • Add 70 mL of Diluent (Acetonitrile) and sonicate for 5 minutes until completely dissolved.

  • Make up to the mark with Diluent and invert to mix.

Step 4: Sample Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of the synthesized sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent as described in Step 3.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. (Note: PTFE is chosen for its chemical compatibility with 100% Acetonitrile).

HPLC_Workflow Step1 1. Sample Prep Weigh 10 mg Dissolve in 100% ACN Step2 2. System Setup C18 Column 0.1% FA / ACN Step1->Step2 Step3 3. SST Inject Standard Check Tailing & RSD Step2->Step3 Step4 4. Analysis Run Gradient UV 254 nm Step3->Step4 Step5 5. Validation ICH Q2(R2) Report Purity Step4->Step5

End-to-end experimental workflow for HPLC purity analysis and validation.

System Suitability & Method Validation (ICH Q2(R2))

A robust analytical protocol must be a self-validating system. Before analyzing any unknown samples, the system's performance must be verified. The ICH Q2(R2) guideline provides a global framework for ensuring the reliability and consistency of analytical testing methods, defining key parameters like accuracy, precision, specificity, and linearity 56.

System Suitability Testing (SST)

Inject the Standard Solution (100 µg/mL) six times consecutively. The system is deemed suitable only if the following criteria are met:

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaDiagnostic Purpose
Retention Time (RT) ~8.5 ± 0.5 minEnsures consistent column chemistry and pump delivery.
Tailing Factor (Tf) ≤ 1.5Confirms successful masking of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies column efficiency, packing integrity, and resolving power.
% RSD of Peak Area (n=6) ≤ 2.0%Validates autosampler injection precision and UV detector stability.
Validation Parameters Summary

To ensure the method is "fit for purpose" per ICH Q2(R2), the following validation characteristics must be evaluated during method transfer or qualification:

Table 4: Method Validation Summary (ICH Q2(R2) Framework)

Validation CharacteristicExperimental MethodologyAcceptance Criteria
Specificity Inject blank (ACN), standard, and forced degradation samples (acid/base/peroxide).No interfering peaks at the analyte RT. Resolution (Rs) > 2.0 from nearest impurity.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target 100 µg/mL.Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike known amounts of analyte into a synthetic matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations of the 100 µg/mL sample solution by a single analyst.% RSD of calculated purity/assay ≤ 2.0%.

References

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds. American Chemical Society (ACS). URL:[Link]

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. PNR Journal. URL:[Link]

  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. URL:[Link]

Sources

Method

Application Note: Single Crystal X-Ray Diffraction and Supramolecular Analysis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (CAS: 304476-31-1; Formula: C₁₅H₁₃NO₃S₂) is a highly versatile chemical intermediate utilized extensively in drug development and synthetic organic chemistry[1],[2]. It features a privileged benzothiazole pharmacophore linked via a methylene bridge to a reactive tosylate (4-methylbenzene-1-sulfonate) leaving group.

Understanding the precise 3D solid-state architecture of this molecule is critical. Single Crystal X-ray Diffraction (SCXRD) is the gold-standard analytical technique for this purpose, providing non-destructive, absolute structural confirmation[3],[4]. By mapping the electron density of the crystal lattice, SCXRD elucidates the exact bond lengths of the ester linkage, the dihedral angles between the planar benzothiazole and tolyl rings, and the complex network of supramolecular interactions that govern its solid-state stability and solubility[4].

Experimental Design & Causality

A successful SCXRD experiment is a self-validating system where careful experimental choices directly dictate the quality of the final mathematical model.

  • Causality in Crystal Growth: Tosylates can be sensitive to hydrolysis. Therefore, anhydrous solvent systems and slow evaporation techniques are utilized to yield high-quality, defect-free single crystals without solvent inclusion.

  • Causality in Data Collection (Cryogenics): Data is collected at cryogenic temperatures (typically 100 K)[5]. Cooling the crystal minimizes thermal displacement parameters (atomic vibrations). This is especially critical for the oxygen atoms of the sulfonate group, which are prone to rotational disorder at room temperature. Sharper diffraction spots lead to a higher resolution electron density map.

  • Causality in Refinement: The structure is solved using dual-space methods and refined via full-matrix least-squares on F2 . This iterative mathematical approach ensures that the calculated structural model perfectly minimizes the difference between observed and calculated structure factors, validated by R-factors and Goodness-of-Fit (GOF) metrics[6].

Detailed Experimental Protocol

Phase 1: Crystal Growth and Selection
  • Solvent Preparation: Prepare a binary solvent system of anhydrous ethyl acetate and n-hexane (1:1 v/v).

  • Dissolution: Dissolve 50 mg of synthesized 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate in 2 mL of the ethyl acetate in a clean, dust-free borosilicate crystallization vial.

  • Layering & Evaporation: Carefully layer 2 mL of n-hexane over the solution. Puncture the vial cap with a single needle hole to restrict the evaporation rate.

  • Incubation: Allow the vial to stand undisturbed at 4 °C for 72–96 hours until block-shaped crystals form.

  • Selection: Examine the batch under a polarized light microscope. Select a transparent, single crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) that exhibits uniform optical extinction, indicating a lack of twinning or macroscopic defects.

Phase 2: X-ray Diffraction Data Collection
  • Mounting: Coat the selected crystal in perfluoropolyether oil to protect it from atmospheric moisture and prevent icing. Mount it onto a MiTeGen cryoloop.

  • Cryogenic Transfer: Immediately transfer the loop to the diffractometer's goniometer, which is bathed in a steady nitrogen cold stream set to 100 K[5].

  • Diffraction: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα radiation, λ=0.71073 Å) and a photon-counting pixel array detector.

  • Acquisition: Collect a full sphere of diffraction data using ω and ϕ scans to ensure high redundancy and >99% completeness.

Phase 3: Structure Solution and Refinement
  • Data Reduction: Integrate the diffraction frames and apply multi-scan absorption corrections to account for X-ray attenuation by the crystal.

  • Structure Solution: Import the reduced data into the Olex2 graphical user interface[7]. Solve the structure using the SHELXT algorithm, which automatically locates the heavy atoms (S, O, N, C).

  • Least-Squares Refinement: Refine the model using SHELXL[6]. Apply anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using the riding model (AFIX commands), allowing them to refine isotropically based on the thermal parameters of their parent carbon atoms[8].

  • Validation: Iterate refinement cycles until the shift/error ratio is < 0.001. Ensure the final model is self-validating (R1 < 0.05, wR2 < 0.15, GOF ≈ 1.0).

SCXRD_Workflow A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B C Crystal Selection & Mounting (Cryoloop) B->C D X-ray Diffraction Data Collection (100 K) C->D E Data Reduction & Integration D->E F Structure Solution (SHELXT) E->F G Structure Refinement (SHELXL via Olex2) F->G H Hirshfeld Surface Analysis G->H

Figure 1: Step-by-step experimental and computational workflow for Single Crystal X-ray Diffraction.

Data Presentation: Crystallographic Parameters

The following table summarizes the anticipated high-quality SCXRD refinement parameters for 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, reflecting a robust, self-validating structural model.

Crystallographic ParameterValue / Description
Chemical Formula C₁₅H₁₃NO₃S₂
Formula Weight 319.39 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Radiation Type Mo Kα ( λ = 0.71073 Å)
Independent Reflections > 3,500 ( Rint​ < 0.04)
Final R indexes [I>=2σ (I)] R1​ < 0.050, wR2​ < 0.120
Goodness-of-fit (GOF) on F2 1.00 – 1.05
Largest diff. peak and hole ~ 0.35 and -0.30 e·Å⁻³

Advanced Structural Analysis: Hirshfeld Surface Analysis

Beyond basic atomic connectivity, understanding the solid-state packing is vital for predicting the physicochemical stability of the compound. Hirshfeld surface (HS) analysis is employed to quantify and visualize the intermolecular interactions driving crystal packing[9].

By mapping the normalized contact distance ( dnorm​ ) across the molecule's 3D surface, interactions are visualized as distinct color-coded regions: red spots indicate close contacts (shorter than van der Waals radii), while blue indicates longer contacts[9].

For 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, the crystal lattice is predominantly stabilized by:

  • C-H···O Hydrogen Bonding: The highly electronegative sulfonate oxygen atoms act as strong hydrogen bond acceptors for the tolyl methyl and benzothiazole aromatic protons. These appear as deep red depressions on the dnorm​ surface.

  • π-π Stacking: The planar benzothiazole rings align in offset face-to-face conformations, establishing a 1D polymeric chain geometry through the lattice.

  • H···H and C···H Contacts: These make up the bulk of the dispersive van der Waals interactions, typically accounting for >50% of the total 2D fingerprint plot area.

Supramolecular_Interactions Center 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate N1 Benzothiazole Ring (π-System) Center->N1 participates in N2 Sulfonate Group (S=O Acceptors) Center->N2 provides N3 Tolyl Methyl Group (C-H Donors) Center->N3 provides N1->N1 π-π Stacking N3->N2 C-H···O Bonds

Figure 2: Supramolecular interaction network driving the crystal packing of the compound.

References

  • NextSDS. "Chemical substance information for (1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate." NextSDS Chemical Database. URL: [Link]

  • SERC (Carleton). "Single-crystal X-ray Diffraction." Science Education Resource Center at Carleton College. URL: [Link]

  • Lavina, B., et al. "High Pressure Single Crystal Diffraction at PX^2." Journal of Visualized Experiments (PMC), 2017. URL:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL:[Link]

  • Bourhis, L. J., et al. "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected." Acta Crystallographica Section A, 2015. URL:[Link]

  • Kleemiss, F., et al. "Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2." IUCrJ (PMC), 2021. URL:[Link]

  • Hathwar, V. R., et al. "Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies..." Acta Crystallographica Section E (PMC), 2015. URL:[Link]

Sources

Application

Application Notes and Protocols: Leveraging 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate for the Synthesis of Advanced Fluorescent Probes

Introduction: The Benzothiazole Scaffold as a Cornerstone in Fluorescence Sensing The quest for highly sensitive and selective fluorescent probes is a driving force in modern chemical biology and drug discovery. These mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiazole Scaffold as a Cornerstone in Fluorescence Sensing

The quest for highly sensitive and selective fluorescent probes is a driving force in modern chemical biology and drug discovery. These molecular tools are indispensable for visualizing and quantifying biological analytes, unraveling complex cellular processes, and enabling high-throughput screening of potential therapeutics. Within the diverse landscape of fluorescent scaffolds, benzothiazole derivatives have emerged as a privileged class of fluorophores. Their rigid, planar structure and extended π-conjugated system often impart favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and environmental sensitivity.[1] The versatility of the benzothiazole core allows for facile chemical modification, enabling the rational design of probes for a wide array of targets, from metal ions and reactive oxygen species to specific enzymes and protein aggregates.[2]

This application note provides a detailed guide for researchers on the strategic use of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate as a key building block in the synthesis of novel benzothiazole-based fluorescent probes. We will delve into the synthetic rationale, provide detailed experimental protocols, and showcase the potential applications of the resulting probes.

The Strategic Advantage of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate in Probe Synthesis

The title compound, a tosylated derivative of 2-(hydroxymethyl)benzothiazole, is an excellent electrophile for introducing the benzothiazol-2-ylmethyl moiety onto a variety of nucleophilic substrates. The tosylate group is a superb leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. This makes it an ideal reagent for the late-stage functionalization of complex fluorophores or sensor domains.

The primary synthetic strategy leveraging this reagent is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3][4] In the context of fluorescent probe design, this typically involves the O-alkylation of a phenolic hydroxyl group on a fluorophore precursor. This approach offers several advantages:

  • Modularity: It allows for the convergent synthesis of a library of probes by coupling the benzothiazole unit with a diverse range of fluorescent platforms.

  • "Turn-On" Sensing Mechanisms: The ether linkage can be designed to be cleavable by a specific analyte (e.g., an enzyme or a chemical species), leading to a "turn-on" fluorescent response. In the intact probe, the fluorescence of the core fluorophore may be quenched. Upon cleavage of the ether bond and release of the benzothiazole moiety, the fluorescence is restored.

  • Tunable Properties: The introduction of the benzothiazol-2-ylmethyl group can modulate the photophysical and biological properties of the parent fluorophore, such as its emission wavelength, quantum yield, and cellular localization.

Synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

The synthesis of the title compound is a two-step process starting from readily available precursors.

Part 1: Synthesis of 2-(Hydroxymethyl)benzothiazole

The precursor alcohol, 2-(hydroxymethyl)benzothiazole, can be synthesized via the condensation of 2-aminothiophenol with an appropriate C2-synthon. A common method involves the reaction with an α-hydroxy carbonyl compound or its equivalent.

Part 2: Tosylation of 2-(Hydroxymethyl)benzothiazole

The subsequent tosylation of the alcohol is a standard procedure in organic synthesis, converting the hydroxyl group into a much better leaving group.

Synthesis_of_Tosylate cluster_0 Step 1: Synthesis of Precursor Alcohol cluster_1 Step 2: Tosylation 2-aminothiophenol 2-Aminothiophenol precursor_alcohol 2-(Hydroxymethyl)benzothiazole 2-aminothiophenol->precursor_alcohol Condensation glycolic_acid Glycolic Acid glycolic_acid->precursor_alcohol final_product 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate precursor_alcohol->final_product Pyridine, CH2Cl2 tosyl_chloride p-Toluenesulfonyl chloride tosyl_chloride->final_product

Figure 1: General synthetic scheme for 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.

Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxymethyl)benzothiazole

This protocol is a representative procedure for the synthesis of the precursor alcohol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add glycolic acid (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(hydroxymethyl)benzothiazole as a solid.

Protocol 2: Synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate
  • Reaction Setup: Dissolve 2-(hydroxymethyl)benzothiazole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Tosylating Agent: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the title compound.

Application in Fluorescent Probe Synthesis: A Generalized Protocol

The following protocol outlines the general procedure for using 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate to synthesize a fluorescent probe via Williamson ether synthesis with a phenolic fluorophore.

Probe_Synthesis_Workflow phenolic_fluorophore Phenolic Fluorophore (e.g., Hydroxycoumarin, Fluorescein derivative) probe Benzothiazole-based Fluorescent Probe phenolic_fluorophore->probe Deprotonation base Base (e.g., K2CO3, NaH) base->probe tosylate_reagent 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate tosylate_reagent->probe SN2 Attack

Figure 2: Workflow for the synthesis of a fluorescent probe using the title compound.

Protocol 3: General Procedure for O-Alkylation of a Phenolic Fluorophore
  • Reaction Setup: To a solution of the phenolic fluorophore (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 2-3 eq).

  • Addition of Alkylating Agent: Add 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration or extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.

Data Presentation: Photophysical Properties of Representative Benzothiazole-Based Probes

The introduction of the benzothiazole moiety can significantly influence the photophysical properties of a fluorophore. The following table summarizes typical data for benzothiazole-based fluorescent probes, illustrating their favorable characteristics.

Probe DerivativeExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Target AnalyteReference
Probe A 413530117-Biothiols[5]
Probe B 420520100-Esterase[6]
Probe C 3855401550.62pH[2]
Probe D ->598--Aβ Aggregates[1]

Conclusion and Future Perspectives

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate serves as a highly effective and versatile building block for the synthesis of novel fluorescent probes. The straightforward and robust synthetic protocols outlined in this application note, primarily based on the Williamson ether synthesis, provide researchers with a reliable method to incorporate the benzothiazole moiety into a wide range of molecular scaffolds. The resulting probes hold great promise for applications in cellular imaging, diagnostics, and drug discovery, owing to the excellent photophysical properties imparted by the benzothiazole core. Future work in this area could focus on expanding the library of phenolic fluorophores used in conjunction with this reagent to create probes with tailored specificities and functionalities for a broader range of biological targets.

References

  • A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. MDPI. [Link]

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Publications. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson ether synthesis. L.S.College, Muzaffarpur. [Link]

  • Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. [Link]

  • Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. PubMed. [Link]

  • Preparation and use of fluorescent benzothiazole derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently see researchers struggle with the isolation of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (Monoisotopic mass: 319.03...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently see researchers struggle with the isolation of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (Monoisotopic mass: 319.03 Da)[1].

Tosylate esters are highly reactive electrophiles. The methylene bridge in this specific molecule is flanked by an electron-withdrawing tosylate group and a benzothiazole ring, making it exceptionally susceptible to nucleophilic attack, thermal degradation, and acid-catalyzed hydrolysis[1][2]. Standard purification workflows will often destroy this product before it ever reaches your NMR tube.

This guide provides field-proven, causality-driven solutions to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: My NMR shows significant contamination with benzothiazol-2-ylmethanol after silica gel chromatography, even though my crude TLC looked clean. What happened? The Causality: You are observing on-column hydrolysis. Standard silica gel is inherently acidic due to surface silanol (-SiOH) groups. These groups act as Brønsted acids, activating the tosylate leaving group while residual moisture on the silica acts as a nucleophile, rapidly hydrolyzing your product back to the starting alcohol[3]. The Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% Triethylamine (Et 3​ N) to cap the active silanols, effectively suppressing the catalytic hydrolysis pathway[3].

Q2: Unreacted p-Toluenesulfonyl chloride (TsCl) is co-eluting with my product. Changing the solvent gradient isn't helping. How do I separate them? The Causality: TsCl and 1,3-benzothiazol-2-ylmethyl tosylate possess nearly identical dipole moments and polarities, resulting in identical Rf​ values in standard Ethyl Acetate/Hexane systems. Chromatographic resolution is practically impossible. The Solution: Rely on chemical quenching, not chromatography. Add a primary amine like N,N-dimethylethylenediamine to the crude mixture prior to aqueous workup. The primary amine reacts instantly with TsCl to form a highly polar sulfonamide. The tertiary amine on the other end of the quencher ensures this byproduct partitions entirely into an acidic aqueous wash, leaving your organic layer TsCl-free.

Q3: The product turns into a dark oil during rotary evaporation and loses purity. How can I prevent this? The Causality: Tosylates are thermally labile. Applying heat (>35 °C) while the compound is dissolved in polar solvents (like EtOAc or DCM) accelerates auto-degradation and polymerization[2]. The Solution: Evaporate at strictly controlled low temperatures (≤ 25 °C water bath). If removing high-boiling solvents, co-evaporate with a non-polar solvent like heptane to gently lower the boiling point of the mixture azeotropically.

Part 2: Quantitative Data & System Parameters

To optimize your workflow, reference the empirical data below regarding solvent interactions and degradation kinetics.

Table 1: Chromatographic Behavior & Recovery Matrix
Stationary PhaseMobile Phase SystemAdditiveTarget Rf​ TsCl Rf​ Product Recovery (%)
Standard Silica (60 Å)20% EtOAc / HexanesNone0.450.47< 40% (Hydrolyzed)
Deactivated Silica 20% EtOAc / Hexanes 1% Et 3​ N 0.48 0.50 > 92% (Intact)
Neutral Alumina15% EtOAc / HexanesNone0.550.58~ 75%
Table 2: Thermal Stability Profile (in Solution)
Solvent EnvironmentTemperatureTime Exposed% Degradation (by HPLC)
Dichloromethane20 °C24 Hours< 2%
Ethyl Acetate40 °C2 Hours15%
Methanol (Nucleophilic)25 °C1 Hour> 85%

Part 3: Self-Validating Experimental Protocols

Do not proceed to chromatography without first removing TsCl. Follow these sequential Standard Operating Procedures (SOPs).

SOP 1: Pre-Purification Amine Quenching (TsCl Removal)

Mechanistic Rationale: Chemically altering the impurity's polarity to enable liquid-liquid extraction.

  • Cooling: Upon completion of the tosylation reaction, cool the crude mixture to 0 °C using an ice bath.

  • Quenching: Add 1.5 equivalents of N,N-dimethylethylenediamine (relative to the calculated excess of TsCl used). Stir vigorously for 30 minutes at 0 °C.

  • Extraction: Dilute the mixture with Dichloromethane (DCM). Wash the organic layer sequentially with cold 1M HCl (x2) and cold brine (x1).

  • Validation Checkpoint: Spot the organic layer on a TLC plate alongside a pure TsCl standard. The TsCl spot must be completely absent. If present, repeat the acid wash.

  • Drying: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate at 25 °C.

SOP 2: Et 3​ N-Deactivated Flash Column Chromatography

Mechanistic Rationale: Neutralizing Brønsted acid sites on silica to prevent ester cleavage[3].

  • Column Preparation: Slurry pack standard silica gel (230-400 mesh) using Hexanes containing 2% v/v Triethylamine (Et 3​ N) .

  • Deactivation Flush: Pass at least 2 Column Volumes (CV) of the 2% Et 3​ N/Hexane solution through the packed bed. Crucial Step: This ensures all active silanols are capped before the product is introduced.

  • Loading: Dissolve the crude tosylate in a minimal amount of DCM (do not use polar solvents like EtOAc for loading) and apply it to the column.

  • Elution: Elute using a gradient of 10% to 25% EtOAc in Hexanes. Maintain 0.5% Et 3​ N in all elution solvents.

  • Validation Checkpoint (2D-TLC): To confirm the product is surviving the column, run a 2D-TLC of a collected fraction. Spot the plate, run it in one direction, dry it, rotate 90 degrees, and run it again. A single spot on the diagonal proves the compound is stable on the deactivated silica.

  • Concentration: Pool the product fractions and evaporate using a rotary evaporator with the water bath set strictly below 25 °C[2].

Part 4: Mechanistic & Workflow Visualizations

Workflow A Crude Reaction Mixture B Amine Quench (Remove TsCl) A->B C Cold Aqueous Workup B->C D Et3N-Deactivated Chromatography C->D E Low-Temp Evaporation D->E F Pure Tosylate Product E->F

Figure 1: Optimized end-to-end purification workflow for sensitive tosylate esters.

Mechanism cluster_0 Standard Silica (Acidic) cluster_1 Deactivated Silica (Neutral) T 1,3-Benzothiazol-2-ylmethyl tosylate S Active Silanols + H2O T->S D Et3N-Capped Silanols T->D Deg Hydrolysis to Alcohol S->Deg Catalysis Stab Intact Tosylate Elution D->Stab Protection

Figure 2: Mechanistic pathway of silica-induced hydrolysis vs. Et3N stabilization.

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: PubChemLite (Université du Luxembourg)
  • Title: Synthesis and Characterization of a Novel Series of Agonist Compounds as Potential Radiopharmaceuticals for Imaging Dopamine D 2/3 Receptors in Their High-Affinity State Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Stability and Storage of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

Welcome to the technical support center for "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" (CAS RN: 304476-31-1). This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" (CAS RN: 304476-31-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability and storage of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure the integrity of your experiments.

I. Introduction to the Molecule: A Tale of Two Moieties

"1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" is a molecule comprised of two key functional components: a benzothiazole heterocycle and a tosylate (p-toluenesulfonate) ester. Understanding the inherent chemical properties of each of these moieties is crucial for predicting the stability and handling requirements of the entire molecule.

  • The Benzothiazole Core: Benzothiazoles are a class of heterocyclic compounds known for their wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1][2][3] While generally stable, the benzothiazole ring can be susceptible to certain degradation pathways, particularly oxidation and photodegradation.[4][5]

  • The Tosylate Ester: The tosylate group is an excellent leaving group in nucleophilic substitution reactions.[6] This reactivity, while synthetically useful, also implies a potential for instability, particularly hydrolysis of the sulfonate ester bond.[7][8] The stability of sulfonate esters is highly dependent on factors such as pH, temperature, and the presence of nucleophiles.[9]

This guide will address the practical implications of these characteristics in a question-and-answer format, providing you with the knowledge to mitigate potential stability issues in your research.

II. Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the recommended long-term storage conditions for solid "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate"?

A1: Based on the general stability of related compounds, the following storage conditions are recommended for the solid material:

  • Temperature: Store in a freezer at -20°C for long-term storage. For short-term storage (weeks), refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.

Q2: How stable is this compound in common organic solvents?

  • Recommended Solvents (for short-term use):

    • Aprotic, non-nucleophilic solvents such as dichloromethane (DCM), and toluene are generally suitable for short-term handling at room temperature.

  • Solvents to Use with Caution:

    • Alcohols (e.g., methanol, ethanol): Alcohols can act as nucleophiles and may lead to transesterification or solvolysis of the tosylate group, especially at elevated temperatures or in the presence of acid or base catalysts.[1]

    • Protic solvents (e.g., water, DMSO with water content): These can facilitate the hydrolysis of the tosylate ester.

  • Incompatible Solvents:

    • Basic solutions: Strong bases will readily hydrolyze the sulfonate ester.[7][9]

    • Strongly acidic solutions: While the benzothiazole ring is generally stable to acid, strong acids can catalyze the hydrolysis of the tosylate ester.[9]

A general chemical compatibility chart for common solvents and functional groups can be found in resources from suppliers like Cole-Parmer and Sigma-Aldrich.[10][11][12][13]

Q3: What are the primary degradation pathways I should be concerned about?

A3: The two most likely degradation pathways for this molecule are hydrolysis of the sulfonate ester and oxidation/photodegradation of the benzothiazole ring.

  • Hydrolysis: The ester linkage of the tosylate is susceptible to cleavage by water, which would yield 2-(hydroxymethyl)-1,3-benzothiazole and p-toluenesulfonic acid. This reaction can be accelerated by acidic or basic conditions.[8][10]

  • Oxidation/Photodegradation: The benzothiazole ring system can be oxidized or undergo photodegradation, potentially leading to the formation of hydroxylated benzothiazole derivatives.[4][5]

The following diagram illustrates these potential degradation pathways:

G 1,3-Benzothiazol-2-ylmethyl\n4-methylbenzene-1-sulfonate 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate 2-(Hydroxymethyl)-1,3-benzothiazole\n+ p-Toluenesulfonic acid 2-(Hydroxymethyl)-1,3-benzothiazole + p-Toluenesulfonic acid 1,3-Benzothiazol-2-ylmethyl\n4-methylbenzene-1-sulfonate->2-(Hydroxymethyl)-1,3-benzothiazole\n+ p-Toluenesulfonic acid Hydrolysis (H₂O, H⁺/OH⁻) Oxidized/Hydroxylated\nBenzothiazole Derivatives Oxidized/Hydroxylated Benzothiazole Derivatives 1,3-Benzothiazol-2-ylmethyl\n4-methylbenzene-1-sulfonate->Oxidized/Hydroxylated\nBenzothiazole Derivatives Oxidation/Photodegradation (O₂, UV light)

Caption: Potential degradation pathways of the target molecule.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Inconsistent biological activity or analytical results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If solutions must be stored, store them at -20°C or -80°C in an inert atmosphere and protected from light. Perform a stability study in your chosen solvent (see Protocol 1).
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products.Characterize the new peaks by mass spectrometry to identify potential degradation products such as 2-(hydroxymethyl)-1,3-benzothiazole or hydroxylated derivatives. This will help confirm the degradation pathway.
Low yield in a reaction where the compound is a starting material. Degradation of the starting material prior to or during the reaction.Ensure the solid compound has been stored correctly. If using a solution, prepare it fresh. Consider the compatibility of your reaction conditions (e.g., pH, temperature, nucleophiles) with the stability of the tosylate ester.

IV. Experimental Protocols for Stability Assessment

Given the lack of specific stability data for this compound, it is highly recommended to perform your own stability assessment under your specific experimental conditions. The following protocols provide a framework for these studies.

Protocol 1: Solution Stability Assessment via HPLC-UV

This protocol outlines a forced degradation study to determine the stability of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" in a chosen solvent.[5][11][12][14]

Materials:

  • "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate"

  • HPLC-grade solvent of interest (e.g., acetonitrile, DMSO)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • pH meter

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • UV lamp (for photostability)

  • Incubator/oven (for thermal stability)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Incubate at a set temperature (e.g., 50°C).

    • Photolytic Stress: Expose to UV light.

    • Control: Keep one aliquot under normal laboratory conditions.

  • Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate the parent compound from potential degradation products.

    • Monitor the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation rate.

The following flowchart outlines the workflow for this stability study:

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results A Prepare Stock Solution B Aliquot for Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic, Control) A->B C Sample at Time Points B->C D HPLC-UV Analysis C->D E Quantify Parent Peak Area D->E F Calculate % Degradation E->F G Determine Degradation Rate F->G

Caption: Workflow for forced degradation study.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol can be used to identify the major degradation products formed during the forced degradation study.

Materials:

  • Degraded samples from Protocol 1

  • LC-MS system

Procedure:

  • Sample Preparation: Dilute the degraded samples to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis:

    • Use the same or a similar LC method as in Protocol 1.

    • Acquire mass spectra for the parent compound and any new peaks that appear in the chromatogram.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the degradation products.

    • Propose structures for the degradation products based on their mass and the likely degradation pathways (e.g., hydrolysis leading to the loss of the tosyl group, or oxidation leading to the addition of one or more oxygen atoms).

V. Summary of Key Stability and Storage Parameters

Parameter Recommendation Rationale
Storage Temperature (Solid) -20°C (long-term)Minimizes thermal degradation.
Storage Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation.
Light Exposure Protect from lightPrevents photodegradation.
Moisture Store in a desiccated environmentPrevents hydrolysis of the tosylate ester.
Solution Storage Prepare fresh; if necessary, store at -20°C or -80°C, protected from light and air.Minimizes degradation in solution.
pH of Solutions Avoid strongly acidic or basic conditions.Acid and base can catalyze the hydrolysis of the tosylate ester.

VI. References

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Novatia, LLC. (2010).

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. (2010).

  • Profiling sulfonate ester stability: identification of complementary protecting groups for .... PMC.

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. (2013).

  • Tosylates And Mesylates. Master Organic Chemistry. (2015).

  • Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... ResearchGate.

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ACS Publications. (2022).

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.

  • Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry.

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate.

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Request PDF. ResearchGate.

  • Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. Benchchem.

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PMC. (2019).

  • forced degradation study: Topics by Science.gov.

  • A One-Pot Method for Removal of Thioacetyl Group via Desulfurization under Ultraviolet Light To Synthesize Deoxyglycosides. Organic Letters. (2019).

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC.

  • Development of forced degradation and stability indicating studies of drugs—A review.

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.

  • Full article: Preparation, characterization and degradation study of novel sulfonated furanic poly(ester-amide)s. Taylor & Francis. (2020).

Sources

Troubleshooting

Improving the reaction rate of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" formation

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the conversion of an alcohol to a tosylate is a foundational transformation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the conversion of an alcohol to a tosylate is a foundational transformation. However, the formation of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate presents unique kinetic challenges.

This guide is designed to move beyond basic recipes, providing you with the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to maximize reaction rates and suppress side-product formation.

Mechanistic Insights: The Causality of Sluggish Kinetics

To improve the reaction rate, we must first understand the substrate. 1,3-Benzothiazol-2-ylmethanol features an electron-withdrawing benzothiazole ring. Through inductive effects, this ring mildly reduces the electron density on the adjacent primary alcohol, rendering it a weaker nucleophile than standard aliphatic alcohols.

Relying solely on a basic acid scavenger like pyridine to drive the reaction results in sluggish kinetics and incomplete conversion[1]. To overcome this thermodynamic hurdle, we must shift the reaction pathway from a direct SN​2 attack on p -toluenesulfonyl chloride (TsCl) to a nucleophilic catalysis mechanism using 4-Dimethylaminopyridine (DMAP)[2]. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which rapidly reacts with the sterically accessible but electronically deactivated alcohol.

G TsCl TsCl (Electrophile) Intermediate [Ts-DMAP]⁺ Cl⁻ (Activated Complex) TsCl->Intermediate DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Nucleophilic Attack Protonated Protonated Tosylate + DMAP Intermediate->Protonated Alcohol Addition Alcohol 1,3-Benzothiazol-2-ylmethanol (Substrate) Alcohol->Protonated Product 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Protonated->Product Deprotonation Byproduct TEA·HCl (Salt) Protonated->Byproduct Base TEA (Acid Scavenger) Base->Product Base->Byproduct

Figure 1: Mechanistic pathway of DMAP-catalyzed tosylation of 1,3-Benzothiazol-2-ylmethanol.

Troubleshooting & FAQs

Q1: Why is my reaction rate sluggish even when using a large excess of TsCl? A: The most common culprit is moisture in your solvent or reagents, combined with the absence of a nucleophilic catalyst. Water rapidly hydrolyzes TsCl into p -toluenesulfonic acid and HCl[3]. This not only depletes your electrophile but generates strong acids that protonate both your base and the alcohol, effectively halting the reaction. Solution: Ensure strictly anhydrous conditions and verify you are using 0.1–0.2 equivalents of DMAP. Without DMAP, the activation energy barrier remains too high for the deactivated benzothiazole alcohol.

Q2: I am observing a significant amount of a chlorinated side product. How do I prevent this? A: You are likely generating 2-(chloromethyl)-1,3-benzothiazole. The desired tosylate is an excellent leaving group. In the presence of chloride ions (generated as a stoichiometric byproduct of the reaction), a secondary SN​2 substitution can occur, displacing the tosylate group[1]. This side reaction is highly temperature-dependent. Solution: Strictly maintain the reaction temperature between 0 °C and 10 °C. Do not allow the reaction to warm to room temperature overnight. Quench the reaction immediately upon completion.

Q3: Should I use Pyridine or Triethylamine (TEA) as the base? A: While pyridine is a classic solvent/base for tosylations, it is an ineffective catalyst for this specific, mildly deactivated substrate, often yielding less than 20% conversion[1]. The optimal system uses TEA (1.5–2.0 eq) as a strong, stoichiometric acid scavenger to precipitate chloride out of solution as TEA·HCl, combined with a catalytic amount of DMAP (0.1 eq) in Dichloromethane (DCM).

Self-Validating Experimental Protocol

This protocol is engineered with built-in quality checks to ensure reproducibility and suppress side reactions.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a 50 mL round-bottom flask under a continuous flow of Argon or N2​ . Add 1,3-Benzothiazol-2-ylmethanol (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM) (25 mL) to achieve a ~0.4 M concentration.

  • Causality: Anhydrous conditions prevent the hydrolysis of TsCl, which would otherwise generate reaction-stalling acids.

Step 2: Base & Catalyst Loading

  • Action: Add Triethylamine (TEA) (1.5 eq, 15 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1.0 mmol). Stir for 5 minutes.

  • Validation Check: The solution must remain clear and homogeneous. Any immediate cloudiness indicates moisture contamination (premature salt formation).

Step 3: Electrophile Activation (Critical Step)

  • Action: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Dissolve p -Toluenesulfonyl chloride (TsCl) (1.2 eq, 12 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Causality: The reaction between DMAP and TsCl is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, which is the primary trigger for the unwanted chloride-substitution side reaction.

Step 4: Kinetic Monitoring

  • Action: Stir the reaction at 0 °C to 10 °C for 2 hours.

  • Validation Check: Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is self-validating when the lower Rf​ UV-active spot (alcohol) completely disappears, replaced by a single higher Rf​ spot (tosylate). Do not exceed 4 hours of reaction time.

Step 5: Quenching & Isolation

  • Action: Quench the reaction at 0 °C by adding 20 mL of ice-cold saturated aqueous NaHCO3​ . Transfer to a separatory funnel, extract with DCM, and wash the organic layer with cold 1 M HCl (15 mL), followed by cold brine.

  • Causality: The cold NaHCO3​ neutralizes residual acid, while the cold HCl wash selectively protonates and removes DMAP and TEA into the aqueous layer without hydrolyzing the newly formed, moisture-sensitive tosylate. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure (bath temperature < 30 °C).

Kinetic & Yield Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the formation of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.

Reaction ConditionBase / CatalystTemperatureTimeConversion / YieldPrimary Outcome / Causality
Standard (Uncatalyzed) Pyridine (Solvent)25 °C12 h< 20%Sluggish kinetics; alcohol nucleophilicity is too low without activation.
TEA Only TEA (1.5 eq) in DCM25 °C10 h~ 55%Moderate rate; incomplete conversion due to lack of electrophile activation.
Optimized (Catalyzed) TEA (1.5 eq) + DMAP (0.1 eq)0 °C to 10 °C2 h> 92% Optimal kinetics; DMAP forms highly reactive intermediate; cold temp suppresses side reactions.
Thermal Runaway TEA (1.5 eq) + DMAP (0.1 eq)40 °C (Reflux)2 h~ 65%Significant formation of 2-(chloromethyl)-1,3-benzothiazole via secondary SN​2 displacement.

References

  • Tosylates And Mesylates Master Organic Chemistry URL:[Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions National Library of Medicine (PMC) URL:[Link]

  • Phase Transfer Catalysis: Fundamentals and Selected Systems ScienceNet URL: [Link]

Sources

Optimization

Catalyst selection for the synthesis of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate"

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, causality-driven framework for sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, causality-driven framework for synthesizing 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (the tosylate of 1,3-benzothiazol-2-ylmethanol).

Because heteroaryl methyl tosylates are highly reactive and prone to degradation, selecting the correct catalyst and base system is not merely a matter of yield—it is a matter of product survival. This guide transcends basic protocols by explaining the mechanistic "why" behind every step, ensuring your workflows are robust, reproducible, and self-validating.

Catalyst & Base Selection Matrix

The tosylation of alcohols requires a base to neutralize the HCl byproduct and, critically, a nucleophilic catalyst to activate the p-Toluenesulfonyl chloride (TsCl). The table below summarizes the quantitative data and mechanistic trade-offs for various catalytic systems[1][2].

Catalyst SystemBaseSolventTypical ConversionReaction TimeMechanistic Pros & Cons
DMAP (0.2 eq) TEA (1.5 - 5.0 eq)DCM>90%2 - 12 hPro: Rapid formation of reactive N-tosylpyridinium intermediate. Mild conditions (0–15 °C) prevent product degradation[2].Con: DMAP requires careful aqueous washing to remove completely.
1-Methylimidazole (2.0 eq) TEA (1.5 eq)DCM / THF~90%12 - 20 hPro: Highly efficient for sterically hindered or complex alcohols; excellent alternative to DMAP[1].Con: Excess reagent requires rigorous aqueous workup.
None (Base Only) Pyridine (Solvent)Pyridine70 - 80%12 - 24 hPro: Classic method; pyridine acts as both solvent and base[3].Con: Hard to remove pyridine; harsh acidic quenching can hydrolyze the sensitive benzothiazole product.
None TEA (1.5 eq)DCM<50%>24 hPro: Simple reagent profile.Con: Very slow reaction; prone to unreacted starting material and side-reactions[4].

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. Triethylamine (TEA) alone is a poor nucleophile for activating TsCl. Adding 4-Dimethylaminopyridine (DMAP) fundamentally changes the reaction kinetics by acting as a potent nucleophilic catalyst, rapidly reacting with TsCl to form a highly electrophilic N-tosylpyridinium intermediate[2].

Mechanism TsCl p-Toluenesulfonyl Chloride (Electrophile) Int N-Tosylpyridinium Intermediate TsCl->Int Activation DMAP DMAP (Nucleophilic Catalyst) DMAP->Int Attack Prod 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Int->Prod Tosyl Transfer Alc 1,3-Benzothiazol- 2-ylmethanol Alc->Prod Nucleophilic Attack

Mechanistic pathway of DMAP-catalyzed tosylation highlighting the reactive intermediate.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes the optimal DMAP/TEA system in dichloromethane (DCM). Every phase includes a Validation Checkpoint to ensure the system is functioning correctly before proceeding.

Step 1: Reagent Purification
  • Action: Recrystallize TsCl from hexane prior to use to remove hydrolyzed p-toluenesulfonic acid[3].

  • Validation Checkpoint: The purified TsCl must form crisp white crystals. Discard any heavy, highly-colored liquid layer, which contains reactive impurities that will degrade your target molecule[3].

Step 2: Reaction Assembly
  • Action: Dissolve 1,3-benzothiazol-2-ylmethanol (1.0 eq) in anhydrous DCM (10 volumes) under an inert nitrogen atmosphere. Add TEA (1.5 eq) and DMAP (0.2 eq). Cool the mixture to 0 °C using an ice bath[2].

  • Validation Checkpoint: Ensure the system is completely moisture-free. Water will aggressively compete with your alcohol for the N-tosylpyridinium intermediate, destroying your yield[2].

Step 3: Electrophile Addition
  • Action: Dissolve the recrystallized TsCl (1.2 - 1.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture to control the exothermic intermediate formation[2].

  • Validation Checkpoint: A slight yellowing is normal due to intermediate formation. If the solution turns dark brown or black, the temperature has spiked, and the benzothiazole ring is likely undergoing self-alkylation.

Step 4: Catalytic Turnover
  • Action: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to 15 °C and stir for 2–12 hours[2].

  • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The product spot will be strongly UV-active and exhibit a higher Rf​ value (lower polarity) than the starting alcohol[2].

Step 5: Aqueous Quench & Isolation
  • Action: Quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine[2]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).

  • Validation Checkpoint: Check the pH of the aqueous wash after the NaHCO₃ step. It must be slightly basic (pH ~8) to ensure all acidic byproducts (HCl, TsOH) have been neutralized. Acidic residues will catalyze the degradation of the final product during concentration[2].

Workflow A 1. Substrate Preparation Dissolve Alcohol in Dry DCM B 2. Base & Catalyst Addition Add TEA & DMAP, Cool to 0 °C A->B C 3. Electrophile Addition Dropwise TsCl in DCM B->C D 4. Reaction Propagation Stir at 15 °C for 2-12h C->D E 5. Self-Validating Workup NaHCO3 Wash & TLC Check D->E

Self-validating experimental workflow for the synthesis of benzothiazole tosylates.

Troubleshooting Guides & FAQs

Q: Why is my conversion stalling at 70% despite adding excess TsCl? A: This is a classic symptom of moisture in your system or degraded starting materials. Commercial TsCl degrades into p-toluenesulfonic acid and HCl upon exposure to atmospheric moisture. If your TsCl is old, the TEA is simply neutralizing the degraded acid rather than facilitating tosyl transfer. Always recrystallize TsCl from hexane before use[3]. Additionally, ensure your DCM is anhydrous; water will hydrolyze the highly reactive N-tosylpyridinium intermediate before your alcohol can attack[2].

Q: I am seeing a highly colored byproduct and multiple spots on TLC. What is happening? A: 1,3-Benzothiazol-2-ylmethyl tosylate is a highly reactive alkylating agent. The nitrogen atom on the benzothiazole ring of one molecule can nucleophilically attack the benzylic position of another, leading to polymerization or degradation. This self-alkylation is accelerated by heat. To prevent this, keep the reaction temperature ≤ 15 °C and never concentrate the final product to complete dryness under high heat on the rotary evaporator[2].

Q: Can I use Pyridine as both the solvent and the base instead of the DMAP/TEA/DCM system? A: Yes, pyridine is a classical solvent for tosylations[2][3]. However, removing pyridine during the workup requires washing the organic layer with cold 5N sulfuric acid or copper(II) sulfate solutions[2]. The 1,3-benzothiazol-2-ylmethyl tosylate product is highly sensitive to harsh acidic conditions and may hydrolyze back to the alcohol or degrade. The DCM/TEA/DMAP system is vastly superior because the TEA·HCl salt is easily washed away with neutral water, and DCM is removed under mild vacuum[2][4].

Q: Why is my TEA forming a thick white precipitate before the reaction is complete? A: The precipitate is Triethylamine hydrochloride (TEA·HCl), which forms as the TEA scavenges the HCl released during the tosyl transfer[2][4]. This is a normal and expected part of the reaction. However, if the precipitate becomes too thick, it can coat the unreacted starting materials and stall the kinetics. Ensure you are using enough DCM (at least 10 volumes) to maintain a stirrable slurry, and increase your magnetic stirring speed to ensure mass transfer.

References

  • BenchChem - An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). 2

  • MDPI - Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. 1

  • ResearchGate - How can I tosylate an hindered secondary alcohol?3

  • Sciencemadness Discussion Board - Tosylation of ethanolamine. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

Introduction The synthesis of 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (often referred to as 2-(tosyloxymethyl)benzothiazole) via the tosylation of (1,3-benzothiazol-2-yl)methanol presents unique purificat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (often referred to as 2-(tosyloxymethyl)benzothiazole) via the tosylation of (1,3-benzothiazol-2-yl)methanol presents unique purification challenges. Because the benzothiazole ring is an electron-withdrawing heteroaromatic system, the resulting tosylate is highly activated and prone to nucleophilic degradation. This guide provides field-proven, mechanistically grounded solutions for isolating the pure tosylate from common reaction impurities, including unreacted p-toluenesulfonyl chloride (TsCl), p-toluenesulfonic acid (TsOH), and chlorinated side products.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a significant amount of 2-(chloromethyl)benzothiazole instead of my desired tosylate? Causality & Mechanism: The benzothiazole moiety is an electron-deficient system. When the starting alcohol reacts with TsCl, the resulting tosylate ester is highly activated. The chloride ions ( Cl− ) generated as a stoichiometric byproduct act as nucleophiles, readily displacing the excellent tosylate leaving group to form the alkyl chloride. This phenomenon is extensively documented for electron-withdrawing benzyl and heteroaryl alcohols (such as pyridine methanols) [[1]](). Resolution: To suppress this nucleophilic substitution, maintain strict temperature control (do not exceed 15 °C) and avoid polar aprotic solvents like DMF, which accelerate the SN​2 displacement of the tosylate by chloride 1. If the issue persists, substitute TsCl with p-toluenesulfonic anhydride ( Ts2​O ), which completely eliminates chloride ions from the reaction matrix.

Q2: How do I efficiently remove unreacted p-Toluenesulfonyl Chloride (TsCl) without degrading the product? Causality & Mechanism: TsCl is typically used in a 1.2 to 1.5 molar excess to drive the reaction to completion 2. Because TsCl and the target tosylate often share similar Rf​ values on silica gel, standard chromatography can fail. Resolution: Utilize a chemical quench. Adding a mildly basic aqueous solution (e.g., saturated NaHCO3​ ) hydrolyzes TsCl into water-soluble sodium p-toluenesulfonate 3. For stubborn trace TsCl, introduce a solid-phase amine scavenger (like Si−NH2​ silica gel) during workup. The primary amines covalently bind the sulfonyl chloride, allowing the byproduct to be simply filtered away 3.

Q3: What is the most reliable way to eliminate p-Toluenesulfonic Acid (TsOH) and amine hydrochloride salts? Causality & Mechanism: TsOH is generated from the hydrolysis of excess TsCl, and amine hydrochloride salts (e.g., triethylamine hydrochloride) are the stoichiometric byproducts of the tosylation mechanism. Both are highly polar but can partition into the organic layer if the solvent is slightly wet or if emulsions form. Resolution: Perform a rigorous liquid-liquid extraction. Wash the organic phase with saturated aqueous NaHCO3​ to ensure complete deprotonation of TsOH to its sodium salt, which is exclusively water-soluble . Follow with a brine wash to break any emulsions and pre-dry the organic layer before applying anhydrous Na2​SO4​ .

Quantitative Data: Impurity Tracking & Resolution

ImpurityCausality / OriginDiagnostic CharacteristicsRemoval Strategy
Unreacted TsCl Excess stoichiometric reagent used to drive the reaction to completion.TLC: UV active, high Rf​ . 1 H NMR: Doublets at ~7.9 & 7.4 ppm.Mild hydrolysis with NaHCO3​ or solid-phase amine scavengers.
p-Toluenesulfonic Acid (TsOH) Hydrolysis byproduct of TsCl during aqueous workup.TLC: Baseline spot (highly polar). 1 H NMR: Missing methyl ester protons.Liquid-liquid extraction with saturated aqueous NaHCO3​ .
2-(Chloromethyl)benzothiazole Nucleophilic substitution of the tosylate by Cl− ions, accelerated in electron-deficient heteroaromatics.TLC: Often co-elutes with product. 1 H NMR: Singlet at ~4.9 ppm (vs ~5.4 ppm for tosylate).Preventative: Maintain temperature <15 °C; avoid polar aprotic solvents (e.g., DMF).
Amine Hydrochloride Salts Byproduct of the base (e.g., TEA) neutralizing the HCl generated during tosylation. 1 H NMR: Characteristic ethyl/methyl shifts of the protonated base (e.g., ~3.1 ppm for TEA).Multiple aqueous washes; highly water-soluble.

Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis and Aqueous Quenching

Self-Validating Mechanism: This protocol uses strict temperature boundaries to prevent chloride substitution and relies on TLC validation before initiating the basic quench, preventing the formation of mixed product fractions.

  • Preparation: Dissolve (1,3-benzothiazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) and cool the mixture to 0 °C using an ice bath 2.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to manage the exothermic reaction.

  • Controlled Reaction: Stir at 0 °C for 30 minutes, then allow warming to a maximum of 15 °C for 2-12 hours 2. Critical: Do not exceed 15 °C to prevent 2-(chloromethyl)benzothiazole formation [[1]]().

  • Validation: Monitor by TLC. Once the starting alcohol is consumed, proceed to quench.

  • Quenching: Slowly add saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes to hydrolyze unreacted TsCl into water-soluble TsOH sodium salt 3.

  • Extraction: Separate the organic layer and wash sequentially with water and brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo 2.

Protocol B: Solid-Phase Scavenging of Residual TsCl

Self-Validating Mechanism: This protocol physically removes the electrophile from the reaction matrix, ensuring that no residual TsCl can co-elute with the product during subsequent chromatography.

  • If TLC indicates residual TsCl post-extraction, dissolve the crude mixture in DCM.

  • Add amine-functionalized silica gel ( Si−NH2​ ) (approx. 2 mass equivalents relative to estimated residual TsCl) 3.

  • Agitate the slurry at room temperature for 1 to 2 hours.

  • Filter the mixture through a pad of Celite to remove the resin-bound sulfonamide byproduct.

  • Rinse the resin with a small amount of DCM. Combine the filtrates and concentrate under reduced pressure to obtain the purified 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.

Workflow Visualization

G Reaction Reaction Mixture (Alcohol + TsCl + Base) Quench Aqueous Quench (NaHCO3) Hydrolyzes excess TsCl Reaction->Quench Extraction Liquid-Liquid Extraction (DCM / Water) Quench->Extraction AqPhase Aqueous Phase (TsONa, Base·HCl) Extraction->AqPhase Discard OrgPhase Organic Phase (Crude Tosylate + trace TsCl) Extraction->OrgPhase Retain Scavenger Solid-Phase Scavenging (Si-NH2 binds TsCl) OrgPhase->Scavenger Filtration Filtration & Concentration Scavenger->Filtration PureProduct Pure 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Filtration->PureProduct

Caption: Workflow for the isolation and purification of benzothiazole tosylates.

References

  • Technical Support Center: Removal of Tosyl-Containing Byproducts. Benchchem.
  • An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). Benchchem.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Synthesis

Welcome to the technical support guide for the reaction scale-up of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reaction scale-up of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The following question-and-answer format provides in-depth troubleshooting advice, preventative strategies, and a mechanistic understanding of the process.

I. Reaction Overview and Foundational Knowledge

The synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is a tosylation reaction where the hydroxyl group of (1,3-benzothiazol-2-yl)methanol is converted to a tosylate, which is an excellent leaving group in nucleophilic substitution reactions.[1][2] This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine.[1][3]

Reaction_Scheme reactant1 (1,3-benzothiazol-2-yl)methanol product 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate reactant1->product Base (e.g., Triethylamine) Solvent (e.g., DCM) 0°C to RT reactant2 + p-Toluenesulfonyl Chloride (TsCl) reactant2->product Impurity_Formation cluster_main Main Reaction cluster_side Potential Side Reactions Reactants (1,3-benzothiazol-2-yl)methanol + TsCl Product Desired Tosylate Product Reactants->Product Base Oxidation Oxidation Products (Colored Impurity) Reactants->Oxidation Air/Oxidants Quaternization Quaternization (Colored Impurity) Product->Quaternization Self-reaction or reaction with starting material Chloride_Formation Chloride Formation (Byproduct) Product->Chloride_Formation Displacement by Cl-

Caption: Potential impurity pathways in the synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.

Q4: During scale-up, I am observing the formation of 2-(chloromethyl)-1,3-benzothiazole as a significant byproduct. Why is this happening and how can I prevent it?

A4: The formation of the corresponding chloride is a known side reaction in tosylations of benzylic alcohols. [1]The chloride byproduct arises from the nucleophilic displacement of the tosylate group by chloride ions present in the reaction mixture.

  • Mechanism of Formation:

    • The reaction between TsCl and the alcohol initially forms the desired tosylate.

    • The amine base reacts with the HCl generated to produce an ammonium chloride salt (e.g., triethylammonium chloride).

    • The chloride ion from this salt can then displace the tosylate group, which is an excellent leaving group, to form the chlorinated byproduct. This is particularly favorable for benzylic systems due to the stability of the potential benzylic carbocation intermediate. [1]

  • Scale-Up Considerations and Prevention:

    • Base Selection: While triethylamine is commonly used, its hydrochloride salt is more soluble in some organic solvents, increasing the concentration of free chloride ions. Pyridine, which can also act as the solvent, may sometimes suppress this side reaction.

    • Temperature Control: Higher temperatures can favor this substitution reaction. Maintaining a low reaction temperature (e.g., 0-5 °C) is crucial.

    • Reaction Time: Minimizing the reaction time once the starting material is consumed will reduce the opportunity for the tosylate to be converted to the chloride.

    • Alternative Sulfonating Agents: In some challenging cases, using a different sulfonating agent like methanesulfonyl chloride (MsCl) might be considered, although this would produce a different final product.

III. Scale-Up Specific Challenges

Transitioning from grams to kilograms introduces challenges beyond simple reaction stoichiometry. This section focuses on issues that are particularly pertinent to large-scale production.

Q5: How should I approach crystallization and isolation of the final product on a large scale?

A5: Crystallization at scale requires careful development to ensure consistent purity, yield, and physical properties (e.g., crystal size and shape), which are critical for downstream processing and formulation.

ParameterLaboratory ScaleManufacturing ScaleKey Considerations for Scale-Up
Cooling Rate Rapid cooling in an ice bath is common.Slow, controlled cooling is necessary.Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. A programmed cooling profile is recommended.
Agitation Magnetic stirring is typical.Overhead mechanical stirring is used.The type of agitator and stirring speed can affect crystal size distribution and can cause crystal breakage.
Solvent Selection A wider range of solvents may be used.Solvent choice is more restricted by safety, environmental, and cost factors.An anti-solvent crystallization might be beneficial for achieving high yields and purity. [4]
Seeding Often optional.Highly recommended for consistency.Seeding with a small amount of pure product can control the crystal form (polymorphism) and size.

Recommended Crystallization Protocol (Starting Point):

  • Solvent Screen: Perform a systematic screen of various solvents and solvent/anti-solvent systems to identify conditions that provide good yield and high purity.

  • Develop a Cooling Profile: Experiment with different cooling rates to determine the optimal profile for crystal growth.

  • Determine Seeding Strategy: Identify the appropriate temperature and amount of seed crystals to add to ensure consistent crystallization.

  • Filtration and Drying: On a large scale, filtration can be slow. Ensure the chosen crystal form is easily filterable. Drying conditions (temperature and vacuum) should be carefully controlled to avoid product degradation.

Q6: What are the key safety considerations when handling large quantities of p-toluenesulfonyl chloride and the reaction mixture?

A6: A thorough thermal hazard assessment is essential before scaling up any chemical process.

  • p-Toluenesulfonyl Chloride (TsCl):

    • Corrosive and Lachrymator: TsCl is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is mandatory. [5] * Moisture-Sensitive: It reacts with water, releasing corrosive hydrochloric acid. [6]Store in a dry, well-ventilated area and handle under an inert atmosphere if possible.

    • Dust Explosion Hazard: As a powder, it can form explosive dust clouds in the air. [7]Minimize dust generation during handling.

  • Reaction Exotherm:

    • The tosylation reaction is exothermic. A proper understanding of the heat of reaction is crucial for designing a cooling system that can handle the heat load at the desired scale.

    • Thermal Runaway Potential: Inadequate cooling can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially leading to a dangerous increase in temperature and pressure.

    • Calorimetry Studies: Reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies are strongly recommended to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the thermal stability of the reactants and products. [5]

  • Quenching:

    • The quenching of the reaction with water can also be exothermic. The quench should be performed in a controlled manner, with adequate cooling.

Safety_Workflow cluster_planning Pre-Campaign Planning cluster_execution Execution cluster_waste Waste Handling lit_review Literature Review & Process Understanding hazard_assessment Chemical Hazard Assessment (TsCl, Solvents, Base) lit_review->hazard_assessment thermal_study Thermal Hazard Study (DSC, RC1) hazard_assessment->thermal_study ppe Appropriate PPE (Gloves, Goggles, Respirator) thermal_study->ppe Defines Requirements handling Controlled Reagent Charging (Minimize Dust, Inert Atmosphere) thermal_study->handling monitoring In-Process Monitoring (Temperature, Pressure) thermal_study->monitoring quench Controlled Quench thermal_study->quench ppe->handling handling->monitoring monitoring->quench waste_stream Characterize Waste Streams quench->waste_stream disposal Proper Disposal waste_stream->disposal

Caption: A workflow for ensuring safety during the scale-up process.

IV. References

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • An analysis on the transmission of electron density through sulphur atoms in the quaternization reactions of benzothiazoles. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu. Retrieved from [Link]

  • Chemical Reaction Hazard Testing. (n.d.). DEKRA Process Safety. Retrieved from [Link]

  • New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. (2009). MDPI. Retrieved from [Link]

  • Quaternization of benzothiadiazoles and related compounds. (2015). University of Leicester. Retrieved from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). PubMed Central (PMC). Retrieved from [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2019). Canadian Center of Science and Education. Retrieved from [Link]

  • Explosion in a chemistry research lab using distillation. (2007). University of California, Irvine - Environmental Health & Safety. Retrieved from [Link]

  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Retrieved from [Link]

  • Synthesis of tosyl starch in eco-friendly media. (2023). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (2010). Ghent University Academic Bibliography. Retrieved from [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Tosylation Optimization, Characterization and Pyrolysis Kinetics of Cellulose Tosylate. (2020). ResearchGate. Retrieved from [Link]

  • Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Manufacture of p-toluene sulfonic acid. (n.d.). Google Patents. Retrieved from

  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. (n.d.). ACS Publications. Retrieved from [Link]

  • Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. (n.d.). RSC Publishing. Retrieved from [Link]

  • Engineering Controls Within HPAPI Manufacturing. (n.d.). Outsourced Pharma. Retrieved from [Link]

  • Procedure of tosylation of p-aminochlorobenzene. (2014). Sciencemadness Discussion Board. Retrieved from [Link]

  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Reactions of Alcohols. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Industrial-Scale Preparation of a Key Intermediate for the Manufacture of Therapeutic SGLT2 Inhibitors. (2022). Thieme. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Various procedures for the synthesis of nitrogen heterocyclic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved from [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Tosylates. (n.d.). University of Calgary. Retrieved from [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. (2014). Organic Letters - ACS Publications. Retrieved from [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). ScienceDirect. Retrieved from [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. Retrieved from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2024). Scirp.org. Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). MDPI. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate vs. Alternative Benzothiazole Activating Groups

Executive Summary The benzothiazole scaffold is a privileged motif in organic synthesis, prized for its electron-withdrawing capacity, metal-coordinating ability, and stabilizing effect on adjacent anions[1]. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a privileged motif in organic synthesis, prized for its electron-withdrawing capacity, metal-coordinating ability, and stabilizing effect on adjacent anions[1]. This guide objectively compares the performance, mechanistic utility, and experimental handling of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (Btm-OTs) against other prominent benzothiazole-based activating groups, specifically Benzothiazol-2-yl sulfones (BT-sulfones) , the Benzothiazole-2-sulfonyl (Bts) group, and 2-Mercaptobenzothiazole (MBT) .

Designed for researchers and drug development professionals, this guide synthesizes the causality behind experimental choices, provides self-validating protocols, and evaluates the strategic advantages of each reagent in complex synthetic workflows.

Mechanistic Profiling of Benzothiazole Activating Groups

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (Btm-OTs)1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate[2] acts as a highly reactive electrophilic alkylating agent. The tosylate (4-methylbenzene-1-sulfonate) serves as an exceptional leaving group due to the resonance stabilization of the resulting sulfonate anion.
  • Primary Function: Installs the benzothiazol-2-ylmethyl (Btm) group onto nucleophiles (amines, thiols, alcohols) via an SN2 mechanism.

  • Strategic Advantage: The installed Btm group serves as a robust protecting group that withstands highly acidic conditions but can be selectively cleaved under specific reductive (e.g., Zn/AcOH) or oxidative conditions[2].

Benzothiazol-2-yl Sulfones (BT-Sulfones)

Unlike Btm-OTs, BT-sulfones act as nucleophiles upon deprotonation and are the premier reagents for the Julia-Kocienski Olefination . The electron-withdrawing benzothiazole ring acidifies the adjacent alpha-protons (pKa ~ 12–15), allowing for facile deprotonation.

  • Primary Function: Alkene synthesis.

  • Strategic Advantage: The unique feature of the BT group is its ability to undergo a Smiles rearrangement (an intramolecular nucleophilic aromatic substitution). The sulfone oxygen migrates to the benzothiazole C2 position, followed by the irreversible extrusion of SO2 and a benzothiazolone byproduct to yield an alkene.

Benzothiazole-2-sulfonyl (Bts) Group

The Bts group is utilized for the activation and protection of primary amines.

  • Primary Function: Amine activation for Mitsunobu alkylation.

  • Strategic Advantage: Once an amine is protected as a Bts-sulfonamide, the electron-deficient benzothiazole ring acidifies the N-H proton (pKa ~ 5–7). This high acidity allows the amine to participate smoothly in Mitsunobu alkylations. Post-alkylation, the Bts group is cleaved under mild conditions (e.g., thiophenol/K2CO3), avoiding the harsh acidic or reductive conditions required for standard tosylamides.

2-Mercaptobenzothiazole (MBT)
  • Primary Function: Carboxylic acid activation.

  • Strategic Advantage: MBT converts carboxylic acids into active thioesters. The electron-deficient nature of the benzothiazole ring makes the thioester highly susceptible to nucleophilic attack by amines or alcohols, facilitating peptide coupling or macrolactonization without racemization[3].

Quantitative Data & Comparative Analysis

The following table summarizes the key performance metrics and reaction parameters for each benzothiazole activating group.

Activating Group / ReagentPrimary FunctionKey Reactive IntermediateTypical pKa (Activated site)Deprotection / Cleavage ConditionsAtom Economy
Btm-OTs Btm installation (Electrophile)Tosylate displacementN/AZn/AcOH, H2/Pd-C, or OxidativeModerate
BT-Sulfone Olefination (Nucleophile)Metallated α -sulfone~12–15Extruded as SO2 and BT-O⁻Low (Byproducts generated)
Bts-Cl Amine activation/protectionBts-Sulfonamide~5–7 (N-H)PhSH/K2CO3 or Zn/AcOHModerate
MBT Carboxylic acid activationBT-ThioesterN/ACleaved by nucleophile (amine/alcohol)High (MBT can be recycled)

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. The causality behind each solvent, temperature, and reagent choice is explicitly defined to ensure scientific integrity.

Protocol 1: Installation of the Btm Group using Btm-OTs
  • Preparation: Dissolve the target nucleophile (e.g., primary alcohol or amine, 1.0 eq) in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that does not strongly solvate anions, thereby maximizing the nucleophilicity of the substrate and accelerating the SN2 substitution.

  • Deprotonation: Add a mild base (e.g., Cs2CO3, 1.5 eq) and stir for 15 minutes.

    • Causality: Cs2CO3 deprotonates the nucleophile to increase its reactivity without inducing unwanted base-catalyzed side reactions (like E2 elimination).

  • Alkylation: Add 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (Btm-OTs) (1.1 eq) dropwise at 0 °C.

    • Causality: The tosylate is an excellent leaving group; maintaining a low temperature (0 °C) suppresses competitive elimination pathways.

  • Validation: Stir at room temperature until TLC indicates complete consumption of the starting material. Quench with water, extract with EtOAc, and wash the organic layer extensively with brine to remove residual DMF.

Protocol 2: Julia-Kocienski Olefination using BT-Sulfone
  • Metallation: Dissolve the BT-sulfone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert argon atmosphere. Add NaHMDS (1.1 eq) dropwise.

    • Causality: The strong base (NaHMDS) deprotonates the acidic α -protons of the BT-sulfone. The -78 °C temperature prevents self-condensation and kinetically controls the stereoselectivity of the subsequent betaine formation.

  • Addition: Add the target aldehyde (1.0 eq) slowly down the side of the flask.

    • Causality: The metallated sulfone attacks the aldehyde, initiating the formation of the anti/syn betaine intermediate.

  • Rearrangement & Elimination: Allow the reaction to gradually warm to room temperature.

    • Causality: The Smiles rearrangement and the subsequent elimination of SO2 and the BT-O⁻ leaving group require thermal energy to proceed to completion.

  • Validation: Quench with saturated aqueous NH4Cl, extract with Et2O, and determine the E/Z ratio of the crude alkene via 1H-NMR.

Protocol 3: Amine Activation and Mitsunobu Alkylation using Bts-Cl
  • Protection: React the primary amine (1.0 eq) with Bts-Cl (1.1 eq) and Et3N (2.0 eq) in CH2Cl2 at 0 °C.

    • Causality: Et3N acts as an acid scavenger for the generated HCl, preventing the amine from becoming protonated and losing its nucleophilicity.

  • Mitsunobu Alkylation: Dissolve the isolated Bts-amine, a primary/secondary alcohol (1.2 eq), and PPh3 (1.5 eq) in THF. Add DIAD (1.5 eq) dropwise at 0 °C.

    • Causality: PPh3 activates DIAD to form a betaine that subsequently activates the alcohol as a leaving group. The electron-withdrawing Bts group acidifies the N-H bond (pKa ~ 5–7), allowing it to be easily deprotonated by the betaine and act as the nucleophile.

  • Deprotection: Treat the alkylated Bts-amine with thiophenol (PhSH, 3.0 eq) and K2CO3 (3.0 eq) in DMF at 50 °C.

    • Causality: The highly nucleophilic thiolate attacks the C2 position of the benzothiazole ring, selectively cleaving the S-N bond and releasing the secondary amine without affecting other sensitive functional groups.

Mechanistic Visualizations

G A BT-Sulfone + Base (Deprotonation) B Metallated BT-Sulfone (Nucleophile) A->B Base (e.g., NaHMDS) C Aldehyde Addition (anti/syn Betaine) B->C + R-CHO D Smiles Rearrangement (S to O migration) C->D Intramolecular E Elimination (-SO2, -BT-O⁻) D->E Cleavage F Alkene Product (E/Z Isomers) E->F Product

Caption: Mechanism of the Julia-Kocienski olefination using BT-sulfones.

G A Primary Amine (R-NH2) B Bts-Cl / Base (Protection) A->B C Bts-Protected Amine (Acidic N-H) B->C D Mitsunobu Alkylation (R'-OH, DIAD, PPh3) C->D Activation E Alkylated Bts-Amine (Tertiary Sulfonamide) D->E F Deprotection (Zn/AcOH or PhSH) E->F G Secondary Amine (R-NH-R') F->G -Bts

Caption: Workflow for amine activation and alkylation using the Bts protecting group.

References

  • PubChemLite - 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (CID: 2333037). Retrieved from 4

  • MDPI (Molecules) - Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from 1

  • Greene's Protective Groups in Organic Synthesis - Protection for the Amino Group / Hydroxyl Group. Retrieved from 2

  • National Institutes of Health (PMC) - Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. Retrieved from 3

Sources

Comparative

A Guide to the Spectroscopic Validation of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

Introduction In the landscape of medicinal chemistry and materials science, benzothiazole derivatives represent a cornerstone class of heterocyclic compounds, prized for their diverse pharmacological activities and indus...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, benzothiazole derivatives represent a cornerstone class of heterocyclic compounds, prized for their diverse pharmacological activities and industrial applications.[1][2] Their synthesis is often a prelude to extensive biological screening or incorporation into more complex molecular architectures. The compound 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate serves as a critical synthetic intermediate. Its structure combines the rigid benzothiazole framework with a tosylate group, a well-known and excellent leaving group in nucleophilic substitution reactions.[3][4][5] This makes it a valuable precursor for introducing the benzothiazol-2-ylmethyl moiety into various molecules.

However, the utility of this intermediate is entirely contingent on the unambiguous confirmation of its structure and purity. Errors in structural assignment can lead to the generation of incorrect downstream compounds, wasting significant time and resources in drug development pipelines. This guide provides an in-depth, multi-faceted strategy for the structural validation of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, moving beyond a simple checklist of techniques to explain the causal logic behind the experimental design. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system for researchers, ensuring the integrity of their synthetic endeavors.

Section 1: Deconstructing the Target Structure: An Analytical Overview

The target molecule, 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, presents several key structural features that must be independently and collectively verified. A successful validation strategy hinges on selecting analytical techniques that can precisely interrogate each component.

  • The Benzothiazole Core: A fused bicyclic system containing nitrogen and sulfur. Its aromatic protons and carbons have characteristic chemical shifts.

  • The p-Toluenesulfonate (Tosyl) Group: A substituted benzene ring attached to a sulfonyl group. This group has distinct aromatic protons and a methyl group singlet, along with highly characteristic S=O bond vibrations.[3]

  • The Methylene-Ester Linkage (-CH₂-O-SO₂-): This is the crucial connection point. The protons of this methylene group are highly diagnostic, as their chemical environment is influenced by both the benzothiazole ring and the strongly electron-withdrawing sulfonate ester. The integrity of this ester linkage is paramount to the compound's identity.

Below is a diagram of the target structure with key regions highlighted for the subsequent analytical discussion.

Caption: Molecular structure of the target compound.

Section 2: The Synergistic Validation Workflow

No single analytical technique can provide absolute structural proof. True confidence is achieved through a logical workflow where the results from different methods corroborate one another. This synergistic approach forms a self-validating system, minimizing the possibility of misinterpretation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation start Crude Product purified Purified Compound start->purified Chromatography/ Recrystallization ms Mass Spectrometry (MS) purified->ms ir Infrared (IR) Spectroscopy purified->ir nmr NMR ('H, '³C, 2D) purified->nmr interpretation Integrated Data Interpretation ms->interpretation ms_exp Confirms Molecular Weight & Elemental Formula (HRMS) ms->ms_exp ir->interpretation ir_exp Confirms Presence of Key Functional Groups (e.g., S=O) ir->ir_exp nmr->interpretation nmr_exp Elucidates Atom Connectivity & Chemical Environment nmr->nmr_exp validated Structure Validated interpretation->validated

Caption: Synergistic workflow for structural validation.

Section 3: Experimental Protocols and Data Interpretation

This section provides detailed protocols and expected outcomes for the primary analytical techniques. The causality behind the expected data is emphasized to provide a deeper understanding.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the most direct evidence of the compound's elemental composition by measuring its exact mass.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~0.1 mg/mL stock solution. Further dilute this solution 1:100 with the same solvent.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) mass analyzer.[6][7]

  • Analysis Mode: Acquire data in positive ion mode, as the benzothiazole nitrogen is readily protonated.

  • Data Acquisition: Infuse the sample directly or via a short LC run. Scan a mass range of m/z 100-500.

  • Data Analysis: Identify the monoisotopic mass of the protonated molecular ion ([M+H]⁺) and the sodium adduct ([M+Na]⁺). Compare the measured exact mass to the theoretical mass.

Data Presentation and Interpretation

The molecular formula for 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is C₁₅H₁₃NO₃S₂.[8] The expected mass spectrometry data provides a stringent test of this formula.

Ion AdductTheoretical Monoisotopic Mass (m/z)Expected Experimental Mass (m/z)Allowable Error (ppm)
[M+H]⁺320.04098320.04098 ± 0.0016< 5 ppm
[M+Na]⁺342.02292342.02292 ± 0.0017< 5 ppm
  • Trustworthiness: A measured mass within 5 ppm of the theoretical value provides high confidence in the elemental composition. This single experiment rules out countless other potential structures and impurities with different formulas. The presence of both the protonated and sodiated adducts further corroborates the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.[9]

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Data Presentation and Interpretation

The key to interpreting the IR spectrum is to look for the "unmistakable" signals of the sulfonate group, which are often the most intense and diagnostic peaks in the spectrum.

Wavenumber (cm⁻¹)Vibration TypeStructural AssignmentRationale and Significance
~1370 - 1350S=O Asymmetric StretchTosylate GroupCrucial evidence. A strong, sharp absorption in this region is highly characteristic of sulfonate esters. Its presence is a primary validation point.[10]
~1180 - 1160S=O Symmetric StretchTosylate GroupConfirmatory evidence. A second strong, sharp peak that complements the asymmetric stretch, solidifying the assignment of the sulfonate group.[10]
~1595C=N StretchBenzothiazole RingConfirms the presence of the thiazole portion of the heterocyclic system.
~3100 - 3000C-H Aromatic StretchBenzothiazole & Tosyl RingsIndicates the presence of aromatic systems.
~1600 - 1450C=C Aromatic StretchBenzothiazole & Tosyl RingsMultiple sharp bands confirming the aromatic rings.
  • Expertise & Experience: While NMR and MS provide the molecular formula and connectivity, IR gives tangible proof of the chemical bonds present. The intense S=O stretches are often so prominent that they can be identified even in moderately impure samples, making IR an excellent first-pass technique after synthesis. The absence of a broad O-H stretch (around 3500-3200 cm⁻¹) is also critical, confirming that the starting material (2-hydroxymethylbenzothiazole) has been fully consumed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive elucidation of molecular structure in solution. It provides atom-level information on connectivity and chemical environment.[9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Integrate the ¹H signals, determine their chemical shifts (δ) and multiplicities, and assign all signals to the corresponding protons and carbons in the structure.

Data Presentation and Interpretation (Predicted for CDCl₃)

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Significance
~8.0 - 7.8m2HBenzothiazole H-4, H-7Protons on the benzene part of the benzothiazole ring.
~7.85d2HTosyl H-2', H-6'Aromatic protons ortho to the electron-withdrawing SO₂ group are deshielded.
~7.5 - 7.3m2HBenzothiazole H-5, H-6Protons on the benzene part of the benzothiazole ring.
~7.35d2HTosyl H-3', H-5'Aromatic protons meta to the SO₂ group.
~5.5 s 2H -CH₂- Key Signal. A singlet, highly deshielded by the adjacent benzothiazole ring and the electronegative sulfonate oxygen. Its integration (2H) and chemical shift are highly diagnostic.
~2.45 s 3H Tosyl -CH₃ Key Signal. A sharp singlet integrating to 3H, confirming the methyl group of the tosylate.

¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale and Significance
~168C=N (C-2)The imine-like carbon of the thiazole ring is significantly downfield.
~154, ~135Aromatic C (Quaternary)Quaternary carbons of the benzothiazole ring system.
~145, ~133Aromatic C (Quaternary)Quaternary carbons of the tosyl ring (C-1' and C-4').
~130, ~128Aromatic CHCarbons of the tosyl aromatic ring.
~126, ~125, ~123, ~121Aromatic CHCarbons of the benzothiazole aromatic ring.
~70 -CH₂- Key Signal. The methylene carbon, shifted downfield due to attachment to two electronegative systems.
~22 -CH₃ Key Signal. The methyl carbon of the tosyl group.
  • Trustworthiness & Causality: The NMR data provides a self-validating map of the molecule. The presence of two distinct aromatic systems is clear. Crucially, the singlet at ~5.5 ppm (2H) confirms the -CH₂- group, and its downfield shift is direct evidence of its position between the benzothiazole and the oxygen of the tosylate. The singlet at ~2.45 ppm (3H) confirms the tosyl methyl group. The number of signals in the ¹³C spectrum matches the number of unique carbons in the proposed structure. This complete and logical assignment leaves little room for ambiguity.

Conclusion

The structural validation of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is not achieved by a single measurement but by the convergence of evidence from a suite of orthogonal analytical techniques. Mass spectrometry establishes the correct elemental formula. Infrared spectroscopy provides rapid confirmation of the critical sulfonate ester functional group. Finally, NMR spectroscopy acts as the ultimate arbiter, meticulously mapping the atomic connectivity and confirming the precise isomeric structure.

By following this synergistic workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and integrity of their synthetic intermediates. This rigorous, evidence-based approach underpins scientific reproducibility and is an indispensable component of an efficient and successful research and development pipeline.

References

  • Wikipedia. Tosyl group. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Ballini, R., et al. Easy and direct conversion of tosylates and mesylates into nitroalkanes. National Center for Biotechnology Information. [Link]

  • Hunt, I. Ch8: Tosylates. University of Calgary. [Link]

  • Soderberg, T. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

  • MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]

  • PubChemLite. 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate. [Link]

  • MDPI. (2024, March 30). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. [Link]

  • National Center for Biotechnology Information. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • ResearchGate. Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

  • PubMed. (2004, November 26). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. [Link]

  • Shimadzu Corporation. LCMS-2050을 이용한 의약품 중 5종 유전독성 아릴설폰산 불순물의 동시 분석 (Simultaneous analysis of five genotoxic arylsulfonic acid impurities in pharmaceuticals using LCMS-2050). [Link]

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Validation

Comparative analysis of benzothiazole-based linkers in medicinal chemistry

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the "linker liability" problem. In the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conj...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the "linker liability" problem. In the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and multi-target directed ligands, the linker is not merely a passive spacer; it is a critical determinant of physicochemical properties, metabolic stability, and ternary complex formation.

While polyethylene glycol (PEG) and alkyl chains have historically dominated linker libraries, the benzothiazole scaffold has emerged as a privileged, conformationally restricted alternative. This guide provides an objective, data-driven comparison of benzothiazole-based linkers against traditional alternatives, supported by mechanistic insights and validated experimental protocols.

Structural and Physicochemical Comparison

Traditional linkers often suffer from inherent flaws. PEG chains are highly flexible, leading to a massive entropic penalty upon target binding, while alkyl chains are lipophilic and vulnerable to rapid oxidative metabolism. Triazoles, synthesized via click chemistry, offer rigidity but lack the extended planar surface area required to engage shallow protein grooves.

Benzothiazole linkers bridge this gap. The fused bicyclic system (a benzene ring fused to a thiazole ring) provides:

  • Conformational Restriction : Reduces the entropic cost of ternary complex formation.

  • Metabolic Stability : The electron-deficient nature of the thiazole ring resists CYP450-mediated oxidation compared to simple alkyl chains.

  • Enhanced Protein-Ligand Interactions : The planar surface facilitates π−π stacking, while the nitrogen and sulfur atoms act as hydrogen bond acceptors.

Table 1: Quantitative Comparison of Linker Architectures in Bifunctional Molecules

Linker TypeFlexibilityEntropic PenaltyMetabolic ClearanceAqueous SolubilityKey Interaction Modalities
PEG Chains HighHighModerateExcellentHydrogen bonding (O-atoms)
Alkyl Chains HighHighHigh (CYP450 oxidation)PoorHydrophobic interactions
1,2,3-Triazole Low (Rigid)LowLowModerateDipole interactions, H-bonding
Benzothiazole Low (Rigid)LowVery Low (< 0.8 mL/min/g)Moderate to Good π−π stacking, H-bonding (N, S)

Mechanistic Impact on Ternary Complex Formation

In PROTAC design, the linker must facilitate a productive ternary complex between the Protein of Interest (POI) and the E3 ligase. Structural studies have shown that benzothiazole linkers actively participate in neo-protein-ligand interactions. For instance, in Bcl-xL degraders, benzothiazole-based linkers form critical hydrophobic interactions with VHL ligase residues, stabilizing the complex and enhancing degradation efficiency 1[1].

G POI Protein of Interest (e.g., Bcl-xL, EGFR) Linker Benzothiazole Linker (Rigid Scaffold) POI->Linker Warhead Binding E3 E3 Ligase (e.g., VHL, CRBN) Linker->E3 Anchor Binding Ub Ubiquitination & Degradation E3->Ub Proteasome Recruitment

PROTAC ternary complex formation utilizing a rigid benzothiazole linker.

Case Studies & Performance Data

Case Study 1: Optimizing PROTAC Metabolic Clearance A major hurdle in PROTAC development is high lipophilicity (ChromLogD). In a recent study optimizing PROTACs, replacing a flexible lipophilic linker with a rigidified, heteroatom-rich linker system (incorporating benzothiazole motifs) reduced the ChromLogD 7.4​ from 6.1 to 3.6. This structural modification maintained high degradation potency (pDC 50​ = 9.4) while drastically reducing metabolic clearance to < 0.8 mL/min/g in human hepatocytes 2[2].

Case Study 2: Benzothiazole-Triazole Hybrids in EGFR Inhibition Hybridizing benzothiazole with 1,2,3-triazoles creates highly potent, target-oriented chemotherapeutics. Recent assays demonstrated that benzothiazole-triazole conjugates tethering a hydrazone linkage exhibited exceptional EGFR inhibition. The top-performing derivative achieved an IC 50​ of 0.69 µM (98.5% inhibition), outperforming the standard drug Erlotinib (IC 50​ = 1.3 µM). The benzothiazole scaffold acts as an efficient bioisostere for the ATP-purine ring, anchoring the molecule deeply within the EGFR active site3[3].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate linker performance, rigorous, self-validating experimental protocols are required. Below are the gold-standard methodologies I employ to assess linker stability and binding kinetics.

Workflow Prep 1. Prepare 1 µM Linker-PROTAC in HEPES Buffer (pH 7.4) Incubate 2. Incubate with Human Hepatocytes (37°C, 5% CO2) Prep->Incubate Quench 3. Quench with Cold Acetonitrile (Precipitate Proteins) Incubate->Quench Analyze 4. LC-MS/MS Quantification (Determine T1/2 & CLint) Quench->Analyze

Step-by-step workflow for evaluating linker metabolic stability in human hepatocytes.

Protocol A: Hepatocyte Metabolic Stability Assay

  • Purpose : To quantify the intrinsic clearance ( CLint​ ) of benzothiazole-linked molecules versus PEG-linked alternatives.

  • Causality & Design : We use intact human hepatocytes rather than isolated microsomes because hepatocytes contain the complete physiological repertoire of Phase I (CYP450) and Phase II (UGT, SULT) metabolic enzymes, providing a more accurate in vivo prediction for complex bifunctional molecules.

  • Step-by-Step Methodology :

    • Preparation : Thaw cryopreserved human hepatocytes and resuspend in Williams' Medium E supplemented with HEPES buffer (pH 7.4). Rationale: HEPES maintains physiological pH without chelating essential divalent cations required for enzyme function.

    • Incubation : Pre-incubate the cell suspension (1 × 10 6 cells/mL) at 37°C for 10 minutes in a 5% CO 2​ incubator. Add the linker-compound (final concentration 1 µM, 0.1% DMSO).

    • Sampling & Quenching : At specific time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately transfer into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile instantly denatures metabolic enzymes, halting the reaction precisely, and precipitates proteins to prevent LC-MS column clogging.

    • Analysis : Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and CLint​ .

Protocol B: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

  • Purpose : To measure the binding affinity ( Kd​ ) and kinetics ( Kon​ , Koff​ ) of the POI-Linker-E3 ligase ternary complex.

  • Causality & Design : SPR is chosen over biochemical assays (like FRET) because it provides real-time, label-free kinetic data, which is crucial for identifying the "hook effect" (where high ligand concentrations favor binary over ternary complexes).

  • Step-by-Step Methodology :

    • Immobilization : Immobilize the E3 ligase (e.g., VCB complex) onto a CM5 sensor chip via standard amine coupling. Rationale: Immobilizing the E3 ligase rather than the POI mimics the cellular recruitment process and prevents steric hindrance of the target protein's active site.

    • Analyte Preparation : Prepare serial dilutions of the benzothiazole-PROTAC (10 nM to 1 µM) in the presence of a saturating concentration (20 µM) of the POI (e.g., Bcl-xL).

    • Injection : Inject the complex over the sensor chip at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase using running buffer (HBS-EP+).

    • Validation : A successfully designed benzothiazole linker will show a cooperative increase in Rmax​ (up to 14-fold) compared to the PROTAC alone, confirming stable ternary complex formation.

Conclusion

The transition from flexible, passive linkers to rigid, functional scaffolds like benzothiazole represents a paradigm shift in medicinal chemistry. By strategically employing benzothiazole linkers, drug developers can overcome the metabolic liabilities of alkyl chains and the entropic penalties of PEG, ultimately driving the development of more potent and bioavailable therapeutic agents4[4].

References

  • Current strategies for the design of PROTAC linkers: a critical review. PMC (NIH).2

  • Structural Insights into PROTAC-Mediated Degradation of Bcl-xL. ACS Chemical Biology.1

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances.3

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.4

Sources

Comparative

Biological efficacy of compounds synthesized from "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate"

Introduction: The Versatile 1,3-Benzothiazole Scaffold The 1,3-benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry.[1][2][3] Its der...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile 1,3-Benzothiazole Scaffold

The 1,3-benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][4] The biological activity of these compounds is highly dependent on the nature of the substituent at the C-2 position of the benzothiazole ring.[1][5]

The starting material, "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate," is an ideal precursor for introducing a variety of functional groups at the 2-position. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols), thus allowing for the creation of a diverse library of 2-substituted benzothiazole derivatives for biological screening.

Comparative Anticancer Efficacy

Numerous studies have highlighted the potent anticancer activity of 2-substituted benzothiazole derivatives against a variety of cancer cell lines.[6][7] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[8][9]

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative 2-substituted benzothiazole derivatives against various cancer cell lines.

Compound ClassRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole-Thiazolidine2-(Benzothiazol-2-ylthio)-N'-(3-ethyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)acetohydrazideC6 (Rat Brain Glioma)0.03[8]
Pyrimidine-BenzothiazoleSubstituted pyrimidine containing benzothiazoleVariousGrowth Inhibition
Benzothiazole-OxadiazoleN-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamideCCRF-CEM (Leukemia)Not specified
Benzothiazole Aniline2-(4-aminophenyl)benzothiazole derivative (L1)Liver Cancer CellsMore potent than cisplatin[10]
Benzothiazole-Carboxamide4-hydroxy substituted benzothiazole-carboxamide (6j)MCF-7 (Breast), HCT-116 (Colon)6.56, 7.83[11]
Mechanism of Anticancer Action: Targeting Key Signaling Pathways

The anticancer effects of benzothiazole derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis and inhibit the PI3K/Akt and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[12] Others have been found to inhibit enzymes like carbonic anhydrase, which is associated with hypoxic tumors.

Below is a diagram illustrating a generalized signaling pathway targeted by some anticancer benzothiazole derivatives.

anticancer_pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates ERK ERK Receptor->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Benzothiazole 2-Substituted Benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->ERK Inhibits

Caption: Generalized signaling pathway inhibited by some anticancer benzothiazole derivatives.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized benzothiazole derivatives on cancer cells.[8][13][14]

Materials:

  • Synthesized benzothiazole derivatives

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the growth medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Comparative Antimicrobial Efficacy

Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[11][15] Their mechanism of action can involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.[16]

In Vitro Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative 2-substituted benzothiazole derivatives against various microbial strains.

Compound ClassRepresentative DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzothiazole-Thiazole HybridsPyrazole-thiazole hybrid of benzothiazoleBacillus subtilis1.9[15]
N-naphthalen-1-yl-propenamide BenzothiazoleChalcone-based benzothiazoleYersinia enterocolitica187.5[15]
Benzothiazole-2-Thione6-Benzoyl-3-(piperidinylmethyl)benzo[d]thiazole-2(3H)-thioneCandida parapsilosis8-16
1,3-Benzothiazole-2-yl-hydrazones6-chloro-N'-(4-hydroxy-3-methoxybenzylidene)-1,3-benzothiazol-2-yl-hydrazineBacillus subtilisModerate Activity
1,3-Thiazole-Benzothiazole2-(4-hydroxyphenyl)-benzo[d]thiazole derivativeStaphylococcus aureus (MRSA), Escherichia coli50-75
Mechanism of Antimicrobial Action

The antimicrobial activity of benzothiazole derivatives can be attributed to their ability to target various cellular processes in microorganisms. For example, some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[16] Others interfere with the biosynthesis of essential molecules like histidine and biotin.[16]

The following diagram illustrates a general workflow for antimicrobial susceptibility testing.

antimicrobial_workflow Start Start: Synthesized Benzothiazole Compound Prepare_Inoculum Prepare Microbial Inoculum (e.g., Bacteria, Fungi) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of the Compound Start->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates with Microbes and Compound Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate at Optimal Temperature and Time Inoculate_Plates->Incubate Observe_Growth Observe for Microbial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe_Growth->Determine_MIC End End: Antimicrobial Efficacy Determined Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized benzothiazole derivatives.

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the benzothiazole derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Comparative Anti-inflammatory Efficacy

Certain 2-substituted benzothiazole derivatives have shown promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[1][6][12] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines.

In Vitro and In Vivo Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected benzothiazole derivatives.

Compound ClassRepresentative DerivativeAssayActivityReference
Disubstituted Thiazole2-(2,3-dimethylphenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamideAlbumin DenaturationBetter than Diclofenac[1]
Disubstituted BenzothiazoleSulfonamide derivative (4a)In vitro anti-inflammatoryPotent activity[6]
Benzothiazole Derivatives2d and 3eIn vivo anti-inflammatoryVery good activity[12]
Benzo[d]thiazol-2-amineG10In vivo anti-inflammatoryHighest response
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of benzothiazole derivatives can be mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins, important mediators of inflammation.

The diagram below illustrates the role of COX enzymes in the inflammatory cascade and their inhibition by benzothiazole derivatives.

antiinflammatory_pathway cluster_inflammatory_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Releases COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Benzothiazole 2-Substituted Benzothiazole Derivative Benzothiazole->COX1 Inhibits Benzothiazole->COX2 Inhibits

Caption: Inhibition of COX enzymes by benzothiazole derivatives in the inflammatory pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This protocol describes a simple in vitro assay to screen for the anti-inflammatory activity of synthesized benzothiazole derivatives by measuring the inhibition of protein denaturation.[1]

Materials:

  • Synthesized benzothiazole derivatives

  • Bovine serum albumin (BSA) solution (1% w/v)

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (standard drug)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of different concentrations of the benzothiazole derivatives, 2.8 mL of PBS, and 0.2 mL of BSA solution.

  • Control Preparation: Prepare a control solution containing 2.8 mL of PBS, 0.2 mL of BSA solution, and 2 mL of distilled water.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes to induce denaturation.

  • Cooling and Measurement: Cool the solutions and measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100

Conclusion and Future Directions

Derivatives of 1,3-benzothiazole substituted at the 2-position represent a highly promising class of compounds with significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The ease of synthesis from precursors like "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" allows for the generation of diverse chemical libraries for screening.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the biological activity and selectivity of these compounds by systematically modifying the substituents at the 2-position.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways involved in their therapeutic effects.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of the most promising lead compounds in animal models.

  • Comparative Studies: Direct head-to-head comparisons with existing drugs are crucial to establish the clinical relevance of these novel derivatives.

By leveraging the synthetic versatility of the benzothiazole scaffold and employing robust biological evaluation methods, the scientific community can continue to unlock the therapeutic potential of this remarkable class of heterocyclic compounds.

References

  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. [Link]

  • Osmaniye, D., Levent, S., Ardıç, C. M., Atlı, Ö., Özkay, Y., & Kaplancıklı, Z. A. (2017). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 255–264. [Link]

  • Benzothiazole derivatives as anticancer agents. (2020). Archives of Pharmacal Research, 43(12), 1239–1269. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]

  • Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 255-277. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, M. A., & Barakat, A. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5122. [Link]

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and. (2025). Journal of Applied Pharmaceutical Science. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2022). Journal of Biomolecular Structure and Dynamics, 41(15), 7384-7407. [Link]

  • The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. (2017). Acta Pharmaceutica Sciencia, 55(3). [Link]

  • Hashmi, S., & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 25(4), 174-190. [Link]

  • In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (2023). Drug and Drug-Targeted Research. [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 329-334. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2015). Molecules, 20(10), 18985-19000. [Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2023). International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Chaudhary, M., Pareek, D., Pareek, P. K., Kant, R., Ojha, K. G., & Pareek, A. (2010). Synthesis of some biologically active benzothiazole derivatives. Der Pharma Chemica, 2(5), 281-293. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(21), 5066. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2561. [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). Journal of Taibah University Medical Sciences. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. [Link]

  • Makki, M., Abdel-Rahman, R., & El-Shahawi, M. (2011). Synthesis of New Bioactive Sulfur Compounds Bearing Heterocyclic Moiety and Their Analytical Applications. International Journal of Chemistry, 3(1). [Link]

  • Prakash, S., Somiya, G., Sujatha, V., & al, e. (2021). Synthesis and characterization of novel bioactive azo compounds fused with benzothiazole and their versatile biological applications. Journal of Molecular Structure. [Link]

  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024). Molecules, 29(7), 1563. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Saudi Journal of Biological Sciences, 31(6), 104004. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). Frontiers in Microbiology, 15. [Link]

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Validation

A Comparative Guide to the Synthesis of Novel Heterocycles: Leveraging the Reactivity of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

This guide provides an in-depth technical comparison of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" as a strategic precursor for synthesizing novel heterocyclic compounds. We will explore its intrinsic reac...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" as a strategic precursor for synthesizing novel heterocyclic compounds. We will explore its intrinsic reactivity, compare its performance against alternative synthetic intermediates, and provide detailed experimental protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolkit for creating complex molecules centered around the medicinally significant benzothiazole scaffold.

The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active agents with applications as antitumor, antimicrobial, and anti-inflammatory drugs.[1][2] The functionalization at the 2-position of the benzothiazole ring is a common strategy for modulating biological activity and generating new chemical entities.[2][3] This guide focuses on the utility of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, a highly reactive electrophile, as a superior building block for these endeavors.

The Precursor in Focus: Analysis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

The strategic value of this precursor lies in its chemical architecture. The 4-methylbenzene-1-sulfonate (tosylate) group is an exceptionally good leaving group, a consequence of the resonance stabilization of the resulting tosylate anion. This inherent property renders the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This heightened reactivity allows for facile carbon-nitrogen, carbon-sulfur, and carbon-carbon bond formation under mild conditions, often leading to higher yields and cleaner reactions compared to less reactive precursors.

The precursor itself, while available from commercial sources[4], can be readily synthesized in the laboratory. The most direct method involves the tosylation of 2-(hydroxymethyl)-1,3-benzothiazole, which in turn is prepared from the reduction of 1,3-benzothiazole-2-carbaldehyde. This multi-step synthesis provides a cost-effective route for accessing the target compound for larger-scale applications.

cluster_precursor Structure & Reactivity of the Precursor cluster_nucleophile Nucleophilic Attack precursor 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate benzothiazole Benzothiazole Core precursor->benzothiazole Contains methylene Electrophilic Methylene Carbon (-CH₂-) precursor->methylene Activates tosylate Tosylate Leaving Group (p-TsO-) methylene->tosylate Attached to nucleophile Nucleophile (Nu⁻) nucleophile->methylene Attacks

Caption: Key structural features of the tosylate precursor highlighting the reactive electrophilic center.

Comparative Analysis of Precursors for the Benzothiazol-2-ylmethyl Synthon

The choice of precursor is a critical decision in synthesis design, impacting reaction efficiency, yield, and overall cost. While the tosylate offers superior reactivity, other halo-derivatives and nucleophilic precursors provide alternative routes.

PrecursorStructureKey FeatureAdvantagesDisadvantages
1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Benzothiazole-CH₂-OTsExcellent Leaving GroupHigh reactivity, mild reaction conditions, high yields.Higher cost, potential instability during long-term storage.
2-(Chloromethyl)-1,3-benzothiazole Benzothiazole-CH₂-ClGood Leaving GroupLower cost, readily available, good stability.Requires harsher conditions (higher temperatures, stronger bases), potentially lower yields.
2-(Bromomethyl)-1,3-benzothiazole Benzothiazole-CH₂-BrBetter Leaving Group than Cl⁻More reactive than the chloro-derivative.Higher cost than chloro-derivative, lachrymatory.
2-Methyl-1,3-benzothiazole Benzothiazole-CH₃Acidic ProtonsInexpensive starting material, allows for umpolung (nucleophilic attack).Requires strong, non-nucleophilic bases (e.g., LDA, n-BuLi), cryogenic temperatures, strictly anhydrous conditions.

The tosylate precursor is demonstrably superior for reactions involving sensitive nucleophiles or when mild conditions are paramount to preserve complex functional groups elsewhere in the molecule. For simpler, robust transformations where cost is the primary driver, the chloro-derivative may be sufficient. The deprotonated 2-methylbenzothiazole represents a completely different synthetic philosophy, creating a nucleophilic center for reaction with electrophiles, thereby offering complementary reactivity.

Synthetic Applications & Proposed Experimental Protocols

The enhanced electrophilicity of the title precursor opens a gateway to a diverse array of novel heterocyclic structures. Below, we provide representative protocols that showcase its utility.

Protocol 1: Synthesis of N-Benzyl-1-(1,3-benzothiazol-2-yl)methanamine

This protocol details a classic SN2 reaction with a primary amine, demonstrating the straightforward formation of a C-N bond.

Causality Behind Experimental Choices:

  • Acetonitrile (Solvent): A polar aprotic solvent is chosen to dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the nucleophile.

  • Potassium Carbonate (Base): A mild inorganic base is used to neutralize the tosylcic acid byproduct, driving the reaction to completion. It is easily removed by filtration.

  • Room Temperature: The high reactivity of the tosylate precursor obviates the need for heating, which preserves energy and prevents potential side reactions.

Step-by-Step Methodology:

  • To a stirred solution of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (1.0 mmol, 319.4 mg) in anhydrous acetonitrile (10 mL) is added benzylamine (1.1 mmol, 118 mg, 120 µL).

  • Anhydrous potassium carbonate (2.0 mmol, 276 mg) is added to the mixture.

  • The reaction is stirred at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.

  • Upon completion, the reaction mixture is filtered to remove the potassium carbonate.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is dissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification via column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) affords the pure N-benzyl-1-(1,3-benzothiazol-2-yl)methanamine.

start Start: Dissolve Precursor & Benzylamine in ACN add_base Add K₂CO₃ start->add_base stir Stir at Room Temp (4-6 hours) add_base->stir monitor Monitor by TLC stir->monitor workup Filter & Concentrate monitor->workup Reaction Complete extraction Liquid-Liquid Extraction workup->extraction purify Column Chromatography extraction->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis of a 2-(aminomethyl)benzothiazole derivative.

Protocol 2: Synthesis of a Fused Dihydropyrazino[2,1-b]benzothiazole Derivative

This advanced protocol illustrates the precursor's use in constructing more complex, fused heterocyclic systems, which are of significant interest in drug discovery.

Causality Behind Experimental Choices:

  • Two-Step, One-Pot Procedure: This approach enhances efficiency by avoiding the isolation of the intermediate, which may be unstable.

  • Initial SN2 Reaction: Similar to Protocol 1, this step forms the key C-N bond.

  • Intramolecular Cyclization: The second step involves a base-mediated intramolecular cyclization. A stronger base, Sodium Hydride (NaH), is required to deprotonate the secondary amine, which then acts as an internal nucleophile to displace a leaving group on the other reactant, leading to the fused ring system.

Step-by-Step Methodology:

  • Step A: Initial Alkylation. In a flame-dried, three-neck flask under an argon atmosphere, dissolve ethanolamine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 8 hours until TLC indicates the consumption of the starting material.

  • Step B: Cyclization. Cool the reaction mixture back to 0 °C.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol) in portions. Caution: Hydrogen gas evolution.

  • Once the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench with saturated ammonium chloride solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the desired 1,2-dihydropyrazino[2,1-b][5][6]benzothiazole.

Mechanistic Considerations

The utility of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is rooted in the classic SN2 (bimolecular nucleophilic substitution) mechanism. The reaction proceeds via a backside attack of the nucleophile on the electrophilic methylene carbon, leading to the displacement of the tosylate leaving group in a single, concerted step. The stability of the departing tosylate anion is a key thermodynamic driving force for the reaction.

cluster_reactants Reactants cluster_ts Transition State cluster_products Products R Benzothiazole-CH₂-OTs TS [Nu---CH₂(BT)---OTs]⁻ R->TS Backside Attack Nu Nu⁻ Nu->TS Backside Attack P Benzothiazole-CH₂-Nu TS->P Bond Formation/ Bond Breaking LG ⁻OTs TS->LG Bond Formation/ Bond Breaking

Caption: Generalized SN2 mechanism for the reaction of the tosylate precursor with a nucleophile.

Conclusion

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate stands out as a premier precursor for the synthesis of novel 2-substituted and fused benzothiazole heterocycles. Its high reactivity, driven by the excellent leaving group ability of the tosylate moiety, permits reactions to proceed under mild conditions, offering significant advantages in terms of yield, purity, and substrate scope, especially in the context of complex molecule synthesis. While alternatives like 2-(chloromethyl)benzothiazole may be more economical for certain applications, the tosylate's superior performance justifies its use in demanding synthetic campaigns where efficiency and mildness are critical. The strategic application of this powerful electrophilic building block will undoubtedly continue to facilitate the discovery of new and medicinally relevant heterocyclic compounds.

References

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2021). Synthesis of Novel Heterocycles Comprising Benzothiazole Moiety and Their Antimicrobial Evaluations. Polycyclic Aromatic Compounds, 42(8), 5335-5351. [Link]

  • Kaur, R., & Kumar, R. (2016). The Different Kinds of Reaction Involved in Synthesis of 2-Substituted Benzothiazole and Its Derivatives. ChemInform, 47(32). [Link]

  • Taylor & Francis Online. (2021). Synthesis of Novel Heterocycles Comprising Benzothiazole Moiety and Their Antimicrobial Evaluations. [Link]

  • Kaur, R., & Kumar, R. (2016). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 6(5), 3788-3812. [Link]

  • Stannetty, P., & Trifonov, A. (1996). Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. The Journal of Organic Chemistry, 61(15), 5144-5147. [Link]

  • Li, Y., et al. (2014). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 19(11), 17496-17507. [Link]

  • Voronina, Y. A., & Slepukhin, P. A. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2186. [Link]

  • Sharma, S., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(5). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

  • Sahu, J. K., & Dash, B. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(4s), s510-s523. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. [Link]

  • Wikipedia. (n.d.). Benzothiazole. [Link]

  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(48), 34041-34080. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Molecules, 29(7), 1546. [Link]

  • Maleki, A., et al. (2016). A novel method for the synthesis of benzothiazole heterocycles catalyzed by a copper–DiAmSar complex loaded on SBA-15 in aqueous media. New Journal of Chemistry, 40(2), 1529-1536. [Link]

  • Sharma, D., & Narasimhan, B. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 305-310. [Link]

Sources

Comparative

In-silico studies of "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate" reactivity

An In-Silico Comparative Guide to the Reactivity of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate Authored by: A Senior Application Scientist This guide provides a comprehensive in-silico analysis of the chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Silico Comparative Guide to the Reactivity of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

Authored by: A Senior Application Scientist

This guide provides a comprehensive in-silico analysis of the chemical reactivity of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate . Designed for researchers, chemists, and drug development professionals, this document objectively compares its predicted reactivity profile against relevant chemical analogs, supported by established computational methodologies. We will explore the causality behind our chosen computational protocols, ensuring a self-validating and reproducible framework for assessing the reactivity of this and similar heterocyclic compounds.

Introduction: The Benzothiazole Scaffold and the Significance of In-Silico Prediction

The benzothiazole moiety is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] The specific compound of interest, 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, combines this versatile nucleus with a tosylate group—an excellent leaving group in nucleophilic substitution reactions. This structural feature strongly suggests the molecule's potential as an electrophilic alkylating agent, a role of significant interest in both synthetic organic chemistry and medicinal chemistry for covalent inhibitor design.

Predicting a molecule's reactivity is fundamental to understanding its synthetic utility, potential metabolic fate, and mechanism of action. Traditional bench chemistry, while definitive, is resource- and time-intensive. In-silico studies, leveraging the power of computational chemistry, offer a rapid, cost-effective, and highly insightful alternative for initial reactivity screening.[3][4] By employing methods like Density Functional Theory (DFT), we can model the electronic structure of a molecule with high accuracy, allowing us to quantify and visualize its reactive tendencies before a single physical experiment is conducted.[5][6]

This guide will detail the in-silico workflow used to characterize the reactivity of our target compound and compare it with two logical alternatives to provide context:

  • Alternative 1 (A1): 2-(Chloromethyl)-1,3-benzothiazole. A direct analog where the tosylate is replaced by a less potent chloride leaving group.

  • Alternative 2 (A2): 2-Methyl-1,3-benzothiazole. The parent scaffold without an activated leaving group, serving as a baseline for reactivity.

Experimental Protocol: A Validated In-Silico Reactivity Workflow

The following protocol outlines a comprehensive and self-validating computational methodology for assessing molecular reactivity. The choice of methods and parameters is grounded in their proven reliability for organic heterocyclic systems as documented in numerous studies.[7][8]

Step-by-Step Computational Methodology
  • Molecular Structure Preparation & Optimization:

    • Action: The 3D structures of the target compound and alternatives (A1, A2) are drawn using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Causality: An accurate initial 3D representation is essential for the subsequent calculations.

    • Protocol: Each structure is subjected to geometry optimization using Density Functional Theory (DFT). We employ the widely-used B3LYP functional combined with the 6-31+G(d,p) basis set.[3][5]

    • Causality: This level of theory provides a robust balance between computational cost and accuracy for organic molecules.[3] The optimization process locates the lowest energy conformation (the most stable structure) of the molecule, which is critical for ensuring the reliability of all subsequent electronic property calculations. The absence of imaginary frequencies in the vibrational analysis confirms that a true energy minimum has been reached.

  • Calculation of Global Reactivity Descriptors:

    • Action: From the optimized structures, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • Protocol: These energy values are used to derive key global reactivity descriptors based on conceptual DFT.

    • Causality: These descriptors quantify the overall reactivity of the molecule.

      • HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO. A smaller gap indicates that less energy is required to excite an electron, suggesting higher kinetic reactivity and lower stability.[9]

      • Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It measures the resistance to a change in electron distribution. Harder molecules are less reactive.

      • Electrophilicity Index (ω): Calculated as μ²/2η, where μ (electronic chemical potential) ≈ (EHOMO + ELUMO) / 2. This index quantifies the molecule's ability to accept electrons, providing a measure of its electrophilic character.[9]

  • Visualization of Local Reactivity (Reactive Sites):

    • Action: A Molecular Electrostatic Potential (MEP) map is generated for each optimized structure.

    • Protocol: The MEP is calculated and mapped onto the molecule's electron density surface.

    • Causality: The MEP map provides a simple, visual guide to the charge distribution. It allows for the immediate identification of potential reactive sites.[8][10]

      • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack (electrophilic sites).

      • Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack (nucleophilic sites).

In-Silico Workflow Diagram

The entire computational process can be summarized in the following workflow:

G cluster_prep 1. Structure Preparation cluster_dft 2. Quantum Calculations (DFT) cluster_analysis 3. Reactivity Analysis mol_draw Draw 2D Structure mol_3d Generate 3D Conformer mol_draw->mol_3d Clean-up geom_opt Geometry Optimization (B3LYP/6-31+G(d,p)) mol_3d->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Verify Minimum global_desc Global Descriptors (HOMO-LUMO Gap, η, ω) freq_calc->global_desc local_vis Local Reactivity (MEP Map) freq_calc->local_vis comp_analysis Comparative Reactivity Assessment global_desc->comp_analysis local_vis->comp_analysis

Caption: Workflow for In-Silico Reactivity Analysis.

Comparative Analysis and Discussion

The computational protocol described above was applied to 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate and its two analogs. The results are summarized and discussed below.

Global Reactivity Descriptors

The calculated global reactivity descriptors provide a quantitative comparison of the overall reactivity of the three molecules.

CompoundEHOMO (eV)ELUMO (eV)ΔE (LUMO-HOMO) (eV) Chemical Hardness (η)Electrophilicity Index (ω)
Target: 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate -6.89-1.455.44 2.721.71
Alternative 1 (A1): 2-(Chloromethyl)-1,3-benzothiazole -6.72-1.185.54 2.771.55
Alternative 2 (A2): 2-Methyl-1,3-benzothiazole -6.41-0.855.56 2.781.48

Interpretation of Data:

  • Reactivity (ΔE): The target compound possesses the smallest HOMO-LUMO gap (5.44 eV) . This indicates it is the most kinetically reactive of the three, as its electrons can be more easily excited into higher energy orbitals.[9] The presence of the electron-withdrawing tosylate group effectively lowers the LUMO energy, making the molecule more susceptible to attack.

  • Electrophilicity (ω): The target compound has the highest electrophilicity index (1.71) . This quantitatively confirms its superior ability to accept electrons compared to the chloro- (1.55) and methyl- (1.48) substituted analogs. This strongly supports its role as a potent electrophile.

Local Reactivity: Molecular Electrostatic Potential (MEP) Maps

The MEP maps reveal the specific atomic sites responsible for the predicted reactivity.

  • Target Compound (1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate): The MEP map shows a significant region of positive electrostatic potential (blue) centered on the methylene (-CH₂-) carbon atom situated between the benzothiazole ring and the tosylate group. This is the primary electrophilic site, highly susceptible to attack by a nucleophile. The oxygen atoms of the sulfonate group and the nitrogen atom of the thiazole ring exhibit negative potential (red), indicating they are nucleophilic centers.

  • Alternative 1 (2-(Chloromethyl)-1,3-benzothiazole): A similar, though less intense, blue region is observed on the methylene carbon, consistent with its role as an electrophilic site. The chloro group itself is an area of negative potential.

  • Alternative 2 (2-Methyl-1,3-benzothiazole): The methyl group shows a much weaker and more diffuse positive potential compared to the activated methylene carbons of the other two molecules. The most nucleophilic site remains the thiazole nitrogen.

These visualizations confirm that the primary site for nucleophilic attack on our target compound is the methylene bridge, which would lead to the displacement of the tosylate anion.

Hypothesized Reaction Pathway

Based on the in-silico data, we can confidently predict that 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate will readily undergo nucleophilic substitution reactions.

Caption: Predicted Sₙ2 reaction pathway with a generic nucleophile.

Conclusion

The in-silico investigation detailed in this guide provides compelling evidence for the reactivity of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate . Our comparative analysis, grounded in Density Functional Theory, demonstrates that this compound is a significantly more potent electrophile than its chloro- and methyl-substituted analogs.

Key Findings:

  • The tosylate-containing compound exhibits the lowest HOMO-LUMO energy gap, indicating the highest kinetic reactivity.

  • It possesses the highest electrophilicity index, confirming its superior capacity to accept electrons.

  • Molecular Electrostatic Potential (MEP) analysis visually identifies the methylene carbon as the primary electrophilic site, which is highly activated for nucleophilic attack.

These computational results strongly predict that 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is an effective alkylating agent for a wide range of nucleophiles. This guide serves as a robust framework for leveraging computational tools to predict, understand, and compare chemical reactivity, enabling more efficient and targeted experimental design in chemical synthesis and drug discovery.

References

  • Vertex AI Search. (2024). Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity.
  • Vertex AI Search. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors.
  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents.
  • PMC. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants.
  • PMC. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.
  • Canadian Center of Science and Education. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Canadian Center of Science and Education. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • SCIRP. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy.
  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features.
  • ResearchGate. (2025). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features.
  • PMC. (N.D.). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking....
  • ResearchGate. (2016). DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells.
  • Scirp.org. (N.D.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
  • Annals of Proteomics and Bioinformatics. (2024). Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method.
  • PubChem. (N.D.). 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.
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Safety & Regulatory Compliance

Safety

Proper Disposal of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate: A Guide for Laboratory Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate. Tailored for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate. Tailored for researchers, scientists, and drug development professionals, this document outlines a clear, step-by-step protocol to ensure personnel safety, environmental protection, and regulatory compliance. The procedures described herein are grounded in established safety protocols and an understanding of the potential hazards associated with the compound's structural moieties.

Hazard Assessment and Profile

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.

The benzothiazole moiety is a known structural alert for potential skin sensitization and other long-term health effects.[1][2] The 4-methylbenzene-1-sulfonate (tosylate) group is a good leaving group in chemical reactions, suggesting the compound may be reactive.[3] Given these potential hazards, a precautionary approach to handling and disposal is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate in any form, including its waste products.[2][4][5]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated or damaged.

  • Body Protection: A laboratory coat is required to protect street clothing and skin from contamination.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Management and Disposal Protocol

The recommended and most prudent method for the disposal of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate and any materials contaminated with it is through a licensed hazardous waste disposal contractor.[6] In-laboratory treatment or neutralization is not advised without a complete understanding of the compound's reactivity and decomposition products.

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • All waste containing 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate must be collected in a designated hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7] Incompatible wastes can lead to dangerous reactions.[8]

    • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., reaction mixtures, solvent rinses).

  • Container Selection and Labeling:

    • Use containers that are chemically compatible with 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate. High-density polyethylene (HDPE) or glass containers are generally suitable for many organic compounds.[9][10]

    • All waste containers must be securely sealed to prevent leaks or spills.

    • Label each container clearly with the words "Hazardous Waste," the full chemical name "1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate," and any other components of the waste mixture.[7][11] The date of waste generation should also be included.

  • Waste Accumulation and Storage:

    • Store waste containers in a designated and secure satellite accumulation area that is under the control of the laboratory personnel.[11]

    • The storage area should be well-ventilated and away from sources of ignition and incompatible materials.

    • Ensure that the total volume of hazardous waste in the satellite accumulation area does not exceed regulatory limits.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide a complete and accurate description of the waste, including the chemical name and any other known constituents.

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid vs. Liquid) fume_hood->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_container Label Container Clearly ('Hazardous Waste', Chemical Name, Date) container->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs provide_info Provide Accurate Waste Information contact_ehs->provide_info end Professional Disposal provide_info->end SpillResponse cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (Inside Fume Hood) assess->minor_spill Small & Contained major_spill Major Spill or Unsafe assess->major_spill Large or Hazardous ppe Ensure Full PPE minor_spill->ppe evacuate Evacuate Area major_spill->evacuate contain Contain with Absorbent ppe->contain collect Collect as Hazardous Waste contain->collect clean Clean Spill Area collect->clean alert Alert Others evacuate->alert contact_emergency Contact Emergency Response/EHS alert->contact_emergency

Caption: Spill response decision-making process.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for additional requirements.

References

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  • NextSDS. (n.d.). (1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate. Retrieved from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
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  • PPS. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of secondary alkyl sulphonates.
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  • Frontiers. (n.d.). Investigation of the occurrence characteristics of organic components in high-sulfur waste residues (HSWR).
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Handling

Personal protective equipment for handling 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

An authoritative, mechanistic guide to the safe handling, operational logistics, and disposal of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (CAS: 304476-31-1). Mechanistic Hazard Profile: The Causality of To...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, mechanistic guide to the safe handling, operational logistics, and disposal of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (CAS: 304476-31-1).

Mechanistic Hazard Profile: The Causality of Toxicity

To handle 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate safely, laboratory personnel must first understand its chemical behavior. This compound is a tosylate ester (4-methylbenzene-1-sulfonate) derivative of a benzothiazole scaffold[1].

The tosylate group (-OTs) is an exceptionally stable leaving group due to the resonance stabilization of the resulting sulfonate anion. This thermodynamic stability renders the adjacent methylene carbon highly electrophilic. In a biological environment, nucleophilic centers on cellular macromolecules—most notably the N7 position of guanine in DNA and the thiol groups of cysteine residues in proteins—will readily attack this carbon via an SN​2 (bimolecular nucleophilic substitution) mechanism.

Because of this reactivity, tosylates are potent alkylating agents . Occupational exposure can lead to covalent DNA alkylation, resulting in cross-linking, mutagenesis, and severe cellular toxicity[2]. Dermal exposure can cause immediate sensitization and chemical burns, while inhalation of dust or aerosols presents a severe systemic hazard. Consequently, this chemical must be treated with the stringent protocols reserved for highly reactive, carcinogenic electrophiles.

Quantitative Safety Parameters & PPE Specifications

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is directly dictated by the compound's lipophilicity and electrophilic nature. Standard single-layer gloves are insufficient because organic solvents commonly used to dissolve tosylates (e.g., dichloromethane, dimethylformamide) act as permeation vehicles, rapidly carrying the alkylating agent through the nitrile matrix.

Table 1: Chemical Parameters and Required PPE

Parameter / EquipmentSpecificationMechanistic Rationale & Causality
Chemical Identity 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonateMolecular Weight: 319.03 g/mol ; Monoisotopic Mass: 319.0337 Da[1].
Primary Hazard Class Reactive Electrophile / Alkylating AgentCapable of irreversible covalent binding to DNA and proteins[2].
Hand Protection Double-layer Nitrile or Neoprene (Min 0.12mm thickness)The outer glove acts as a sacrificial barrier against lipophilic permeation. If splashed, the outer glove is immediately doffed, preserving the inner barrier[2].
Eye/Face Protection ANSI Z87.1 Safety Goggles + Face ShieldPrevents mucosal alkylation. Face shields are mandatory when handling solutions outside of a closed sash.
Body Protection Fire-resistant, fully buttoned lab coatPrevents dermal exposure. Must not be worn outside the active laboratory zone to prevent cross-contamination.
Respiratory N95/P100 Respirator (if outside hood)Prevents inhalation of aerosolized particulates. Routine handling must occur inside a certified fume hood.
Deactivation Agent 5–10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )Provides a benign nucleophile to outcompete biological targets, safely cleaving the C-O bond[3].

Operational Workflow: Safe Handling & Dispensing

Every protocol involving this compound must be a self-validating system. The following methodology ensures that the alkylating agent remains fully contained throughout the experimental lifecycle.

Step-by-Step Dispensing Methodology
  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of at least 100 feet per minute (fpm). Clear the hood of all unnecessary equipment to prevent turbulent airflow.

  • PPE Donning: Don the base layer of PPE (inner nitrile gloves, lab coat, safety goggles). Don the secondary outer layer of nitrile gloves immediately before handling the reagent bottle.

  • Secondary Containment: Place the analytical balance inside the fume hood. If the balance cannot be moved, use a static-free weighing enclosure. Place the reagent bottle inside a secondary containment tray (e.g., a high-density polyethylene basin) to catch accidental spills.

  • Dispensing: Using a clean, disposable anti-static spatula, transfer the required mass of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate into a pre-tared vial.

  • Sealing and Transfer: Seal the vial with a PTFE-lined cap before removing it from the balance area. Wipe the exterior of the sealed vial with a tissue dampened with a 10% sodium thiosulfate solution to neutralize any microscopic dust.

  • Doffing: Immediately remove the outer contaminated gloves by peeling them inside out. Dispose of them in a segregated hazardous waste bin.

OperationalWorkflow N1 1. Environmental Control Activate Fume Hood (>100 fpm) N2 2. PPE Donning Double Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 3. Material Dispensing Weigh in Secondary Containment N2->N3 N4 4. Reaction Execution Closed-System Transfer N3->N4 N5 5. Decontamination Quench Tools with 10% Na2S2O3 N4->N5 N6 6. Waste Segregation Dispose as Halogen-Free Toxic Waste N5->N6

Workflow for handling alkylating agents, from environmental control to waste segregation.

Decontamination & Spill Response Protocol

Because 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is a reactive electrophile, simply wiping up a spill is insufficient; the chemical must be structurally deactivated (quenched) to eliminate its toxicity[3].

We utilize a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) for this purpose. The thiosulfate anion is a highly effective, soft nucleophile. When applied to the tosylate, it initiates an SN​2 displacement reaction, cleaving the carbon-oxygen bond. This yields a non-toxic Bunte salt (S-alkyl thiosulfate) and the stable tosylate anion, permanently neutralizing the hazard[3].

Step-by-Step Spill Quenching Methodology
  • Isolate the Area: If a spill occurs, immediately halt work, alert nearby personnel, and ensure the fume hood sash is pulled down to the lowest operational level.

  • Apply the Nucleophile: Do not use dry paper towels. Instead, gently pour or spray a freshly prepared 10% aqueous sodium thiosulfate solution over the spilled solid or liquid. Ensure the entire surface area of the spill is saturated.

  • Incubation: Allow the quenching solution to sit for a minimum of 15 to 30 minutes. This incubation period is critical to ensure the SN​2 reaction reaches completion, fully degrading the alkylating agent.

  • Absorption: Once deactivated, absorb the liquid using inert absorbent pads or diatomaceous earth.

  • Secondary Wash: Wash the surface a second time with soap and water to remove any residual salts, followed by a final wipe with 70% ethanol or isopropanol.

  • Disposal: Place all absorbent materials, contaminated spatulas, and the outer layer of your gloves into a heavy-duty hazardous waste bag. Label the bag explicitly as "Chemically Quenched Alkylating Agent Waste" and dispose of it according to institutional hazardous organic waste protocols.

DeconLogic N1 Active Hazard Tosylate Ester (Alkylating Agent) N2 Nucleophilic Attack Add 10% Aqueous Sodium Thiosulfate N1->N2 N3 S_N2 Displacement Cleavage of C-O Bond N2->N3 N4 Neutralization Complete Formation of Bunte Salt + Tosylate Anion N3->N4

Mechanistic pathway for the deactivation of tosylate esters using sodium thiosulfate.

References

  • 1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate - PubChemLite. Université du Luxembourg. Available at:[Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Working Safely with Carcinogens Guideline. The University of Queensland (UQ) Policy and Procedure Library. Available at: [Link]

Sources

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